2-Phenyl-1,3-dioxan-5-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-dioxan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDCQVDEHZTFHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC(O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,3-O-Benzylidene Dihydroxyacetone: Structural Dynamics & Synthetic Utility
[1][2]
Executive Summary
1,3-O-benzylidene dihydroxyacetone (this compound) is a pivotal C3 building block in organic synthesis, serving as a protected "pro-chiral" ketone for the asymmetric construction of sugars, C-nucleosides, and complex polyols.[1][2] Unlike its precursor (dihydroxyacetone), which exists as a stable dimer, the benzylidene-protected ketone is a reactive monomer that exhibits complex equilibrium behaviors—including rapid dimerization and hydration—depending on the solvent and pH. This guide provides a validated protocol for its generation via the oxidation of 1,3-O-benzylidene glycerol and outlines the critical stability parameters required for its successful application in drug development.[1][2]
Structural Analysis & Conformational Dynamics
Chemical Identity[1][2][3][4][5]
-
Molecular Formula: C
H O [5]
Conformational Lock
The 1,3-dioxane ring adopts a chair conformation .[1][2][5] The bulky phenyl substituent at the C2 position thermodynamically locks the ring by occupying the equatorial position to minimize 1,3-diaxial interactions.[1][2] This "locking" effect is crucial for stereochemical control in subsequent aldol reactions, as it differentiates the two faces of the carbonyl group (C5).[1]
The Dimerization Equilibrium
A critical, often overlooked feature is the compound's tendency to dimerize.[1][2][5] In non-polar solvents (e.g., CCl
Key Insight: The monomer is the reactive species for synthesis.[1][2][5] Prolonged storage or isolation in the solid state often yields the dimer or a hydrate, leading to inconsistent stoichiometry in reactions if not quantified.[1][2]
Figure 1: The dynamic equilibrium of this compound.[1][2][3][4][6] The monomer is favored in polar aprotic solvents (e.g., DMSO, DMF) or at elevated temperatures.[1]
Validated Synthesis Protocol
Critical Note: Direct acetalization of dihydroxyacetone (DHA) with benzaldehyde is inefficient due to the high stability of the DHA dimer.[2] The industry-standard route proceeds via the oxidation of 1,3-O-benzylidene glycerol .[1][2]
Route Overview
-
Acetalization: Glycerol + Benzaldehyde
1,3-O-benzylidene glycerol (mixture of isomers).[1][2] -
Purification: Crystallization to isolate the cis-isomer (2-phenyl-1,3-dioxan-5-ol).
-
Oxidation: Swern or RuO
oxidation to the ketone.[1][2]
Figure 2: The robust synthetic pathway avoiding direct DHA acetalization.
Detailed Methodology (Swern Oxidation)
Reagents:
-
Oxalyl chloride (1.1 eq)
-
DMSO (2.2 eq)[5]
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Activation: Cool a solution of oxalyl chloride in dry DCM to
C. Add DMSO dropwise. Stir for 15 minutes. -
Addition: Add a solution of cis-2-phenyl-1,3-dioxan-5-ol in DCM dropwise to the activated DMSO, maintaining the temperature below
C. Stir for 30–45 minutes. -
Quenching: Add triethylamine dropwise. The solution will turn white/cloudy.[1][2] Allow the mixture to warm to room temperature over 1 hour.
-
Work-up: Quench with saturated NH
Cl. Extract with DCM.[1][2] Wash organics with brine, dry over Na SO , and concentrate in vacuo. -
Isolation: The product is unstable on silica gel (acidic).[1][2][5] Purification should be performed via rapid filtration through neutral alumina or recrystallization from ether/hexane if the dimer is desired.[1][2]
Stability & Reactivity Profile
The stability of 1,3-O-benzylidene dihydroxyacetone is governed by three primary vectors: Acetal Hydrolysis, Enolization, and Hydration.[1]
Stability Data Matrix
| Parameter | Condition | Stability Outcome | Recommendation |
| Acid Sensitivity | pH < 4.0 | Unstable. Rapid hydrolysis of the benzylidene acetal to DHA and benzaldehyde.[1][2] | Maintain pH > 5.[2]0. Use neutral alumina for purification.[1][2] |
| Base Sensitivity | pH > 10.0 | Moderate. Prone to aldol condensation (self-reaction) and enolate formation.[2] | Avoid prolonged exposure to strong bases unless trapping (e.g., as silyl enol ether).[2] |
| Thermal | > 80°C | Low. Risk of polymerization and acetal migration.[2] | Store at -20°C. Perform reactions < 0°C where possible. |
| Moisture | Aqueous Media | Complex. Exists as an equilibrium mixture of ketone and gem-diol (hydrate).[2] | Use anhydrous solvents for nucleophilic additions to the ketone.[2] |
Storage Guidelines
Applications in Drug Development[1]
Asymmetric Desymmetrization
The "pro-chiral" nature of the C5 ketone allows for enantioselective deprotonation using chiral lithium amide bases.[1][2][5][7][8] This generates a chiral enolate that can undergo aldol reactions to create complex sugars or polyketides with high enantiomeric excess (ee).[2]
Building Block for C-Nucleosides
The benzylidene protection is orthogonal to many hydroxyl protecting groups (e.g., TBDMS, Acetyl).[5] This allows the molecule to serve as a scaffold for synthesizing C-nucleoside antivirals, where the C2-phenyl group directs the stereochemistry of nucleophilic attack at C5.[1][2]
References
-
Majewski, M. et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates."[1][2] Canadian Journal of Chemistry, 1995, 73(10): 1616-1626.
-
Luo, H. et al. "5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane."[1][2] Acta Crystallographica Section E, 2008, E64, o1536.[1][9]
-
Patent US20190330173A1. "Method for manufacturing 1,3-dioxan-5-one."[1][2] Google Patents.[1][2]
-
PubChem Compound Summary. "2-Phenyl-1,3-dioxan-5-ol (Precursor)." National Center for Biotechnology Information.[1][2]
Sources
- 1. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 2. 1,3-Dioxan-5-ol, 2-phenyl- | C10H12O3 | CID 74362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimerisation of this compound: X-ray crystal structure of 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 5. 2,2-Dimethyl-1,3-dioxan-5-one | C6H10O3 | CID 2733141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,5-BIS(HYDROXYMETHYL)-2-PHENYL-1,3-DIOXANE | 2425-41-4 [chemicalbook.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Advanced Technical Guide: Cyclic Acetal Protecting Groups for Dihydroxyacetone (DHA)
Executive Summary & Strategic Context
Dihydroxyacetone (DHA) is a deceptive synthon.[1] Structurally simple (
This guide details the engineering of these protecting groups, contrasting the Direct "Cracking" Route (ideal for rapid, small-scale synthesis) with the Indirect "Tris" Route (the industrial gold standard for high purity).
Mechanistic Deep Dive: The DHA Paradox
To successfully protect DHA, one must first understand the thermodynamic barrier imposed by its native state.
The Dimer-Monomer Equilibrium
Commercial DHA exists as a crystalline dimer (2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol). This dimer is a bridged hemiacetal that is kinetically stable but thermodynamically reversible.
-
The Problem: Direct reaction of the dimer with protecting agents often yields low conversion because the monomer concentration in solution is negligible at room temperature.
-
The Solution: "Cracking" the dimer requires thermal energy or acid catalysis to shift the equilibrium toward the reactive monomeric ketone.
Regioselectivity of Protection
DHA possesses two primary hydroxyl groups and one ketone.
-
Target Structure: 2,2-dimethyl-1,3-dioxan-5-one (DHA Acetonide).
-
Mechanism: The reaction with acetone is a thermodynamic trap. Once the monomer forms the 6-membered 1,3-dioxane ring, it is significantly more stable than the open-chain form, provided water is rigorously removed to prevent hydrolysis.
Visualization of the Reaction Landscape
The following diagram illustrates the critical equilibrium and the divergent pathways for synthesis.
Figure 1: The dual pathways to DHA protection. Note the risk of polymerization if the monomer is exposed to basic conditions or excessive heat without trapping.
Strategic Pathways for Synthesis
Method A: The Indirect "Tris" Route (Recommended)
Best for: High purity requirements, scale-up, and GMP environments. Concept: Instead of fighting the DHA dimer equilibrium, this route synthesizes the dioxanone ring de novo from Tris(hydroxymethyl)aminomethane . This avoids the handling of unstable DHA monomer entirely.
Protocol 1: Synthesis of 2,2-dimethyl-1,3-dioxan-5-one via Tris
Reagents:
Step-by-Step Methodology:
-
Acetalization: Suspend Tris (1.0 eq) in DMF. Add DMP (1.2 eq) and catalytic p-TsOH (0.05 eq). Stir at room temperature for 24h. The reaction forms the oxazolidine intermediate.
-
Checkpoint: The solution should become homogeneous.
-
-
Neutralization: Neutralize with Triethylamine (
) to quench the acid. Concentrate under reduced pressure to remove volatiles. -
Oxidative Cleavage: Dissolve the crude intermediate in water/phosphate buffer (pH 7). Cool to 0°C.
-
Addition: Slowly add aqueous
(1.1 eq). The periodate cleaves the amino-alcohol moiety, yielding the ketone. -
Extraction: Extract with
. The product is in the organic phase.[2][6]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Distillation (bp ~40-46°C at 14 mmHg) yields the pure ketone as a colorless oil.
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 75-90% |
| Purity | >98% (by GC/NMR) |
| Stability | High (Store at -20°C) |
| Key Advantage | Avoids DHA polymerization side-reactions. |
Method B: The Direct "Cracking" Route
Best for: Quick, small-scale needs where commercial Tris is unavailable or atom economy is a priority. Concept: Force the dissociation of DHA dimer in the presence of a dehydrating acetalization agent.
Protocol 2: Direct Acetalization of DHA
Reagents:
-
2,2-Dimethoxypropane (DMP) (Water Scavenger)
Step-by-Step Methodology:
-
Cracking: Suspend DHA dimer (10g) in Acetone (150 mL). Heat to reflux for 30-60 minutes.
-
Observation: The white solid will slowly dissolve as it cracks into the monomer.
-
-
Scavenging: Cool to room temperature. Add DMP (2.0 eq) to drive the equilibrium by scavenging water chemically.
-
Catalysis: Add p-TsOH (0.1 eq). Stir for 4-6 hours.
-
Quench: Add solid
to neutralize. Do not use aqueous base (risk of aldol condensation). -
Workup: Filter solids. Concentrate rotary evaporator. Distill the residue.
Critical Failure Point: If water is not removed efficiently, the equilibrium reverts to the dimer or hydrolyzes the product.
Selecting the Right Protecting Group
While the acetonide (isopropylidene) is standard, specific synthetic goals may dictate alternative cyclic acetals.
| Protecting Group | Structure | Stability Profile | Removal Method | Best Use Case |
| Isopropylidene (Acetonide) | 2,2-dimethyl- | Acid labile (pH < 4) | Aqueous Acid (AcOH/H2O) | General synthesis, aldol reactions. |
| Benzylidene | 2-phenyl- | Stable to weak acid; Base stable | Hydrogenolysis ( | When acid-sensitive groups are present elsewhere. |
| Cyclohexylidene | Spiro-cyclohexyl | Similar to acetonide but more lipophilic | Aqueous Acid | Improving solubility in non-polar solvents. |
Decision Matrix for Group Selection
Figure 2: Decision tree for selecting the optimal cyclic acetal protecting group based on downstream synthetic requirements.
Troubleshooting & Optimization
Issue: "The reaction turned into a brown tar."
-
Cause: The "Browning Reaction" (Maillard-type or Aldol polymerization).[10] DHA is extremely sensitive to base. Even weak bases like pyridine can trigger self-condensation of the monomer.
-
Fix: Ensure the reaction pH remains strictly neutral or slightly acidic. Never use aqueous NaOH or KOH during workup; use solid bicarbonate or carbonate.
Issue: "Low yield in Direct Method."
-
Cause: Incomplete dimer cracking or water accumulation.
-
Fix: Use a Soxhlet extractor with molecular sieves (3Å) to continuously remove water if not using DMP. Ensure the initial reflux period is sufficient to dissolve the dimer fully.
Issue: "Product decomposes on storage."
-
Cause: Trace acid residues.
-
Fix: Store the distilled product over a few pellets of solid
or activated molecular sieves at -20°C.
References
-
Majewski, M. et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates." Canadian Journal of Chemistry, 1995, 73(10): 1616-1626. Link
-
Organic Syntheses. "Preparation of 2,2-dimethyl-1,3-dioxan-5-one." Org.[6] Synth. Coll. Vol. 9, p. 283. Link
-
ChemicalBook. "2,2-Dimethyl-1,3-dioxan-5-one Synthesis and Properties." Link
-
Endres, D. et al. "DHA: A User Guide for a Challenging Bio-Based Synthon." National Institutes of Health (PMC). Link
- Williams, D.R. et al. "Acetonide protection strategies in carbohydrate synthesis." Chemical Reviews. (Cited for general acetonide stability mechanisms).
Sources
- 1. Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 5. CN103772167A - Preparation method of 2, 2-dimethoxypropane - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. Buy 1,3-Dihydroxyacetone dimer (EVT-3158880) | 89727-88-8 [evitachem.com]
- 10. Dihydroxyacetone - Wikipedia [en.wikipedia.org]
- 11. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
Technical Whitepaper: 5-Oxo-2-phenyl-1,3-dioxane
A Versatile C3-Synthon for Asymmetric Synthesis and Drug Development
Executive Summary
5-oxo-2-phenyl-1,3-dioxane (also known as 2-phenyl-1,3-dioxan-5-one) represents a critical "masked" equivalent of 1,3-dihydroxyacetone (DHA) . While DHA itself is unstable and prone to polymerization, the benzylidene-protected 5-oxo derivative provides a stable, tractable platform for constructing complex C3-chiral building blocks.
This guide addresses the technical nuances often overlooked in standard databases: the monomer-dimer equilibrium , the unusually high enamine reactivity , and the oxidative protocols required to generate the ketone in situ or isolate it for immediate use. It is designed for medicinal chemists and process engineers requiring a robust C3-synthon for the synthesis of amino sugars, nucleoside analogs, and chiral polyols.
Part 1: Chemical Identity & Physicochemical Profile[1]
The molecule exists in a dynamic equilibrium depending on its physical state. While the monomer is the reactive species, the solid state often favors the dimer or hydrate forms.
| Property | Data Specification |
| IUPAC Name | This compound |
| Common Synonyms | 1,3-O-Benzylidene-2-ketoglycerol; Benzaldehyde glycerol ketone |
| CAS Number (Ketone) | 52941-82-9 |
| CAS Number (Alcohol Precursor) | 1708-40-3 (2-phenyl-1,3-dioxan-5-ol) |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| Melting Point | 35–36 °C (Monomer); ~101–104 °C (Dimer/Hydrate forms) |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Decomposes/Hydrates in water |
| Stability | Hygroscopic. Tends to dimerize in solid state.[1][2][3] Store at -20°C under inert atmosphere. |
The Dimer Enigma: A Critical Handling Note
Unlike typical ketones, 5-oxo-2-phenyl-1,3-dioxane possesses a high tendency to dimerize due to the relief of dipole-dipole interactions in the dioxane ring.
-
Solid State: Often exists as a stable bis-dioxane dimer (2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane).
-
Solution: Dissolution in non-polar solvents (e.g., CDCl₃, Benzene) or heating promotes dissociation back to the reactive monomer.
-
Implication: Analytical data (NMR) may show broad peaks or dual species unless the sample is fresh or heated.
Part 2: Synthesis & Production Protocols
The most robust route involves the oxidative conversion of 2-phenyl-1,3-dioxan-5-ol , which is easily accessible from glycerol and benzaldehyde.
Protocol A: Green Oxidation using TEMPO/NaOCl (Recommended)
Rationale: This method avoids the toxic heavy metals (Ru, Cr) associated with older protocols and offers easier workup.
Reagents:
-
Substrate: 2-Phenyl-1,3-dioxan-5-ol (1.0 eq)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)
-
Co-oxidant: NaBr (0.1 eq)
-
Oxidant: NaOCl (1.1 eq, commercial bleach, buffered to pH 8.6 with NaHCO₃)
-
Solvent: CH₂Cl₂ / Water biphasic system
Step-by-Step Methodology:
-
Preparation: Dissolve 2-phenyl-1,3-dioxan-5-ol in CH₂Cl₂ and cool to 0°C. Add the aqueous solution of NaBr and TEMPO.
-
Oxidation: Add the buffered NaOCl solution dropwise while maintaining the internal temperature <5°C. Why: Exotherms can cleave the acetal protection.
-
Monitoring (Self-Validation): Monitor via TLC (Silica, 30% EtOAc/Hexane). The alcohol (Rf ~0.3) converts to the ketone (Rf ~0.6). Stain with DNPH (yellow/orange precipitate confirms ketone).
-
Quench: Quench excess oxidant with aqueous Na₂S₂O₃.
-
Isolation: Separate organic layer, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).
-
Storage: Use immediately or store as a frozen benzene solution to prevent dimerization.
Protocol B: Classical Ruthenium Oxidation (Alternative)
Rationale: Useful for large-scale batches where bleach volume is prohibitive, though requires Ru residue management.
-
System: RuO₂ (cat) + NaIO₄ (stoichiometric) in EtOAc/H₂O.
-
Note: This reaction is vigorous. The RuO₄ intermediate is volatile and toxic; use a fume hood with a scrubber.
Figure 1: Synthesis pathway and the critical monomer-dimer equilibrium.
Part 3: Reactivity Profile & Applications
The 5-oxo-2-phenyl-1,3-dioxane moiety is unique because the flanking oxygens increase the acidity of the α-protons, making it highly prone to enolization and enamine formation.
1. Unusually High Enamine Reactivity
Unlike typical acyclic ketones, this cyclic ketone forms enamines with secondary amines (e.g., pyrrolidine, proline) faster than many aldehydes.
-
Mechanism: The dipole repulsion in the ketone form is relieved upon conversion to the sp²-hybridized enamine.
-
Application: This property is exploited in organocatalytic aldol reactions . Proline-catalyzed aldol additions to the ketone proceed with high diastereoselectivity (anti-aldol products).
2. SAMP/RAMP Hydrazone Alkylation
For high-precision chiral synthesis, the ketone reacts with SAMP or RAMP hydrazine.[4]
-
Protocol: Formation of the hydrazone followed by lithiation (LDA) and quenching with an electrophile (RX) yields α-alkylated products with >98% ee.
-
Cleavage: Ozonolysis releases the alkylated ketone, which can be reduced to a chiral alcohol.
3. Reductive Amination (Serinol Synthesis)
Reaction with ammonia or benzylamine followed by reduction (NaBH₄ or H₂/Pd) yields 2-amino-1,3-dioxane derivatives .
-
Utility: Acid hydrolysis of the product yields Serinol (2-amino-1,3-propanediol) , a key intermediate for non-ionic X-ray contrast agents (e.g., Iopamidol).
Figure 2: Primary reactivity modes demonstrating the versatility of the C3-synthon.
Part 4: Handling & Safety[6]
-
Hazard Classification: Irritant (Skin/Eye). Flammable Solid (if isolated).
-
Storage: Store at -20°C. The compound may solidify into the dimer over time. To reactivate, dissolve in solvent and heat briefly to reflux, or add a trace of acid catalyst if compatible with the next step (though heat is usually sufficient).
-
Stability Check: Before use, run a ¹H NMR in CDCl₃.
-
Monomer: Sharp signals, distinct AB quartet for C4/C6 protons if chiral, or singlet if achiral/averaged.
-
Dimer: Broad, complex multiplets, often upfield shifted.
-
References
-
Synthesis & Reactivity: Majewski, M., et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates." Canadian Journal of Chemistry, 1995, 73(10), 1616-1626. Link
-
Enamine Chemistry: Sánchez, D., et al. "Relative Tendency of Carbonyl Compounds To Form Enamines."[2] Organic Letters, 2012, 14(2), 536–539.[2] Link
- Oxidation Protocol (TEMPO): Ciriminna, R., et al. "Selective oxidation of alcohols to aldehydes and ketones with TEMPO." Organic Process Research & Development, 2010. (General reference for the validated TEMPO protocol adapted for dioxanols).
- DHA Precursor Utility: Enders, D., et al. "Asymmetric Synthesis of 2-Deoxy-L-ribose and 2-Deoxy-L-erythro-pentose.
-
Crystallographic Data (Dimer): "Dimerisation of this compound: X-ray crystal structure." Journal of the Chemical Society, Perkin Transactions 1, 1980. Link
Sources
Technical Guide: Benzylidene Protected Dihydroxyacetone
2-Phenyl-1,3-dioxan-5-one: Synthesis, Properties, and Applications[1]
Executive Summary
This technical guide addresses the chemical entity commonly referred to as "benzylidene protected dihydroxyacetone."[1] While often requested under this colloquial name, the precise chemical structure is This compound .[1] This compound serves as a critical C3 building block in organic synthesis, acting as a masked dihydroxyacetone (DHA) equivalent that prevents polymerization and allows for stereoselective transformations.[1]
This guide clarifies the structural ambiguity between the monomeric and dimeric forms of DHA, provides a validated synthesis protocol starting from glycerol derivatives (avoiding the low-yielding direct acetalization of DHA), and outlines its utility in the synthesis of chiral drugs and complex carbohydrates.[1]
Part 1: Chemical Identity & Nomenclature
The term "benzylidene protected dihydroxyacetone" is a functional description rather than a rigorous IUPAC name.[1] Researchers searching for this compound often encounter confusion due to the equilibrium between DHA's monomeric and dimeric forms.[1]
Synonyms and Identifiers
| Category | Synonym / Identifier | Notes |
| IUPAC Name | This compound | The thermodynamically stable cyclic acetal.[1] |
| Common Synonyms | 1,3-O-Benzylidene-dihydroxyacetone | Colloquial usage in synthetic literature.[1] |
| 5-Oxo-2-phenyl-1,3-dioxane | Emphasizes the ketone functionality. | |
| 1,3-O-Benzylidene-2-propanone | Older nomenclature.[1] | |
| Related Precursor | 1,3-O-Benzylideneglycerol | The alcohol form (CAS 1708-40-3), often the starting material.[1][2] |
| CAS Registry | 5469-26-1 (Ambiguous) | Warning:[1] Some databases link this CAS to 1-Bromopinacolone.[1] Verify structure before purchase. |
Structural Insight: The Monomer-Dimer Problem
Dihydroxyacetone exists primarily as a stable hemiketal dimer in the solid state.[1] Direct reaction with benzaldehyde is kinetically sluggish because the dimer must first crack to the monomer.[1] Consequently, the most robust synthetic route involves the oxidation of the corresponding alcohol (2-phenyl-1,3-dioxan-5-ol ) rather than direct protection of DHA.[1]
Figure 1: The kinetic barrier in direct DHA protection.[1] The solid dimer resists direct acetalization, necessitating alternative synthetic strategies.
Part 2: Synthesis Strategy & Mechanistic Insight[1]
To ensure high yields and purity, the recommended protocol utilizes 2-phenyl-1,3-dioxan-5-ol (1,3-O-benzylideneglycerol) as the starting material.[1] This alcohol is readily synthesized from glycerol and benzaldehyde or purchased commercially (CAS 1708-40-3).[1] The alcohol is then oxidized to the ketone.[1]
The "True" Route: Oxidation of the Acetal Alcohol
This method avoids the polymerization side-reactions typical of free DHA.[1]
-
Acetalization: Glycerol + Benzaldehyde
2-Phenyl-1,3-dioxan-5-ol (mixture of cis/trans isomers).[1] -
Oxidation: 2-Phenyl-1,3-dioxan-5-ol
this compound.[1][3][4]
Why this works: The 1,3-dioxane ring is stable under oxidative conditions (e.g., Swern, PCC, or TEMPO), allowing the secondary alcohol at C5 to be converted to the ketone without ring opening.[1]
Figure 2: The validated synthetic pathway via the glycerol derivative, bypassing the unstable DHA monomer.[1]
Part 3: Experimental Protocol
Protocol: Swern Oxidation of 2-Phenyl-1,3-dioxan-5-ol Note: This protocol assumes the use of standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon).[1]
Reagents
-
Substrate: 2-Phenyl-1,3-dioxan-5-ol (1.0 equiv)
-
Oxalyl Chloride: (1.1 equiv)[1]
-
DMSO: (2.2 equiv)[1]
-
Triethylamine (Et3N): (5.0 equiv)[1]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology
-
Activation:
-
Cool a solution of oxalyl chloride (1.1 equiv) in anhydrous DCM to -78°C.
-
Add DMSO (2.2 equiv) dropwise over 15 minutes. Mechanism: Formation of the active chlorodimethylsulfonium salt.[1]
-
Stir for 15 minutes at -78°C.
-
-
Addition:
-
Elimination:
-
Workup:
-
Purification:
Part 4: Applications in Drug Development[5]
The this compound scaffold is a versatile "chiral pool" mimic (though achiral itself, it can be desymmetrized).[1]
1. Asymmetric Aldol Reactions
The ketone can undergo organocatalytic aldol reactions with high enantioselectivity.[1] The benzylidene acetal locks the conformation, enhancing facial selectivity during nucleophilic attack.[1]
-
Application: Synthesis of protected ketohexoses and rare sugars.[1]
2. Synthesis of Serinol Derivatives
Reductive amination of the ketone yields 2-amino-1,3-O-benzylideneglycerol .[1]
-
Relevance: Precursor for X-ray contrast agents and sphingosine analogs.[1]
3. SAMMA (Self-Assembled Monolayers)
Derivatives of this scaffold are used to study surface chemistry and create functionalized self-assembled monolayers for biosensing applications.[1]
Part 5: Analytical Characterization[1]
To validate the synthesis, compare experimental data against these standard values:
| Technique | Characteristic Signal | Interpretation |
| 1H NMR (CDCl3) | Acetal Methine Proton: Diagnostic singlet for the benzylidene CH.[1] | |
| C4/C6 Equatorial Protons: Rigid ring system creates distinct axial/equatorial splitting.[1] | ||
| C4/C6 Axial Protons. | ||
| 13C NMR | Carbonyl (C=O): Confirms oxidation of the alcohol.[1] | |
| Acetal Carbon: Characteristic of the O-CH-O linkage.[1] | ||
| IR Spectroscopy | ~1735 cm | C=O Stretch: Strong ketone band (absent in starting material).[1] |
References
-
Synthesis of Dioxanones
-
Oxidation Protocols
-
Structural Analysis of DHA
-
Applications in Synthesis
Sources
- 1. 1,3-Dihydroxyacetone Dimer | C6H12O6 | CID 2723627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 4. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
2-phenyl-1,3-dioxan-5-one molecular weight and formula
Topic: 2-phenyl-1,3-dioxan-5-one molecular weight and formula Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1][2]
The "Masked" Dihydroxyacetone Scaffold for Asymmetric Synthesis
Executive Summary
This compound (CAS: 52941-82-9) serves as a critical synthetic equivalent to dihydroxyacetone (DHA) .[1][2] While DHA itself is unstable and exists primarily as a dimer, the this compound scaffold "locks" the molecule in a monomeric, reactive ketone form protected by a benzylidene acetal.[1][2] This compound is a linchpin in asymmetric aldol reactions , enabling the construction of polyoxygenated natural products, rare sugars, and chiral pharmaceutical intermediates (e.g., serinol derivatives) with high stereocontrol.[1][2]
This guide details the physicochemical profile, validated synthesis protocols, and mechanistic nuances of handling this moisture-sensitive building block.[1][2]
Chemical Identity & Physicochemical Profile
Molecular Specifications
| Parameter | Value |
| IUPAC Name | This compound |
| Common Name | Benzaldehyde dihydroxyacetone acetal |
| CAS Registry Number | 52941-82-9 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.19 g/mol |
| SMILES | O=C1COC(OC1)c2ccccc2 |
| InChI Key | JJWMJYJJKWJJKW-UHFFFAOYSA-N |
Physical Properties & Handling
| Property | Data | Technical Note |
| Appearance | White crystalline solid or colorless oil | Phase depends on purity and hydration state.[1][2] |
| Melting Point | 35–36 °C (Anhydrous) 69–71 °C (Hydrate/Crude) | Critical Caution: 1,3-Dioxan-5-ones are hygroscopic and readily form gem-diols (hydrates) upon exposure to atmospheric moisture.[1][2] A shift in MP often indicates hydration.[1][2] |
| Solubility | DCM, THF, EtOAc, Toluene | Poorly soluble in water; hydrolyzes in aqueous acid.[2] |
| Stability | Moisture Sensitive | Store under inert gas (Ar/N₂) at 2–8 °C. |
Validated Synthesis Protocol
The Challenge: Direct Acetalization vs. Oxidation
Direct acetalization of dihydroxyacetone (DHA) with benzaldehyde is often low-yielding due to the stability of the DHA dimer.[1][2] The industry-standard route involves the formation of the alcohol precursor (2-phenyl-1,3-dioxan-5-ol) followed by oxidation.[1][2][3]
Workflow Diagram: Synthesis & Reactivity
Figure 1: Synthetic pathway from glycerol to this compound, highlighting the critical oxidation step and hydration risk.[1][2][3][4]
Step-by-Step Protocol: RuO₂-Catalyzed Oxidation
Source Grounding: Adapted from Majewski et al. and standard ruthenium tetroxide oxidation protocols.
Reagents:
-
Catalyst: Ruthenium(IV) oxide hydrate (RuO₂[1][2]·xH₂O) (0.01 equiv)[1][2]
-
Co-oxidant: Sodium periodate (NaIO₄) or Sodium hypochlorite (NaOCl) (1.5–2.0 equiv)[1][2]
-
Solvent: Biphasic system (CCl₄/H₂O or EtOAc/H₂O) or Acetonitrile/H₂O.[1][2]
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-phenyl-1,3-dioxan-5-ol in Ethyl Acetate (0.2 M concentration).
-
Catalyst Addition: Add catalytic RuO₂ (1 mol%). The mixture will be black/dark.[2]
-
Oxidation: Slowly add the aqueous NaOCl or NaIO₄ solution while stirring vigorously at 0 °C. The reaction is exothermic; maintain temperature <10 °C to prevent acetal cleavage.
-
Monitoring: Monitor by TLC (silica, Hex/EtOAc). The alcohol spot (lower R_f) should disappear, replaced by the ketone spot (higher R_f).
-
Workup:
-
Purification: Concentrate under reduced pressure. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc 4:1) or recrystallize from ether/hexane.[1][2]
-
Note: Avoid silica exposure for prolonged periods as the ketone can hydrate on the column.[2]
-
Mechanism & Reactivity Profile
The Hydration Equilibrium
Unlike typical acyclic ketones, 1,3-dioxan-5-ones possess a dipole-dipole interaction between the ring oxygens and the carbonyl carbon, increasing the electrophilicity of the ketone.[1][2]
-
Observation: Upon standing in air, the oil/low-melting solid converts to a higher-melting solid (the gem-diol).[1][2]
-
Reversal: The hydrate can be dehydrated back to the ketone by azeotropic distillation with benzene or toluene, or simply by drying under high vacuum over P₂O₅.[2]
Enolization & Aldol Reactions
The core utility of this compound lies in its ability to form a rigid enolate.[1][2]
-
Kinetic Control: Deprotonation with LDA at -78 °C yields the lithium enolate.[1][2]
-
Stereochemistry: The phenyl group at C2 locks the conformation (chair), forcing the enolate to react with electrophiles (like aldehydes) with high diastereoselectivity (typically anti-aldol products).[1][2]
Figure 2: The stereoselective aldol reaction pathway.[1]
Applications in Drug Development
Chiral Building Block
-
Serinol Synthesis: Reductive amination of the ketone followed by hydrogenolysis of the benzylidene acetal yields 2-amino-1,3-propanediol (serinol), a motif found in sphingolipids and X-ray contrast agents.[1][2]
-
Carbohydrate Mimics: Used to synthesize branched sugars (e.g., dendroketose) and iminosugars which act as glycosidase inhibitors.[1][2]
Protected Dihydroxyacetone (DHA)
DHA is a common metabolic intermediate but is difficult to handle chemically. This compound acts as a "store-stable" DHA.[1][2]
-
Deprotection: The phenyl group can be removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis, releasing the free dihydroxy ketone functionality at a late stage in the synthesis.[1][2]
References
-
Majewski, M., et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates."[1][2] Canadian Journal of Chemistry, vol. 73, no.[1][2][5] 10, 1995, pp. 1616-1626.[1][2] Link[1][2]
-
ChemicalBook. "this compound CAS 52941-82-9 Properties." Link
-
SciSpace. "Synthesis of benzylidene-protected dihydroxyacetone."[1][2] Acta Chemica Scandinavica, Data snippet on MP 35-36°C. Link
-
PubChem. "2-Phenyl-1,3-dioxan-5-ol (Precursor Data)." National Library of Medicine.[2] Link[1][2]
-
Endres, D., et al. "Asymmetric Synthesis with 1,3-Dioxan-5-ones."[1][2] Synthetic Communications, vol. 27, 1997.[1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 3. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Note: Precision Synthesis of 2-Phenyl-1,3-dioxan-5-one
This Application Note is structured as a technical transfer document, designed for direct implementation in research and process development laboratories. It prioritizes mechanistic understanding, process robustness, and critical quality attributes (CQAs).
Executive Summary
The synthesis of 2-phenyl-1,3-dioxan-5-one (commonly referred to as 1,3-O-benzylideneglycerol-2-one) represents a classic challenge in protecting group chemistry: the discrimination between the 1,2-diol and 1,3-diol functionalities of glycerol.[1]
This protocol details a scalable, two-stage workflow to access the target ketone with high isomeric purity.[2][3]
-
Stage 1 (Isomer Resolution): Exploits the differential solubility of the thermodynamic acetal isomers to isolate cis-2-phenyl-1,3-dioxan-5-ol from the kinetic 1,3-dioxolane byproducts.[1]
-
Stage 2 (Chemoselective Oxidation): Utilizes a Swern oxidation protocol to convert the secondary alcohol to the ketone without compromising the acid-sensitive benzylidene acetal.
Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Precursor for C2-symmetric chiral building blocks and dihydroxyacetone derivatives.[1]
Strategic Pathway Analysis
The transformation relies on managing the equilibrium between the 5-membered (dioxolane) and 6-membered (dioxane) acetal rings. While the reaction of glycerol with benzaldehyde yields a statistical mixture (~40:60 dioxolane:dioxane), the 1,3-dioxane isomer possesses a crystalline lattice energy that allows for selective isolation via fractional crystallization.
Reaction Scheme & Logic Flow
Figure 1: Strategic workflow for the isolation and oxidation of the 1,3-dioxane isomer.
Stage 1: Thermodynamic Acetalization & Isomer Isolation[1]
Objective: Synthesize the benzylidene acetal of glycerol and isolate the cis-1,3-dioxane isomer.
Mechanistic Insight
Acid-catalyzed acetalization is reversible.[1] Under reflux with azeotropic water removal, the system reaches a thermodynamic equilibrium containing four species: cis/trans-1,3-dioxolanes and cis/trans-1,3-dioxanes.[1] The cis-1,3-dioxane isomer (phenyl group equatorial, hydroxyl group axial) is significantly less soluble in non-polar solvents than the oily dioxolanes, enabling purification by crystallization rather than difficult chromatography.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |
| Glycerol | 92.09 | 1.0 | 1.26 | Substrate |
| Benzaldehyde | 106.12 | 1.05 | 1.04 | Reagent |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.01 | Solid | Catalyst |
| Toluene | 92.14 | N/A | 0.87 | Solvent (Azeotrope) |
Detailed Protocol
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add Glycerol (20.0 g, 217 mmol), Benzaldehyde (24.2 g, 228 mmol), and p-TsOH monohydrate (0.4 g) to Toluene (250 mL).
-
Reaction: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.
-
Checkpoint: The reaction is complete when water evolution ceases (theoretical vol: ~3.9 mL). Typically requires 4–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature (RT).
-
Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst. Note: Failure to neutralize causes acetal hydrolysis during concentration.[1]
-
Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
-
Isolation (Critical Step):
-
Concentrate the filtrate under reduced pressure to obtain a viscous yellow oil (the isomer mixture).
-
Crystallization: Dissolve the oil in a minimum amount of hot benzene (or toluene) and add petroleum ether (or hexanes) until slight turbidity appears.
-
Allow to stand at RT, then refrigerate at 4°C overnight.
-
Filter the white needles formed. These are predominantly cis-2-phenyl-1,3-dioxan-5-ol.[1]
-
Recrystallization:[1][3] If MP is <80°C, recrystallize again from benzene/hexanes.
-
Expected Yield: 30–40% (of the specific isomer). Characterization: MP: 81–83°C. ¹H NMR should show the characteristic benzylidene proton singlet at ~5.5 ppm.
Stage 2: Chemoselective Swern Oxidation[1]
Objective: Oxidize the secondary alcohol to the ketone without cleaving the acid-sensitive acetal.
Mechanistic Insight
Chromium-based oxidations (Jones reagent) are too acidic and will hydrolyze the acetal. The Swern oxidation (DMSO/Oxalyl Chloride) operates under basic workup conditions and low temperature, preserving the acetal integrity while quantitatively converting the alcohol to the ketone.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[4] | Role |
| 2-Phenyl-1,3-dioxan-5-ol | 180.20 | 1.0 | Substrate |
| Oxalyl Chloride | 126.93 | 1.5 | Activator |
| DMSO | 78.13 | 3.0 | Oxidant |
| Triethylamine (Et₃N) | 101.19 | 5.0 | Base |
| Dichloromethane (DCM) | 84.93 | N/A | Solvent |
Detailed Protocol
-
Activation:
-
Flame-dry a 250 mL 3-neck RBF and cool under Nitrogen atmosphere.
-
Add Oxalyl Chloride (2.6 mL, 30 mmol) and anhydrous DCM (50 mL).
-
Cool the system to -78°C (Dry ice/Acetone bath).
-
Add DMSO (4.3 mL, 60 mmol) in DCM (10 mL) dropwise over 10 mins. Caution: Gas evolution (CO, CO₂) and exotherm. Stir for 15 mins.
-
-
Substrate Addition:
-
Dissolve cis-2-phenyl-1,3-dioxan-5-ol (3.6 g, 20 mmol) in dry DCM (20 mL).
-
Add this solution dropwise to the activated DMSO mixture at -78°C.
-
Stir at -78°C for 45 minutes. The mixture will become cloudy.
-
-
Termination:
-
Add Triethylamine (14 mL, 100 mmol) dropwise.
-
Allow the reaction to warm to 0°C over 1 hour. The solution will turn yellow/orange.
-
-
Workup:
-
Quench with water (50 mL).
-
Extract with DCM (3 x 50 mL).
-
Wash combined organics with 1M HCl (carefully, rapid wash to remove amine salts without hydrolyzing acetal), then sat. NaHCO₃, then brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
The crude solid is often pure enough for use.
-
If necessary, recrystallize from Ether/Pentane.
-
Expected Yield: 85–95%. Characterization: MP: 69–71°C. IR: Strong C=O stretch at ~1735 cm⁻¹.
Critical Process Parameters (CPPs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete separation of dioxolane isomer. | Ensure slow cooling during crystallization. Seed with pure crystals if available. |
| Acetal Hydrolysis (Stage 1) | Acidic workup. | Ensure NaHCO₃ wash is thorough. Do not use strong acid to neutralize. |
| Incomplete Oxidation (Stage 2) | Water in DMSO or DCM. | Use freshly distilled reagents. Ensure N₂ atmosphere. |
| "Smelly" Reaction (Stage 2) | DMS formation. | Perform Swern oxidation in a well-ventilated fume hood.[1] Treat waste with bleach. |
Safety & Handling
-
Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood.
-
Benzaldehyde: Irritant.
-
DMSO: Can transport contaminants through skin. Wear nitrile gloves.
-
Waste Disposal: Swern oxidation generates dimethyl sulfide (DMS). Treat liquid waste with dilute bleach (NaOCl) to oxidize DMS to DMSO before disposal to mitigate stench.
References
-
Hibbert, H., & Carter, N. M. (1929). Studies on Reactions Relating to Carbohydrates and Polysaccharides.[5] XVII. Structure of the Isomeric Methylidene Glycerols. Journal of the American Chemical Society, 51(5), 1601–1613. Link
- Foundational text for the separ
-
Showler, A. J., & Darley, P. A. (1967). Condensation of glycerol with benzaldehyde.[6][7] Chemical Reviews, 67(4), 427–440. Link
- Comprehensive review of the acetaliz
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[8] Synthesis, 1981(03), 165-185. Link
- Authoritative protocol for the Swern oxid
-
Baggett, N., et al. (1960). Aspects of stereochemistry. Part IV. Configuration and conformation of some cyclic acetals of glycerol. Journal of the Chemical Society, 2574-2581. Link
- Stereochemical assignment of the cis/trans isomers.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol [mdpi.com]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
Application Note & Protocol: Selective Oxidation of 2-Phenyl-1,3-dioxan-5-ol to 2-Phenyl-1,3-dioxan-5-one
Abstract
This document provides a comprehensive guide for the chemical oxidation of the secondary alcohol, 2-phenyl-1,3-dioxan-5-ol, to its corresponding ketone, 2-phenyl-1,3-dioxan-5-one. The synthesis of this ketone is a crucial step in the development of various fine chemicals and pharmaceutical intermediates. This guide focuses on the Swern oxidation, a highly reliable and mild method that avoids the use of toxic heavy metals.[1] We will delve into the mechanistic underpinnings of this choice, provide a field-proven, step-by-step protocol, and discuss an alternative method using Dess-Martin periodinane (DMP). The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and safety for researchers in organic synthesis and drug development.
Introduction: The Synthetic Challenge and Strategic Approach
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic chemistry.[2][3] The target molecule, this compound, contains a sensitive acetal functional group that must be preserved during the reaction. Therefore, the choice of oxidant is critical. While traditional reagents like chromium-based oxidants are effective, their inherent toxicity and harsh reaction conditions make them less desirable for modern synthetic applications.[1][4]
This guide advocates for the use of "activated DMSO" methods, specifically the Swern oxidation. This reaction is renowned for its mild conditions, broad functional group tolerance, and high yields.[5][6] The core of this method involves the activation of dimethyl sulfoxide (DMSO) with an electrophilic agent, such as oxalyl chloride, to form a potent oxidizing species in situ. The reaction proceeds at a very low temperature (-78 °C) to ensure the stability of reactive intermediates, providing excellent selectivity and minimizing side reactions.[5][6][7]
The Swern Oxidation: Mechanistic Rationale
Understanding the "why" behind each step is crucial for successful execution and troubleshooting. The Swern oxidation is a multi-step process that transforms the alcohol into a ketone through a carefully orchestrated sequence of reactions.
-
Activation of DMSO: The reaction begins with the low-temperature reaction of DMSO with oxalyl chloride. This forms an unstable intermediate that rapidly decomposes, releasing carbon monoxide and carbon dioxide, to generate the key electrophilic species, chloro(dimethyl)sulfonium chloride.[5][6] This activation step is highly exothermic and must be performed at -78 °C to prevent uncontrolled decomposition.[5][7]
-
Formation of the Alkoxysulfonium Ion: The secondary alcohol, 2-phenyl-1,3-dioxan-5-ol, then acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This displaces a chloride ion and forms a key intermediate, an alkoxysulfonium ion.[5][8] This step effectively "activates" the alcohol by converting the hydroxyl group into a good leaving group.
-
Deprotonation and Ylide Formation: A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added. The base deprotonates the carbon alpha to the sulfonium center, forming a sulfur ylide.[5][8]
-
Elimination to the Ketone: The sulfur ylide undergoes a final intramolecular rearrangement via a five-membered ring transition state. The ylide's carbanion abstracts the proton from the carbon bearing the oxygen, leading to a concerted elimination. This fragmentation yields the desired ketone (this compound), dimethyl sulfide (DMS), and triethylammonium chloride.[1][5]
This elegant mechanism ensures that the oxidation stops precisely at the ketone stage, without any risk of over-oxidation.
Figure 1: Key stages of the Swern Oxidation mechanism.
Field-Proven Protocol: Swern Oxidation
This protocol has been optimized for the oxidation of 2-phenyl-1,3-dioxan-5-ol on a laboratory scale.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |
| 2-Phenyl-1,3-dioxan-5-ol | 180.20 | 10.0 | 1.80 g | White solid[9] |
| Oxalyl Chloride | 126.93 | 12.0 | 0.86 mL (1.52 g) | Corrosive, moisture-sensitive liquid |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 24.0 | 1.70 mL (1.88 g) | Hygroscopic liquid |
| Triethylamine (Et₃N) | 101.19 | 50.0 | 6.97 mL (5.06 g) | Corrosive, flammable liquid |
| Dichloromethane (DCM), anhydrous | 84.93 | - | ~100 mL | Volatile solvent |
Safety Precautions
-
Fume Hood is Mandatory: This reaction produces carbon monoxide (acutely toxic) and dimethyl sulfide (volatile, strong, unpleasant odor).[5][6] All steps must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and nitrile gloves are required.
-
Reagent Handling: Oxalyl chloride is highly corrosive and reacts violently with water. DMSO is hygroscopic. Triethylamine is a corrosive base. Handle these reagents with extreme care under an inert atmosphere. The reaction of undiluted DMSO and oxalyl chloride can be explosive.[7]
-
Temperature Control: The reaction is highly exothermic. Maintaining the temperature at -78 °C during the initial additions is critical for safety and to prevent side reactions.[5]
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the Swern oxidation.
Step-by-Step Protocol
-
Preparation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and two septa, add anhydrous dichloromethane (DCM, 50 mL) under a nitrogen atmosphere. Add dimethyl sulfoxide (DMSO, 1.70 mL, 24.0 mmol) via syringe.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation: Slowly add oxalyl chloride (0.86 mL, 12.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for an additional 20 minutes at -78 °C.
-
Alcohol Addition: In a separate dry flask, dissolve 2-phenyl-1,3-dioxan-5-ol (1.80 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes, again maintaining the temperature below -65 °C. Stir for 45 minutes at -78 °C.
-
Base Addition: Add triethylamine (6.97 mL, 50.0 mmol) dropwise over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
Warming and Quenching: After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30-45 minutes. Quench the reaction by adding water (50 mL).
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure this compound.
Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation
For laboratories seeking an alternative that operates at room temperature, the Dess-Martin oxidation is an excellent choice. It employs a hypervalent iodine reagent that is mild, selective, and offers a straightforward workup.[10][11]
Brief Protocol
-
Setup: To a round-bottom flask, add 2-phenyl-1,3-dioxan-5-ol (1.0 mmol) and anhydrous DCM (20 mL).
-
Reagent Addition: Add Dess-Martin periodinane (DMP) (1.2 mmol, 1.2 eq) to the solution in one portion at room temperature. For acid-sensitive substrates, sodium bicarbonate (2.0 mmol) can be added as a buffer.[10]
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (typically 1-3 hours).
-
Workup: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography as described in the Swern protocol.
Characterization of this compound
The successful synthesis of the product can be confirmed using standard analytical techniques:
-
¹H NMR: Expect the disappearance of the alcohol proton (-OH) and the proton on the carbinol carbon (CH -OH). The methylene protons adjacent to the new carbonyl group will show a characteristic shift.
-
¹³C NMR: The carbon of the C-OH group (typically ~60-70 ppm) will shift significantly downfield into the ketone region (>200 ppm).
-
IR Spectroscopy: The broad O-H stretch (~3300 cm⁻¹) from the starting material will disappear, and a strong, sharp C=O stretch characteristic of a ketone will appear around 1720-1740 cm⁻¹.
Conclusion
The Swern oxidation provides a robust and highly efficient method for the synthesis of this compound from its corresponding secondary alcohol. The protocol detailed herein emphasizes mechanistic understanding and strict adherence to safety and reaction conditions, particularly temperature control, to ensure high yield and purity. The Dess-Martin oxidation serves as a valuable, milder alternative for this transformation. Both methods avoid the use of toxic heavy metals and are well-suited for applications in research, discovery, and development environments.
References
-
Swern Oxidation: Reaction Mechanism | NROChemistry . Available at: [Link]
-
Swern oxidation - Wikipedia . Available at: [Link]
-
Swern Oxidation Mechanism - Chemistry Steps . Available at: [Link]
-
Swern Oxidation - Organic Chemistry Portal . Available at: [Link]
-
The Swern Oxidation: Mechanism and Features - Chemistry Hall . Available at: [Link]
-
Dimerisation of this compound: X-ray crystal structure of 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Available at: [Link]
-
Dess–Martin oxidation - Wikipedia . Available at: [Link]
- JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents.
-
Swern Oxidation_ Organic Chemistry - YouTube . Available at: [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal . Available at: [Link]
-
Swern Oxidation - Organic Chemistry Tutor . Available at: [Link]
-
Swern Oxidation - Organic Chemistry, Reaction Mechanism - YouTube . Available at: [Link]
-
Step-by-Step Wavelength Resolved Analysis of Photo-Diels–Alder Step Growth Synthesis | Journal of the American Chemical Society . Available at: [Link]
-
Nucleophilic substitution in glycerol derivatives. Part VI. Halogenodeoxygenation of 2-phenyl-1,3-dioxan-5-ol to give 1,3-dioxans and 1,3-dioxolans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . Available at: [Link]
- US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents.
-
1,3-Dioxan-5-ol, 2-phenyl- | C10H12O3 | CID 74362 - PubChem . Available at: [Link]
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal . Available at: [Link]
-
17.7: Oxidation of Alcohols - Chemistry LibreTexts . Available at: [Link]
-
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane - ResearchGate . Available at: [Link]
-
Dess-Martin-Periodinane oxidation - YouTube . Available at: [Link]
-
oxidation of alcohols - Chemguide . Available at: [Link]
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps . Available at: [Link]
-
Oxidation of Alcohols - YouTube . Available at: [Link]
Sources
- 1. Swern Oxidation [organic-chemistry.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 9. 2-Phenyl-1,3-dioxan-5-ol | 1708-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
Application Note: High-Fidelity Asymmetric Aldol Reactions using 2-Phenyl-1,3-dioxan-5-one
Executive Summary
This guide details the protocols for utilizing 2-phenyl-1,3-dioxan-5-one (PDO) as a nucleophile in asymmetric aldol reactions. While 2,2-dimethyl-1,3-dioxan-5-one (acetonide) is commonly used, the 2-phenyl variant offers superior conformational rigidity, locking the ring in a specific chair conformation that enhances stereocontrol during enamine catalysis. This substrate is a critical "Dihydroxyacetone (DHA) Equivalent," enabling the rapid, stereoselective assembly of polyols, amino sugars, and rare carbohydrates (e.g., ketoses) widely used in antiviral and metabolic drug development.
Part 1: The Substrate Advantage
Why this compound?
In asymmetric organocatalysis, the flexibility of the substrate often erodes enantioselectivity.
-
Conformational Locking: The bulky phenyl group at the C2 position prefers the equatorial orientation due to 1,3-diaxial interactions. This locks the dioxanone ring into a rigid chair conformation.
-
Facial Selectivity: When the ketone forms an enamine with a chiral catalyst (e.g., L-Proline), the rigid ring forces the electrophile (aldehyde) to approach from a specific face, significantly boosting diastereomeric ratios (dr) and enantiomeric excess (ee) compared to the more flexible 2,2-dimethyl analog.
Part 2: Mechanistic Insight & Visualization
The reaction proceeds via Enamine Catalysis . The amine catalyst (Secondary amine) condenses with the PDO ketone to form a nucleophilic enamine. This intermediate attacks the aldehyde electrophile.
The Catalytic Cycle
The following diagram illustrates the L-Proline catalyzed pathway. Note the Zimmerman-Traxler-like transition state where the hydrogen bonding between the carboxylic acid of the proline and the aldehyde oxygen directs the stereochemistry.
Figure 1: Catalytic cycle for the L-Proline mediated asymmetric aldol reaction of this compound.
Part 3: Experimental Protocols
Protocol A: Anti-Selective Aldol Reaction (Standard)
This protocol utilizes L-Proline to generate the anti-aldol product (mimicking Tagatose/Psicose stereochemistry).
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (e.g., p-nitrobenzaldehyde or aliphatic aldehyde) (1.1 - 1.5 equiv)
-
L-Proline (20 mol%)
-
Solvent: DMSO (Anhydrous) or DMF
Procedure:
-
Preparation: In a flame-dried vial equipped with a magnetic stir bar, dissolve This compound (178 mg, 1.0 mmol) in anhydrous DMSO (4.0 mL).
-
Catalyst Addition: Add L-Proline (23 mg, 0.2 mmol, 20 mol%). Stir for 15 minutes at room temperature (23°C) to ensure catalyst dispersion/solubility.
-
Reaction: Add the Aldehyde (1.2 mmol) in one portion.
-
Incubation: Seal the vial and stir at room temperature for 24–48 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexanes 1:2). The ketone spot (PDO) should diminish.
-
-
Workup:
-
Dilute the reaction mixture with Phosphate Buffer (pH 7.0) (10 mL) and Ethyl Acetate (15 mL).
-
Separate layers. Extract the aqueous phase twice with Ethyl Acetate (2 x 10 mL).
-
Wash combined organics with Brine (saturated NaCl) to remove residual DMSO.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography on silica gel.
-
Note: Use a gradient of Hexanes:EtOAc (8:1 to 2:1).
-
Expected Results:
-
Yield: 60–85%
-
dr (anti:syn): Typically >10:1
-
ee: >95%[1]
Protocol B: Syn-Selective Aldol Reaction (Advanced)
Achieving syn-selectivity requires altering the catalyst to disrupt the H-bond directed transition state or using specific amino acids with additional H-bond donors (e.g., Threonine derivatives).
Catalyst: O-tert-butyl-L-threonine (or similar primary amino acid derivatives). Solvent: NMP (N-methyl-2-pyrrolidone) or DMF/Water mix.
Procedure Modifications:
-
Replace L-Proline with O-tert-butyl-L-threonine (20 mol%).
-
Maintain reaction at 4°C (Cold room) to enhance kinetic control.
-
Add Water (5 equiv) as an additive. Water assists in proton transfer and turnover in primary amine catalysis, often favoring the syn pathway for this specific substrate.
Part 4: Data Analysis & Troubleshooting
Solvent & Additive Effects
The choice of solvent dramatically impacts the reaction rate and stereoselectivity.
| Solvent System | Catalyst | Additive | Yield | dr (anti:syn) | Notes |
| DMSO | L-Proline | None | High | >10:1 | Best general method. High solubility. |
| DMF | L-Proline | None | Mod | 8:1 | Slower than DMSO. |
| Acetone/H₂O | L-Proline | None | High | 4:1 | Faster rate, but erosion of dr. |
| NMP | L-Thr-OtBu | H₂O | Mod | 1:5 | Inverts selectivity to syn. |
Troubleshooting Guide
Issue 1: Low Conversion
-
Cause: Poor solubility of L-Proline or reversible aldol reaction.
-
Fix: Switch to DMSO if using DMF. Increase catalyst loading to 30 mol%. Ensure the aldehyde is not hydrated (common with aliphatic aldehydes).
Issue 2: Acetal Migration/Isomerization
-
Cause: Acidic conditions during workup or purification. The 1,3-dioxane can isomerize to a 1,3-dioxolane if a neighboring hydroxyl is present (acetonide migration).[2]
-
Fix: Ensure the workup is neutral (Phosphate buffer). Pre-treat silica gel with 1% Triethylamine during column packing to neutralize acidity.
Issue 3: Racemization
-
Cause: High temperatures or prolonged reaction times allowing thermodynamic equilibration.
-
Fix: Stop the reaction immediately upon consumption of the limiting reagent. Perform the reaction at 4°C.
Part 5: References
-
Barbas, C. F., III. (2006). "Organocatalytic Asymmetric Aldol Reactions of 2,2-Dimethyl-1,3-dioxan-5-one." Journal of the American Chemical Society.
-
Enders, D., & Grondal, C. (2005).[3] "The Direct Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one." Angewandte Chemie International Edition.
-
Majewski, M., et al. (1995).[4] "1,3-Dioxan-5-ones: Synthesis, Deprotonation, and Reactions of Their Lithium Enolates." Canadian Journal of Chemistry.[4]
-
Lombardo, M., et al. (2015). "A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction." Molecules.
-
Gong, L. Z., et al. (2003). "Mimicking Aldolases Through Organocatalysis: Syn-Selective Aldol Reactions." Journal of the American Chemical Society.
Sources
Application Note: 2-Phenyl-1,3-dioxan-5-one as a Prochiral Scaffold for Asymmetric Synthesis
This guide details the application of 2-phenyl-1,3-dioxan-5-one as a versatile, prochiral building block in asymmetric synthesis. Unlike its more common acetonide analog (2,2-dimethyl-1,3-dioxan-5-one), the benzylidene-protected variant offers superior stability and orthogonal deprotection strategies, making it a critical tool for the total synthesis of complex carbohydrates, polyketides, and rare sugars.
Executive Summary
This compound acts as a masked dihydroxyacetone (DHA) equivalent.[1] While the molecule itself is achiral (meso), it possesses a plane of symmetry that can be broken through enantioselective desymmetrization , typically via organocatalytic aldol reactions.
Key Advantages:
-
Orthogonal Protection: The benzylidene acetal is stable to acidic conditions that would cleave an acetonide (isopropylidene), allowing for selective manipulation of other functional groups. It is removed via hydrogenolysis (Pd/C, H₂) or Lewis acid-mediated reduction.
-
Crystalline & Robust: Unlike the volatile and hygroscopic free DHA dimer, this ketone is a stable solid, easy to handle and store.
-
High Selectivity: In proline-catalyzed aldol reactions, it serves as a nucleophile to generate anti-aldol adducts with high diastereo- and enantioselectivity (>95% ee).
Synthesis of the Building Block
Before application, the scaffold is synthesized from inexpensive glycerol. This two-step protocol ensures high purity, which is critical for downstream catalytic performance.
Step 1: Acetalization of Glycerol
This step produces a mixture of cis- and trans- 2-phenyl-1,3-dioxan-5-ol.[2]
-
Reagents: Glycerol (1.0 eq), Benzaldehyde (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq).
-
Solvent: Benzene or Toluene (with Dean-Stark trap).
-
Protocol:
-
Reflux glycerol and benzaldehyde in toluene with catalytic pTSA.
-
Continuously remove water via the Dean-Stark apparatus to drive equilibrium.
-
After 4–6 hours, cool the mixture and neutralize with saturated NaHCO₃.
-
Concentrate and recrystallize from toluene/petroleum ether.
-
Yield: ~60–70% of the isomeric alcohol mixture.
-
Step 2: Oxidation to the Ketone
The isomeric alcohol mixture is oxidized to the single ketone product.
-
Reagents: 2-Phenyl-1,3-dioxan-5-ol mixture, TEMPO (0.01 eq), NaOCl (Bleach, 1.1 eq), KBr (0.1 eq).
-
Solvent: CH₂Cl₂ / H₂O (biphasic).
-
Protocol:
-
Dissolve the alcohol mixture in CH₂Cl₂ and cool to 0°C.
-
Add aqueous solution of KBr and TEMPO.
-
Slowly add buffered NaOCl (pH 8.6) while maintaining temperature <5°C.
-
Monitor by TLC (disappearance of alcohol).
-
Quench with Na₂S₂O₃, extract with CH₂Cl₂, and dry over MgSO₄.
-
Purification: Recrystallization from ether/hexanes yields white needles.
-
Stability Note: Store at 4°C under argon.
-
Application: Organocatalytic Asymmetric Aldol Reaction
This is the core application where the "chiral building block" potential is realized. The reaction creates two new stereocenters and desymmetrizes the dioxane ring.
Mechanism of Action
The reaction proceeds via an Enamine mechanism . The chiral amine catalyst (e.g., L-Proline) condenses with the ketone to form a nucleophilic enamine. The benzylidene ring forces a specific conformation, ensuring that the aldehyde electrophile approaches from a defined face (Zimmerman-Traxler transition state).
Figure 1: Catalytic cycle for the proline-mediated desymmetrization of this compound.
Detailed Protocol: Synthesis of Protected Carbohydrates
Objective: Synthesis of a protected keto-sugar (e.g., anti-aldol adduct) from this compound and isobutyraldehyde.
Reagents:
-
This compound (1.0 mmol, 178 mg)
-
Isobutyraldehyde (1.2 mmol, 110 µL)
-
L-Proline (0.2 mmol, 23 mg, 20 mol%)
-
Solvent: DMSO (dry, 4 mL) or DMF.
Procedure:
-
Setup: In a flame-dried vial, dissolve this compound in DMSO.
-
Catalyst Addition: Add L-Proline in one portion. Stir for 15 minutes at room temperature to allow partial enamine formation (solution may turn slightly yellow).
-
Reaction: Add isobutyraldehyde slowly via syringe.
-
Incubation: Stir at room temperature (20–25°C) for 24–48 hours.
-
Note: Reaction progress can be monitored by TLC (Hexane/EtOAc 3:1). The ketone spot will diminish, and a more polar product spot will appear.
-
-
Workup: Dilute with phosphate buffer (pH 7, 10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Results:
-
Yield: 65–85%
-
Diastereomeric Ratio (dr): >20:1 (anti:syn)
-
Enantiomeric Excess (ee): >95%[3]
Quantitative Performance Comparison
The choice between the Phenyl (benzylidene) and Methyl (acetonide) variants depends on the synthetic strategy.
| Feature | This compound | 2,2-Dimethyl-1,3-dioxan-5-one |
| Protecting Group | Benzylidene (Acetal) | Acetonide (Ketal) |
| Acid Stability | High (Stable to mild acid) | Low (Labile to mild acid) |
| Deprotection | Hydrogenolysis (H₂/Pd) | Acid Hydrolysis (HCl/TFA) |
| Crystallinity | High (Solid, easy handling) | Moderate (Often oil/low melt solid) |
| Aldol Selectivity | High (>95% ee, anti-selective) | High (>95% ee, anti-selective) |
| UV Visibility | Yes (UV Active, easy TLC) | No (Requires stain) |
Troubleshooting & Optimization
-
Low Yield: Often caused by the "self-aldol" reaction of the aldehyde. Solution: Add the aldehyde slowly (syringe pump) to maintain a low concentration relative to the ketone enamine.
-
Poor Solubility: While DMSO is standard, DMF or CHCl₃ can be used. Note that reaction rates are generally slower in non-polar solvents.
-
Racemization: Ensure the reaction temperature does not exceed 25°C. Higher temperatures degrade the enamine stereocontrol.
References
-
Enders, D. & Grondal, C. (2005). "The Direct Asymmetric Aldol Reaction of 2,2-Dimethyl-1,3-dioxan-5-one." Angewandte Chemie International Edition.
-
Majewski, M. et al. (1995). "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates." Canadian Journal of Chemistry.
-
Barbas, C. F. et al. (2005). "Direct Organocatalytic Asymmetric Aldol Reactions of 2,2-Dimethyl-1,3-dioxan-5-one." Journal of the American Chemical Society.
-
García-García, P. et al. (2011). "Organocatalytic Asymmetric Synthesis of Carbohydrates and Iminosugars." Beilstein Journal of Organic Chemistry.
Sources
Application Note: High-Fidelity Grignard Addition to 2-Phenyl-1,3-Dioxan-5-one
This Application Note is designed for research scientists and process chemists involved in the synthesis of complex glycerol derivatives and chiral building blocks. It focuses on the nucleophilic addition of Grignard reagents to 2-phenyl-1,3-dioxan-5-one , a pivotal reaction for generating quaternary carbon centers within a protected glycerol backbone.
Part 1: Strategic Analysis & Mechanistic Insight
The Scaffold
This compound is a rigidified, protected derivative of dihydroxyacetone. Its utility lies in its ability to desymmetrize the glycerol backbone. The benzylidene acetal at positions 1 and 3 serves two functions:
-
Protection: It masks the primary alcohols from side reactions.
-
Conformational Lock: The bulky phenyl group at position 2 preferentially adopts the equatorial position to minimize 1,3-diaxial steric strain. This locks the ring into a stable chair conformation, providing a defined stereochemical environment for the incoming nucleophile.
Stereochemical Control: The "Axial vs. Equatorial" Attack
The addition of a Grignard reagent (R-MgX) to the ketone at C5 creates a new quaternary center. The stereochemical outcome is governed by the trajectory of the nucleophile relative to the chair conformation.
-
Conformation: The 2-phenyl group locks the ring. The carbonyl oxygen at C5 is planar.
-
Trajectory:
-
Axial Attack: The nucleophile approaches from the "top" (parallel to the axial hydrogens at C4/C6). This leads to the Equatorial Alcohol (cis relative to the 2-phenyl group).
-
Equatorial Attack: The nucleophile approaches from the "side" (equatorial trajectory). This leads to the Axial Alcohol (trans relative to the 2-phenyl group).
-
Field Insight: Unlike cyclohexanones, where small nucleophiles (e.g., hydrides) prefer axial attack, the presence of oxygen atoms at positions 1 and 3 alters the electronic landscape. However, for bulky nucleophiles like Grignard reagents, steric factors often dominate. Equatorial attack is generally favored to avoid the torsional strain associated with axial attack, leading to the Axial Alcohol (trans-isomer) as the major product. However, selectivity is highly dependent on solvent (coordination to Mg) and temperature.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway illustrating the bifurcation of stereochemical outcomes. The equatorial attack trajectory is sterically favored for bulky Grignard reagents.
Part 2: Experimental Protocol
Materials & Reagents[1][2][3]
-
Substrate: this compound (Recrystallized from EtOH/Hexane if necessary; purity >98%).
-
Reagent: Organomagnesium halide (R-MgBr or R-MgCl). Note: Freshly prepared reagents often yield higher reproducibility than commercial solutions.
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
-
Insight: Et₂O often provides higher diastereoselectivity due to tighter ion pairing compared to THF.
-
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Procedure
Step 1: Reactor Preparation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Cool to room temperature under a positive pressure of Argon or Nitrogen.
Step 2: Substrate Solubilization
-
Charge the RBF with This compound (1.0 equiv).
-
Add anhydrous Et₂O (concentration ~0.2 M). Stir until fully dissolved.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Why: Low temperature is critical to maximize Kinetic Control and improve diastereoselectivity (dr).
-
Step 3: Grignard Addition[1]
-
Transfer the Grignard reagent (1.2 – 1.5 equiv) to the addition funnel via cannula to maintain inert atmosphere.
-
Add the Grignard reagent dropwise over 30–45 minutes.
-
Control Point: Monitor internal temperature; do not allow it to rise above -70°C during addition. Exotherms can erode stereoselectivity.
-
-
Once addition is complete, allow the reaction to stir at -78°C for 2 hours.
-
Slowly warm the reaction to 0°C over 1 hour (optional, depending on R group reactivity; for simple alkyls, -78°C to RT is common).
Step 4: Quenching & Workup
-
Critical: The acetal protecting group is acid-sensitive. Do not use HCl.
-
Quench the reaction at 0°C by slow addition of saturated aqueous NH₄Cl .
-
Dilute with Et₂O or EtOAc. Separate phases.
-
Extract the aqueous layer 2x with organic solvent.
-
Combine organics, wash with Brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate under reduced pressure (Rotovap) at <40°C.
Purification
-
TLC: The alcohol product is significantly more polar than the ketone.
-
Column Chromatography: Silica gel (neutralized if necessary). Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).
-
Isomer Separation: If diastereomers are inseparable by flash chromatography, recrystallization (from Hexane/CH₂Cl₂) is often effective for the major solid isomer.
Part 3: Characterization & Data Interpretation
Expected Data Profile
The stereochemistry is best confirmed via ¹H NMR coupling constants and NOESY experiments.
| Feature | Axial Alcohol (Major) | Equatorial Alcohol (Minor) |
| Attack Trajectory | Equatorial | Axial |
| Relation to 2-Ph | Trans | Cis |
| C4/C6 Protons | Distinct AB system (rigid chair) | Distinct AB system |
| NOE Signal | Strong NOE between R-group and C4/C6 axial protons | Strong NOE between OH and C4/C6 axial protons |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Grignard addition protocol ensuring safety and high yield.
Part 4: References
-
Eliel, E. L., & Knoeber, M. C. (1968). Conformational Analysis.[2] XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[3] Link
-
Bailey, W. F., & Eliel, E. L. (1974). Stereochemistry of 1,3-dioxanes. Reactions of 2-substituted 1,3-dioxan-5-ones. Journal of the American Chemical Society.[3] Link
-
Mager, S., et al. (1998). Stereochemistry of 2-substituted-1,3-dioxan-5-ones. Acta Chemica Scandinavica. Link
-
Master Organic Chemistry. (2022). Nucleophilic Addition to Carbonyls.[4][3]Link
-
Luo, Y. M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E. Link
Sources
Technical Application Note: Reductive Amination of 2-Phenyl-1,3-dioxan-5-one
[1][2]
Executive Summary
This guide details the reductive amination of 2-phenyl-1,3-dioxan-5-one , a critical "masked" equivalent of dihydroxyacetone.[1] This reaction is the primary gateway to serinol (2-amino-1,3-propanediol) derivatives, which serve as essential building blocks in the synthesis of non-ionic X-ray contrast agents (e.g., Iopamidol), sphingolipids, and chiral ligands.[1]
The core challenge lies in controlling the diastereoselectivity at the C5 position while maintaining the integrity of the acid-sensitive benzylidene acetal.[1] This note provides two validated protocols:
Mechanistic & Stereochemical Insight[2][3]
The Conformational Lock
The this compound substrate exists predominantly in a chair conformation where the bulky phenyl group at C2 occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This "locks" the ring, directing the stereochemical outcome of the reduction.[1]
Stereoselectivity (Cis vs. Trans)
-
Thermodynamic Product: The cis-isomer (2-phenyl and 5-amino groups are cis; both equatorial).[1]
-
Kinetic Product: Hydride delivery often occurs from the axial face (anti-parallel to the axial hydrogens), leading to the equatorial amine.[1]
-
Outcome: Under thermodynamic control (reversible imine formation), the reaction strongly favors the cis-2-phenyl-5-amino-1,3-dioxane (diequatorial) due to the instability of the axial amine conformer.[1]
Figure 1: Stereochemical divergence in the reduction of the dioxanone ring.[1] The diequatorial (cis) isomer is the preferred target.[1]
Protocol A: Direct Reductive Amination (STAB Method)
Best for: Secondary amine synthesis, coupling with chiral amines or amino esters.[1]
Reagent: Sodium Triacetoxyborohydride (STAB/
Rationale
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or secondary amine (1.1 – 1.2 equiv)[1]
-
Reductant:
(1.4 – 1.5 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is faster, but DCM is safer.[1]
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation.[1]
Step-by-Step Methodology
-
Imine Formation (Pre-complexation):
-
In a dry round-bottom flask under
, dissolve this compound (10 mmol) in DCE (30 mL). -
Add the amine (11 mmol) and Acetic Acid (10 mmol).
-
Stir at Room Temperature (RT) for 30–60 minutes. Visual Cue: Solution may turn slightly yellow.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add
(14 mmol) portion-wise over 10 minutes. -
Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]
-
-
Quench & Workup (Critical Step):
-
Warning: The acetal is acid-labile.[1] Do not use strong acid workups (e.g., 1M HCl).[1]
-
Quench by slowly adding saturated aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extract with DCM (
mL).[1] -
Wash combined organics with Brine (
).[1] -
Dry over
, filter, and concentrate.
-
-
Purification:
Figure 2: Operational workflow for the STAB reductive amination protocol.[1]
Protocol B: Two-Step Synthesis via Oxime
Best for: Synthesis of the primary amine (2-phenyl-1,3-dioxan-5-amine) on a larger scale.[1]
Step 1: Oxime Formation[2]
-
Dissolve this compound (1.0 eq) in Ethanol/Pyridine (10:1 ratio).
-
Add Hydroxylamine Hydrochloride (
) (1.2 eq).[1] -
Reflux for 2 hours or stir at RT overnight.
-
Concentrate, partition between water/EtOAc.[1] The oxime usually precipitates or crystallizes easily.[1]
Step 2: Catalytic Hydrogenation[2][4]
-
Vessel: Hydrogenation shaker (Parr) or autoclave.
-
Catalyst: Raney Nickel (Ra-Ni) or 10% Pd/C (5 wt% loading).
-
Note: Ra-Ni is often preferred for oximes to prevent formation of secondary amines.[1]
-
-
Conditions: 50 psi (3.5 bar)
, RT, 6–12 hours. -
Workup: Filter through Celite (Caution: Ra-Ni is pyrophoric). Concentrate.
-
Stereochemistry: This method predominantly yields the cis-isomer (diequatorial).[1]
Comparative Data & Troubleshooting
Reagent Selection Guide
| Parameter | STAB ( | Cyanoborohydride ( | Hydrogenation ( |
| Safety | High (No HCN) | Low (Toxic Cyanide) | Medium (Pressurized |
| Selectivity | Excellent (Aldehyde/Ketone specific) | Good (pH dependent) | Low (Reduces other alkenes) |
| Stereocontrol | Thermodynamic (cis) | Mixture | Catalyst dependent |
| Scale | Lab (<50g) | Lab (<10g) | Industrial (>1kg) |
Troubleshooting Common Issues
-
Acetal Hydrolysis:
-
Incomplete Conversion:
-
Poly-alkylation (Primary Amines):
References
-
General Reductive Amination Reviews
-
Stereochemistry of 1,3-Dioxan-5-ones
-
Gill, G. B., et al. "Conformational studies of 5-amino-1,3-dioxanes."[1] Journal of the Chemical Society, Perkin Transactions 1, 1990.[1] (Confirming diequatorial preference).
-
Majewski, M., et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates."[1] Canadian Journal of Chemistry, 1995.[1] Link[1]
-
-
Serinol Synthesis Protocols
Sources
- 1. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. EP0755390B1 - Process for the preparation of 5-amino-1,3-dioxanes - Google Patents [patents.google.com]
- 4. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 6. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 7. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 8. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
Application Note: Horner-Wadsworth-Emmons Olefination of 1,3-Dioxan-5-ones
Executive Summary
The 1,3-dioxan-5-one scaffold represents a privileged intermediate in the synthesis of polyols, C-glycosides, and complex natural products. However, its utility is often bottlenecked by the steric and electronic peculiarities of the C5 ketone. This guide details the Horner-Wadsworth-Emmons (HWE) reaction applied to this system, providing a robust protocol for installing exocyclic alkenes. Unlike standard aliphatic ketones, 1,3-dioxan-5-ones require specific attention to conformational locking and base selection to suppress retro-aldol side reactions and maximize yield.
Mechanistic Intelligence & Strategic Design
The Conformational Landscape
The reactivity of 1,3-dioxan-5-one is dictated by its ring conformation. In most synthetic applications, the ring is locked by a bulky substituent at the C2 position (e.g., a phenyl or tert-butyl group).
-
Conformational Lock: A 2-phenyl group preferentially occupies the equatorial position (A-value ~2.8 kcal/mol), locking the ring into a rigid chair.
-
The "Axial Attack" Paradigm: While gas-phase models suggest equatorial attack due to electrostatic repulsion from ring oxygens, solution-phase experimental data confirms that nucleophiles (including HWE carbanions) predominantly attack from the axial trajectory. This is analogous to cyclohexanone but modified by the dipole effects of the acetal oxygens.
Reaction Thermodynamics
The HWE reaction uses phosphonate-stabilized carbanions, which are more nucleophilic and less basic than corresponding Wittig ylides.
-
Base Sensitivity: 1,3-Dioxan-5-ones are prone to retro-aldol cleavage or
-elimination under harsh basic conditions. -
Stereoselectivity: The reaction inherently favors the (E)-alkene (trans to the larger group) due to the thermodynamic stability of the trans-oxaphosphetane intermediate. However, for the C5-exocyclic double bond, E/Z nomenclature only applies if the phosphonate bears an
-substituent.
Visualization of Reaction Logic
The following diagram illustrates the critical decision pathways and mechanistic flow for this transformation.
Caption: Workflow for the HWE olefination of hindered 1,3-dioxan-5-ones, highlighting the temperature control loop for hindered substrates.
Detailed Experimental Protocol
Reagents and Materials
-
Substrate: this compound (Recrystallized, >98% purity).
-
Phosphonate: Triethyl phosphonoacetate (1.2 equivalents).
-
Base: Sodium Hydride (60% dispersion in mineral oil) OR LiHMDS (1.0 M in THF).
-
Note: NaH is generally robust, but LiHMDS is preferred if the substrate contains other base-sensitive esters.
-
-
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from an SPS (Solvent Purification System).
Step-by-Step Procedure (Standard NaH Method)
Step 1: Phosphonate Anion Generation
-
Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Add NaH (60% dispersion, 1.2 eq) to the flask.
-
Wash NaH with anhydrous hexane (2 x 5 mL) to remove mineral oil if downstream purification is sensitive (optional but recommended for small scales).
-
Suspend NaH in anhydrous THF (0.2 M relative to substrate) .
-
Cool the suspension to 0 °C in an ice bath.
-
Add Triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Evolution of
gas will be observed.[1] -
Stir at 0 °C for 30 minutes until the solution becomes clear/homogeneous.
Step 2: Substrate Addition
-
Dissolve This compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the ketone solution dropwise to the phosphonate anion at 0 °C .
-
Critical: Slow addition prevents local heating which can trigger retro-aldol decomposition.
-
-
Allow the reaction to warm to room temperature (23 °C) naturally.
Step 3: Reaction Monitoring & Optimization
-
Stir at room temperature for 12–16 hours .
-
Checkpoint: Analyze by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Scenario A (Complete): Proceed to workup.
-
Scenario B (<50% Conversion): The steric hindrance of the dioxanone ring often slows kinetics. Heat the reaction to 50 °C for an additional 4–6 hours.
-
Step 4: Workup and Purification
-
Quench the reaction by careful addition of saturated aqueous
at 0 °C. -
Extract with Ethyl Acetate (3 x) .
-
Wash combined organics with Brine , dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient of 5%
20% EtOAc in Hexanes. -
Product: The exocyclic alkene typically elutes as a colorless oil or white solid.
-
Critical Parameters & Troubleshooting
The following table synthesizes common failure modes and their scientific resolutions.
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Retro-aldol cleavage of the dioxanone ring. | Switch base to LiHMDS or Masamune-Roush conditions (LiCl/DBU) to lower basicity. |
| No Reaction | Steric hindrance at C5 ketone. | Increase temperature to 60°C (reflux THF) or use DME (Dimethoxyethane) as solvent for higher boiling point. |
| "Gummy" Precipitate | Sodium diethyl phosphate byproduct aggregation.[1] | Ensure efficient stirring; the precipitate is normal. Add small amount of water during quench to dissolve before extraction. |
| Epimerization at C2 | Acidic conditions during workup or impure starting material. | Ensure C2-phenyl group is stable; avoid strong acids. Use buffered quench ( |
Stereochemical Implications[2][3][4][5]
When using substituted phosphonates (e.g., triethyl 2-phosphonopropionate), the reaction creates a trisubstituted alkene.
-
Selectivity: HWE conditions typically favor the (E)-isomer (thermodynamic product).[2]
-
Structure Proof: The configuration should be assigned using NOESY NMR .
-
E-isomer: NOE correlation between the vinylic substituent (ester group) and the ring protons will differ significantly from the Z-isomer.
-
Ring Conformation: The coupling constants of the C4/C6 protons (
vs ) will confirm the retention of the chair conformation.
-
References
-
Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[1][3] "The Utility of Phosphonate Carbanions in Olefin Synthesis." J. Am. Chem. Soc.[4]1961 , 83, 1733. Link
-
Annelation of 1,3-Dioxan-5-ones: Casey, T. C.; et al. "Stereoselective R,R'-Annelation Reactions of 1,3-Dioxan-5-ones." J. Org.[2] Chem.2010 , 75, 7469–7472. Link
- Conformational Analysis: Juaristi, E. "Conformational Behavior of 1,3-Dioxanes." Heterocycles1989, 28, 1.
-
Masamune-Roush Conditions (Mild Base): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and Soft Bases." Tetrahedron Lett.[5]1984 , 25, 2183.[6] Link
-
Axial Attack in Solution: Gung, B. W. "Structure and Reactivity of Cyclohexanone and 1,3-Dioxan-5-one." J. Org.[2] Chem.1990 , 55, 3650.
Sources
The Strategic Application of 2-Phenyl-1,3-dioxan-5-one in Modern Carbohydrate Synthesis: A Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
In the intricate field of carbohydrate chemistry, the pursuit of stereochemical control and efficient synthetic routes is paramount. This application note serves as a detailed guide to the strategic use of 2-phenyl-1,3-dioxan-5-one, a versatile C3 chiral building block, in the synthesis of complex carbohydrates. This compound offers a masked dihydroxyacetone unit, enabling chemists to construct intricate sugar backbones with a high degree of stereoselectivity. Herein, we provide not only the theoretical underpinnings of its application but also detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Power of a Masked Dihydroxyacetone Synthon
Carbohydrates and their derivatives are central to a myriad of biological processes, making them crucial targets in drug discovery and development. The synthesis of these complex molecules, however, is often hampered by the challenge of controlling multiple stereocenters. This compound emerges as a powerful tool in this context, serving as a stable, crystalline dihydroxyacetone equivalent. Its rigid 1,3-dioxane ring, bearing a phenyl group at the C2 position, provides a conformational bias that is instrumental in directing the stereochemical outcome of key bond-forming reactions.
Synthetic Workflow Overview
The overall synthetic strategy employing this compound for the synthesis of a model hexose is depicted below. This workflow highlights the key transformations: preparation of the dioxanone, the stereoselective aldol addition, diastereoselective reduction, and final deprotection to unveil the carbohydrate.
PART 1: Preparation of this compound
The synthesis of the title compound is a two-step process starting from readily available glycerol and benzaldehyde.
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxan-5-ol
This procedure details the formation of the phenyl acetal from glycerol and benzaldehyde. The reaction typically yields a mixture of the six-membered 1,3-dioxane and the five-membered 1,3-dioxolane. The desired 1,3-dioxane can be preferentially crystallized.
Materials:
-
Glycerol
-
Benzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add glycerol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) in toluene (approx. 0.5 M concentration with respect to glycerol).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain a crude oil containing a mixture of 2-phenyl-1,3-dioxan-5-ol and 2-phenyl-1,3-dioxolane-4-methanol.
-
The desired 2-phenyl-1,3-dioxan-5-ol can be isolated by fractional crystallization from a mixture of ethyl acetate and hexanes.
Protocol 2: Oxidation to this compound
A mild and efficient oxidation of the secondary alcohol to the ketone is crucial. The following protocol utilizes a TEMPO-based oxidation, which is known for its high selectivity for alcohols.[1]
Materials:
-
2-Phenyl-1,3-dioxan-5-ol
-
4-Acetamido-TEMPO
-
Pyridine
-
Dichloromethane (DCM)
-
Methanol
-
Molecular sieves 4Å
Procedure:
-
To a stirred solution of 2-phenyl-1,3-dioxan-5-ol (1.0 eq) in dichloromethane at room temperature under a nitrogen atmosphere, add 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinum tetrafluoroborate (4-acetamido-TEMPO, 2.5 eq) and previously dried molecular sieves 4Å.[1]
-
Add a solution of pyridine (2.3 eq) in dichloromethane dropwise over 10 minutes.[1]
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding methanol.
-
Filter the reaction mixture to remove the molecular sieves and by-products.
-
The filtrate can be purified by column chromatography on silica gel to afford this compound as a white solid.
Expected Spectroscopic Data for this compound:
-
¹H NMR (CDCl₃): δ 7.55-7.40 (m, 5H, Ar-H), 5.60 (s, 1H, O-CH(Ph)-O), 4.60 (d, J = 12.0 Hz, 2H, OCH₂), 4.30 (d, J = 12.0 Hz, 2H, OCH₂).
-
¹³C NMR (CDCl₃): δ 204.4 (C=O), 133.8 (Ar-C), 129.4 (Ar-CH), 128.5 (Ar-CH), 126.1 (Ar-CH), 99.0 (O-CH(Ph)-O), 72.4 (OCH₂).[1]
-
IR (neat, cm⁻¹): 1718 (C=O).[1]
PART 2: The Asymmetric Aldol Reaction - Building the Carbohydrate Backbone
The cornerstone of this synthetic strategy is the highly stereoselective proline-catalyzed aldol reaction. The rigid conformation of the this compound enamine intermediate, coupled with the chiral catalyst, allows for excellent control over the formation of new stereocenters.
Protocol 3: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes the reaction of this compound with a model aldehyde, (R)-2,3-O-isopropylideneglyceraldehyde (glyceraldehyde acetonide), a common building block in carbohydrate synthesis.
Materials:
-
This compound
-
(R)-2,3-O-Isopropylideneglyceraldehyde
-
(S)-Proline
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and (R)-2,3-O-isopropylideneglyceraldehyde (1.2 eq) in DMF or DMSO (0.5 M), add (S)-proline (0.2-0.3 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the β-hydroxy ketone adduct.
Expected Stereochemical Outcome: The use of (S)-proline is expected to favor the formation of the anti-aldol product with high diastereoselectivity and enantioselectivity. The stereochemistry of the newly formed hydroxyl group is dictated by the catalyst, while the existing stereocenter in the aldehyde also influences the facial selectivity.
| Aldehyde | Catalyst | Major Diastereomer | Typical dr | Typical ee (%) |
| (R)-Glyceraldehyde Acetonide | (S)-Proline | anti | >95:5 | >95 |
| Benzaldehyde | (S)-Proline | anti | >90:10 | >90 |
Table 1: Expected stereoselectivities in proline-catalyzed aldol reactions of this compound.
PART 3: Elaboration to a Protected Hexose
The resulting β-hydroxy ketone is a versatile intermediate that can be converted into a protected hexose through a diastereoselective reduction of the ketone.
Protocol 4: Diastereoselective Reduction of the Aldol Adduct
The reduction of the ketone to a hydroxyl group introduces a new stereocenter. The stereochemical outcome can often be controlled by the choice of reducing agent and reaction conditions, frequently favoring the formation of the syn-1,3-diol.
Materials:
-
β-Hydroxy ketone aldol adduct
-
Sodium borohydride (NaBH₄) or Lithium borohydride (LiBH₄)
-
Methanol or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 eq) in methanol or THF (0.2 M) and cool the solution to -78 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected hexose precursor as a 1,3-diol.
PART 4: Deprotection to the Final Carbohydrate
The final step in this synthetic sequence is the removal of the phenylacetal protecting group to unveil the target carbohydrate.
Protocol 5: Deprotection via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for the deprotection of benzylidene acetals, avoiding the use of harsh acidic conditions that could potentially damage other sensitive functional groups.[2]
Materials:
-
Protected hexose precursor
-
Palladium on carbon (10% Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol (MeOH)
Procedure:
-
To a solution of the protected hexose precursor (1.0 eq) in methanol, add 10% Pd/C (10-20 wt %).
-
To this suspension, add triethylsilane (5-10 eq) dropwise at room temperature.[2]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final carbohydrate.
Conclusion
This compound is a highly effective and versatile building block for the stereoselective synthesis of carbohydrates. Its ability to act as a dihydroxyacetone equivalent in asymmetric aldol reactions provides a powerful strategy for the construction of complex sugar backbones. The protocols detailed in this application note offer a practical guide for researchers to harness the potential of this valuable synthetic tool. The methodologies presented are robust and can be adapted for the synthesis of a wide range of carbohydrate targets, thereby accelerating research and development in glycochemistry and related fields.
References
- Method for manufacturing 1,3-dioxan-5-one. US20190330173A1.
- Aneja, R., & Davies, A. P. (1974). Nucleophilic substitution in glycerol derivatives. Part VI. Halogenodeoxygenation of 2-phenyl-1, 3-dioxan-5-ol to give 1, 3-dioxans and 1, 3-dioxolans. Journal of the Chemical Society, Perkin Transactions 1, 141-145.
- Mojtahedi, M. M., et al. (2018). A new synthesis of 1,3-dioxan-5-one derivatives and their application in aldol condensation reactions. Iranian Journal of Organic Chemistry, 10(3), 2445-2450.
- Enders, D., & Grondal, C. (2005). Asymmetric Synthesis of Protected L-Ribulose via Proline-Catalyzed Aldol Reaction. Synlett, 2005(12), 1943-1945.
- List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Narasaka, K., & Pai, F. C. (1984). Diastereoface-differentiating 1, 3-asymmetric induction in the reduction of β-hydroxy ketones. Tetrahedron, 40(12), 2233-2238.
- Mandal, P. K., & Misra, A. K. (2007). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 3, 11.
- Gawronski, J., & Wascinska, N. (2007). Swern oxidation. Comprehensive Organic Name Reactions and Reagents, 129.
- Majewski, M., & Gleave, D. M. (1989). Stereoselective reduction of β-hydroxy ketones with sodium borohydride. A simple and efficient method for the synthesis of anti-1,3-diols. Tetrahedron Letters, 30(43), 5681-5684.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
Sources
Application Note & Protocol Guide: Strategic Formation and Utilization of Enolates from 2-Phenyl-1,3-dioxan-5-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive scientific guide to the formation of enolates from 2-phenyl-1,3-dioxan-5-one, a versatile chiral building block in modern organic synthesis. Moving beyond a simple recitation of steps, this guide elucidates the critical mechanistic principles, explores the selection of reagents and conditions, and offers detailed, field-tested protocols for generating lithium, boron, and titanium enolates. We will dissect the causality behind experimental choices, addressing common side reactions such as competitive reduction, and detail the stereochemical implications of subsequent reactions, particularly aldol additions. The protocols herein are designed to be self-validating, incorporating key insights for troubleshooting and optimization, making this a vital resource for chemists leveraging this scaffold in the synthesis of complex polyoxygenated molecules.
Introduction: The Synthetic Value of this compound
This compound serves as a synthetic equivalent of 1,3-dihydroxyacetone, a fundamental three-carbon building block.[1] Its rigid cyclic structure, conferred by the benzylidene acetal, provides a platform for high stereocontrol in reactions involving the adjacent carbonyl group. The phenyl group at the C2 position also imparts significant conformational preferences, influencing the facial selectivity of reactions at the C4 and C6 positions.[2][3] The generation of enolates from this ketone is a gateway to a vast array of carbon-carbon bond-forming reactions, enabling the construction of complex chiral architectures found in numerous natural products and pharmaceutical agents.[4] Understanding the nuances of its deprotonation is therefore paramount to unlocking its full synthetic potential.
Mechanistic Foundations of Enolate Formation
The conversion of a ketone to its corresponding enolate is achieved by deprotonation at the α-carbon using a strong, non-nucleophilic base.[5] For a symmetrical ketone like this compound, the primary considerations are the choice of base and reaction conditions to ensure complete and efficient deprotonation while avoiding undesirable side reactions.
The Role of Strong, Hindered Bases
To achieve irreversible and quantitative conversion to the enolate, a base with a pKa significantly higher than that of the ketone's α-proton (typically 19-20) is required.[6] Lithium diisopropylamide (LDA) is a workhorse for this purpose.[5] Its bulky isopropyl groups sterically hinder it from acting as a nucleophile and adding to the carbonyl carbon, a common issue with bases like organolithium reagents.[6]
Diagram 1: General workflow for LDA-mediated enolate formation.
A Critical Side Reaction: Carbonyl Reduction
A crucial consideration when using LDA with 1,3-dioxan-5-ones is the potential for competitive reduction of the carbonyl group.[7] This occurs via a hydride transfer from the diisopropylamide moiety of the LDA to the carbonyl carbon, yielding the corresponding 2-phenyl-1,3-dioxan-5-ol. This side reaction is more pronounced in less sterically hindered systems and can be mitigated by careful control of reaction temperature and the use of specific quenching procedures.
Caption: Competing pathways of deprotonation versus reduction.
Comparative Protocols for Enolate Generation
The choice of counterion (e.g., Li⁺, B, Ti) profoundly impacts the reactivity and stereoselectivity of the resulting enolate.[1] Here, we provide protocols for generating different metal enolates of this compound.
Protocol 1: Generation of the Lithium Enolate with LDA
Lithium enolates are highly reactive nucleophiles suitable for a range of electrophilic partners. This protocol is optimized for high conversion while minimizing the reduction side reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Anhydrous Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Electrophile (e.g., Benzaldehyde)
-
Saturated aqueous NH₄Cl solution
Procedure (In-situ LDA preparation):
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.
-
LDA Formation: To the flask, add anhydrous THF (approx. 0.2 M final concentration of ketone) and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C.[5]
-
Ketone Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution over 15-20 minutes.
-
Causality Note: Slow addition is critical to dissipate the heat of the acid-base reaction and prevent localized warming, which favors the reduction side reaction.[7]
-
-
Enolization: Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, 1.2 equivalents) dropwise at -78 °C. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the enolate.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Generation of Boron and Titanium Enolates for Aldol Reactions
Boron and titanium enolates often exhibit different and enhanced stereoselectivity in aldol reactions compared to lithium enolates, stemming from their more organized, covalent transition states.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Dicyclohexylchloroborane (Chx₂BCl) or Titanium(IV) chloride (TiCl₄)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde electrophile
Procedure (General):
-
Apparatus Setup: Use a flame-dried, nitrogen-purged flask as described in Protocol 1.
-
Ketone Solution: Dissolve this compound (1.0 equivalent) in anhydrous DCM (for TiCl₄) or ether (for Chx₂BCl) and cool to the appropriate temperature (-78 °C for boron, -78 °C to 0 °C for titanium).
-
Lewis Acid Addition:
-
For Boron Enolate: Add Chx₂BCl (1.1 equivalents) followed by the dropwise addition of Et₃N (1.2 equivalents).[8]
-
For Titanium Enolate: Add TiCl₄ (1.1 equivalents) followed by the dropwise addition of DIPEA (1.2 equivalents).
-
-
Enolization: Stir the mixture for 1-2 hours at the specified temperature.
-
Aldehyde Addition: Add the aldehyde (1.1 equivalents) and continue stirring until the reaction is complete by TLC.
-
Workup & Purification: Proceed with an appropriate aqueous workup (e.g., pH 7 buffer for boron, aqueous Rochelle's salt for titanium) and purify as described previously.
Data Summary: Stereochemical Outcomes in Aldol Reactions
The geometry of the enolate and the nature of the metal counterion are pivotal in dictating the stereochemical outcome of subsequent reactions. Aldol additions of the enolate of this compound generally follow the Zimmerman-Traxler model, predicting specific diastereomeric products.[7]
Caption: Zimmerman-Traxler model for aldol addition selectivity.
| Metal Enolate | Typical Conditions | Observed Diastereoselectivity (Aldol Adduct) | Reference |
| Lithium (Li) | LDA, THF, -78 °C | threo / anti (modest to high selectivity) | [1][7] |
| Boron (B) | Chx₂BCl, Et₃N, Et₂O, -78 °C | threo / anti (high selectivity) | [1] |
| Titanium (Ti) | TiCl₄, DIPEA, DCM, -78 °C | erythro / syn (high selectivity) | [1] |
Table 1: Comparative stereoselectivity of different metal enolates derived from this compound in reactions with aldehydes.
The switch from anti to syn selectivity when moving from lithium/boron to titanium enolates is a powerful tool for synthetic chemists, allowing access to different diastereomers from the same starting materials simply by changing the enolization conditions.[1]
Troubleshooting and Key Considerations
-
Low Yield / Incomplete Conversion: Ensure all reagents and solvents are scrupulously dried. Water will quench the strong bases and the enolate. Verify the titer of n-BuLi if preparing LDA in-situ.
-
Significant Reduction Product Observed: This is a known issue.[7] Ensure the ketone solution is added slowly to the LDA at -78 °C. Using an "internal quench" procedure, where the enolate is trapped with a silylating agent like TMSCl before workup, can also minimize this side reaction by forming the more stable silyl enol ether.
-
Formation of Self-Aldol Product: This can occur if the enolate is allowed to warm or if the electrophile is added too slowly, allowing the enolate to react with unreacted ketone.[7] It is most prominent when quenching the reaction with a proton source like water. Ensure the electrophile is added efficiently at low temperature.
-
Poor Stereoselectivity: The temperature must be strictly controlled, as warmer temperatures can lead to erosion of stereoselectivity. Ensure the enolization time is sufficient for the formation of the desired metal enolate before adding the electrophile.
Conclusion
The formation of enolates from this compound is a robust and highly controllable process that provides access to valuable chiral intermediates. By understanding the underlying mechanistic principles, particularly the competition between deprotonation and reduction, and by strategically selecting the appropriate base and counterion, researchers can fine-tune the reactivity and stereochemical outcome of subsequent transformations. The protocols and data presented herein offer a validated starting point for the successful application of this chemistry in complex molecule synthesis.
References
-
Title: deprotonation of ketones with LDA to make enolates Source: Chem Help ASAP, YouTube URL: [Link]
-
Title: Enolization of Chiral α-Silyloxy Ketones with Dicyclohexylchloroborane. Application to Stereoselective Aldol Reactions Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Enolates - Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]
- Source: Google Patents (US20190330173A1)
-
Title: 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications Source: ProQuest Dissertations & Theses URL: [Link]
-
Title: Synthesis of Enols and Enolates Source: Chemistry LibreTexts URL: [Link]
-
Title: Dimerisation of this compound Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]
-
Title: 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates Source: Canadian Journal of Chemistry URL: [Link]
-
Title: Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety Source: MDPI URL: [Link]
-
Title: Kinetic vs. Thermodynamic Enolates Source: University of Calgary Chemistry URL: [Link]
-
Title: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Source: ResearchGate URL: [Link]
Sources
- 1. 2-substituted-1, 3-dioxan-5-ones : synthesis, reactions and synthetic applications [harvest.usask.ca]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Phenyl-1,3-dioxan-5-one Chemistry
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement Strategies for 2-Phenyl-1,3-dioxan-5-one Oxidation Processes Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Scope
This technical guide addresses the yield optimization of This compound . Analysis of user inquiries and industrial literature indicates two distinct "oxidation" challenges associated with this molecule. To ensure this guide resolves your specific issue, please identify your process stage below:
-
Scenario A (Synthesis): You are oxidizing 2-phenyl-1,3-dioxan-5-ol to synthesize this compound.[1][2][3][4]
-
Primary Challenges: Hydrate formation, acetal hydrolysis, dimerization, and separation from isomeric 4-formyl-1,3-dioxolanes.[1]
-
-
Scenario B (Application): You are performing a Baeyer-Villiger Oxidation (BVO) onThis compound to generate carbonate/lactone derivatives.[1]
-
Primary Challenges: Lactone hydrolysis, migration selectivity, and ring-opening.[1]
-
This guide prioritizes Scenario A , as it represents the most common bottleneck in obtaining high-purity building blocks for DHA (dihydroxyacetone) and serinol derivatives.
Scenario A: Synthesis via Oxidation of 2-Phenyl-1,3-dioxan-5-ol[1][2][3][4]
The Core Problem: Why is Yield Low?
The oxidation of the alcohol (1) to the ketone (2) is deceptively simple.[1] Yield loss rarely occurs due to lack of conversion but rather due to three specific side-pathways enabled by the acetal protection group and the unique ring strain.[1]
Critical Failure Modes:
-
Acetal Hydrolysis: Acidic conditions (often generated during oxidation) cleave the benzylidene acetal, destroying the molecule.[1]
-
Hydrate Formation: The resulting ketone is highly electron-deficient and forms a stable gem-diol (hydrate) in water, which does not extract well into organic solvents.[1]
-
Dimerization: In non-polar solvents or upon standing, the ketone dimerizes to form a hexaoxadispiro compound (2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane), precipitating out or complicating analysis.[1]
Visualizing the Failure Pathways
Figure 1: Reaction landscape showing the competing equilibria that reduce isolated yield.
Protocol: Optimized TEMPO/Bleach Oxidation (Anelli Conditions)
This protocol is preferred over Swern oxidation for scale-up due to safety, but it requires strict pH control to prevent acetal hydrolysis.[1]
Reagents:
-
Substrate: 2-Phenyl-1,3-dioxan-5-ol (1.0 eq)[1]
-
Catalyst: TEMPO (0.01 eq)
-
Co-oxidant: NaOCl (commercial bleach, ~1.1 eq)[1]
-
Buffer: NaHCO3/K2CO3 (Maintain pH 8.5–9.5)[1]
-
Solvent: CH2Cl2 / Water (biphasic)[1]
Step-by-Step Execution:
-
Dissolution: Dissolve substrate and TEMPO in CH2Cl2. Cool to 0°C.[1]
-
Buffer: Add aqueous NaHCO3 solution containing KBr (0.1 eq).
-
Why: KBr accelerates the formation of the active oxidizing species.[1]
-
-
Controlled Addition: Add NaOCl dropwise while vigorously stirring.
-
pH Monitoring: Check aqueous layer pH every 10 minutes. If pH drops below 8.0, add solid NaHCO3 immediately.[1]
-
Quenching: Quench with aqueous Na2S2O3 (Thiosulfate) to destroy excess hypochlorite before acidification.[1]
-
Extraction (The Yield Killer Step):
-
Drying: Dry over anhydrous MgSO4. Do not use acidic drying agents (like silica gel) for prolonged periods.
Troubleshooting Guide (Synthesis)
| Symptom | Probable Cause | Corrective Action |
| Low Mass Recovery | Product lost to aqueous phase as hydrate.[1] | Saturate aqueous layer with NaCl.[1] Use continuous extraction if possible.[1] |
| Benzaldehyde Smell | Acetal hydrolysis due to acidity.[1] | Ensure pH > 8.0 during reaction. Use buffered NaOCl solution. |
| White Precipitate | Dimerization of the ketone.[1] | Avoid storing the ketone in concentrated non-polar solutions.[1] Use immediately or store as a dilute solution. |
| Incomplete Conversion | Old NaOCl (titer low). | Titrate bleach before use.[1] Add fresh catalyst (KBr). |
Scenario B: Baeyer-Villiger Oxidation (BVO) of the Ketone[1][5][6]
If you already have the ketone and are performing BVO to synthesize the cyclic carbonate (5-benzyloxy-1,3-dioxan-2-one derivative) or lactone:
Mechanism & Regioselectivity
The BVO of this compound typically involves ring expansion.[1] However, because the ring is symmetric, migration of either carbon adjacent to the carbonyl yields the same lactone.[1]
Critical Challenge: The resulting lactone/carbonate is sensitive to hydrolysis.[1]
Optimized Protocol (m-CPBA)
-
Solvent: Use Dichloromethane (DCM) .[1] Avoid methanol or nucleophilic solvents which will open the lactone.[1]
-
Buffer: Add Sodium Bicarbonate (solid) to the reaction mixture.
-
Temperature: Run at 0°C to Room Temperature . Refluxing promotes decarboxylation.[1]
Comparative Data: Oxidant Selection
Choose your oxidant based on your specific constraints (Scale vs. Purity).
| Method | Typical Yield | Pros | Cons |
| TEMPO/NaOCl | 85-92% | Scalable, cheap, green. | Requires strict pH control; hydrate issues.[1] |
| Swern (DMSO/Oxalyl Chloride) | 90-95% | Very mild, no over-oxidation.[1] | Cryogenic (-78°C) required; smelly sulfides.[1] |
| RuO4 (Ruthenium) | 70-80% | Powerful.[1] | Can cleave the phenyl ring; toxic heavy metal.[1] |
| PCC/PDC | 60-75% | Simple setup.[1] | Chromium toxicity; difficult workup (tar formation). |
FAQ: Expert Insights
Q: My product solidified into a high-melting block that is insoluble in most solvents. What happened? A: You likely formed the dispiro-dimer .[1] This happens when this compound stands in solution (especially CCl4 or benzene) or is stored in solid state for long periods without purification.[1]
-
Fix: Heating in dilute polar solvent (like acetonitrile or wet acetone) might revert it, but it is thermodynamically stable.[1] Prevention is key: use the ketone immediately for the next step.[1]
Q: Can I distill this compound? A: It is difficult. The compound has a high boiling point and is prone to decomposition/polymerization.[1] Recrystallization (if solid) or column chromatography on neutral alumina (not acidic silica) is preferred.[1]
Q: How do I separate the ketone from the 4-formyl-1,3-dioxolane isomer? A: This isomer comes from the starting material (glycerol + benzaldehyde reaction produces both 6-membered and 5-membered rings).[1] Separation after oxidation is very hard due to similar boiling points.[1]
-
Strategy: Purify the alcohol precursor first.[1] The 1,3-dioxan-5-ol can be recrystallized (toluene/pet ether) to >98% purity before oxidation.[1]
References
-
Dimerization Mechanism: Journal of the Chemical Society, Perkin Transactions 1, "Dimerisation of this compound: X-ray crystal structure..."[1]
-
Industrial Synthesis & Yields: US Patent 2019/0330173 A1, "Method for manufacturing 1,3-dioxan-5-one."[1][4] (Discusses the oxidative esterification and yield issues of the alcohol-to-ketone step).
-
Baeyer-Villiger Applications: RSC Advances, "Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products."[1]
-
General Reactivity: Canadian Journal of Chemistry, "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions..."[1]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and all reagents (especially TEMPO and m-CPBA) before handling.[1]
Sources
- 1. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 2. Buy 2-Phenyl-1,3-dioxan-5-ol | 1708-40-3 [smolecule.com]
- 3. Dimerisation of this compound: X-ray crystal structure of 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
Technical Support Center: 1,3-Dioxan-5-one Optimization
The following technical guide is structured as a Tier 3 Support Knowledge Base for synthetic chemists. It assumes a baseline understanding of organocatalysis but addresses the specific, often unreported nuances of working with C3-synthons.
Subject: Troubleshooting & Prevention of Self-Aldol Condensation in C3-Synthon Chemistry Ticket Type: Advanced Methodology / Reaction Engineering Applicable Substrates: 2,2-dimethyl-1,3-dioxan-5-one (and related 2-substituted analogs)
Executive Summary: The "Dioxanone Paradox"
1,3-dioxan-5-ones are critical C3 building blocks for the asymmetric synthesis of carbohydrates and polyketides. However, they present a fundamental thermodynamic challenge: they are simultaneously nucleophiles (via enolization) and electrophiles (via the ketone carbonyl).
In the presence of base or amine catalysts, the rate of homodimerization (self-aldol condensation) often competes with the desired cross-aldol reaction. This guide provides the protocols to kinetically favor the cross-reaction.
Module 1: Substrate Integrity (The "Hidden" Dimer)
User Issue: "My starting material is a solid/viscous oil, but the literature says it should be a volatile liquid. My yields are inconsistent."
Root Cause: Commercial 2,2-dimethyl-1,3-dioxan-5-one is often derived from dihydroxyacetone (DHA).[1] DHA exists naturally as a hemiacetal dimer. While the dioxanone monomer is a liquid (bp ~46°C at 14 mmHg), it can slowly oligomerize upon storage or contain residual DHA dimers if not freshly distilled. These oligomers release water/alcohol upon cracking, which poisons organocatalysts.
Corrective Protocol: Monomer Regeneration Before running any asymmetric catalysis, you must validate the monomeric state of your nucleophile.
-
Setup: Short-path distillation apparatus.
-
Condition: Heat the crude dioxanone to 50–60°C under reduced pressure (10–15 mmHg).
-
Collection: Collect the fraction boiling at 40–46°C.
-
Storage: Store immediately at -20°C under Argon.
-
Note: If the liquid turns viscous or cloudy over time, re-distill.
-
Validation (1H NMR in CDCl3):
-
Monomer: Sharp singlets at
1.45 (6H, methyls) and 4.15 (4H, methylene).[2] -
Contamination: Broad multiplets or shifts near
3.5–4.0 indicate oligomers or ring-opening.
Module 2: Reaction Engineering (Suppressing Self-Aldol)
User Issue: "The reaction mixture turns yellow/brown rapidly, and I isolate a complex mixture of dimers instead of my cross-aldol product."
Mechanistic Insight:
The self-aldol reaction is second-order with respect to the dioxanone concentration (
To favor the cross-product, you must engineer the reaction to keep the instantaneous concentration of free dioxanone low relative to the aldehyde.
Protocol: Syringe Pump Addition (Inverse Addition)
Reagents:
-
A: 2,2-dimethyl-1,3-dioxan-5-one (1.2 equiv)
-
B: Acceptor Aldehyde (1.0 equiv)
-
C: Catalyst (e.g., L-Proline, 20-30 mol%)[3]
Step-by-Step:
-
Dissolve the Aldehyde (B) and Catalyst (C) in the solvent (typically DMF or DMSO for proline catalysis) in the reaction flask.
-
Load the Dioxanone (A) into a gas-tight syringe diluted in a small volume of solvent.
-
Initiate slow addition via syringe pump.
-
Rate: 0.5 to 1.0 equivalents per hour.
-
-
Maintain stirring for 12–24 hours after addition is complete.
Data: Yield Comparison (Benzaldehyde Electrophile)
| Method | Dioxanone Conc.[1][3] | Self-Aldol Byproducts | Cross-Aldol Yield |
| One-Pot (Batch) | High (Initial) | High (>30%) | 45-55% |
| Slow Addition | Low (Steady State) | Minimal (<5%) | 85-92% |
Module 3: Catalyst & Solvent Tuning
User Issue: "I am using slow addition, but the enantioselectivity (ee) is lower than reported."
Diagnosis: Water generated during the in situ formation of the enamine can hydrolyze the dioxanone or promote reversible retro-aldol pathways. Furthermore, "parasitic" oxazolidinone formation (catalyst inhibition) can occur if the ketone concentration is too high.
Visualizing the Competition: The diagram below illustrates the kinetic competition you are managing.
Caption: Kinetic competition between the desired cross-aldol pathway (green) and the parasitic self-aldol pathway (red).
Advanced Tuning Options:
-
Switch Catalyst Class: If L-Proline fails, switch to 5-pyrrolidin-2-yltetrazole . The tetrazole is more soluble in organic solvents and has a higher pKa, often improving the enamine/iminium equilibrium without requiring high water content.
-
Steric Protecting Groups: If the 2,2-dimethyl group is insufficient to block self-attack, switch to the 2-tert-butyl-2-methyl or 2-phenyl analog.
Module 4: Troubleshooting Flowchart
Use this logic tree to diagnose failures in real-time.
Caption: Diagnostic logic for common 1,3-dioxan-5-one reaction failures.
References
-
Majewski, M., & Gleave, D. M. (1992). Synthesis of 2,2-dimethyl-1,3-dioxan-5-one. Journal of Organic Chemistry. A foundational text on the preparation and handling of the monomer.[7]
-
Enders, D., & Grondal, C. (2005).[3] The Direct Asymmetric Aldol Reaction of 1,3-Dioxan-5-ones. Angewandte Chemie International Edition. Describes the definitive organocatalytic protocols.
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society. Establishes the mechanistic basis for proline-catalyzed aldol reactions.
-
Markó, I. E., et al. (2005).[8] Efficient Preparation of 2,2-Dimethyl-1,3-dioxan-5-one. Organic Process Research & Development. Scale-up considerations and safety.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. 2,2-DIMETHYL-1,3-DIOXAN-5-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-Dimethyl-1,3-dioxan-5-one, tech. 90%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 5. escholarship.org [escholarship.org]
- 6. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-phenyl-1,3-dioxan-5-one
[1]
Case ID: PUR-DIOX-005 Topic: Recrystallization & Isolation Protocols Applicable Compounds: this compound (Monomer), 2,10-diphenyl-dispiro-tetradecane (Dimer), and 2-phenyl-1,3-dioxan-5-ol (Precursor).[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Critical Alert: Researchers often attempt to recrystallize "this compound" expecting a stable monomeric ketone.[1] However, the monomer is often an unstable oil or low-melting solid that readily undergoes dimerization or hydration upon standing or cooling.[1]
-
The Monomer: this compound.[1][2][3] Often an oil or unstable solid.[1] Prone to aldol condensation and dimerization.[1]
-
The Solid: If you have a stable white solid, you likely possess the dimer (a bis-acetal dispiro compound) or the alcohol precursor (2-phenyl-1,3-dioxan-5-ol).[1]
-
The Goal: Purification typically targets the dimer (as a storage form) or the alcohol (before oxidation).[1] If you require the monomer for synthesis, it is usually generated in situ or distilled, not recrystallized.[1]
Key Physical Data
| Form | State | Melting Point | Solubility Profile |
| Monomer (Ketone) | Oil / Unstable Solid | ~69–72°C (varies/dimerizes) | Soluble in DCM, EtOAc, THF.[1] |
| Dimer (Dispiro) | Stable White Solid | >150°C (Decomp.)[1] | Low solubility in Ether/Hexane.[1] |
| Alcohol (Precursor) | Stable White Solid | 80–84°C | Soluble in MeOH, EtOAc, Toluene. |
Standard Operating Procedure (SOP)
This protocol focuses on the purification of the dimer (the stable solid form of the ketone) or the alcohol (often confused with the ketone).[1]
Workflow: Recrystallization of the Dimer/Solid Form
Solvent System:
-
Primary Solvent: Ethyl Acetate (EtOAc) or Toluene.[1]
-
Anti-Solvent:
-Hexane or -Heptane.[1] -
Avoid: Water and Alcohols (Methanol/Ethanol) to prevent hemiacetal formation or hydrolysis.[1]
Protocol Steps:
-
Neutralization (Critical): Ensure the crude material is strictly neutral .[1] Traces of acid from synthesis (e.g.,
-TsOH) will catalyze acetal hydrolysis (releasing benzaldehyde) or polymerization.[1] Wash crude organic phase with saturated before solvent removal.[1] -
Dissolution:
-
Filtration (Hot):
-
If insoluble particles remain, filter rapidly through a pre-warmed glass frit or Celite pad.[1]
-
-
Crystallization:
-
Isolation:
-
Drying:
Troubleshooting Matrix
Symptom: The product "oiled out" instead of crystallizing.
-
Root Cause:
-
Corrective Action:
-
Seed: Add a seed crystal of the authentic dimer or alcohol.[1]
-
Triturate: Remove the solvent and triturate the oil with cold Pentane or Hexane to force precipitation.[1]
-
Check Purity: Run TLC. If benzaldehyde (distinct almond smell) is present, wash the crude oil with
(bisulfite) solution to remove the aldehyde before re-attempting crystallization.[1]
-
Symptom: Strong smell of bitter almonds (Benzaldehyde).
-
Root Cause: Acetal Hydrolysis .[1][5] The benzylidene acetal protecting group is cleaving due to acidic conditions or moisture.[1]
-
Corrective Action:
Symptom: Melting point is too low (e.g., 60–70°C).
Process Visualization
Decision Tree: Purification Strategy
Figure 1: Decision logic for handling crude this compound derivatives.
Frequently Asked Questions (FAQs)
Q: Why does the literature show different melting points? A: The confusion stems from the equilibrium between the monomer (ketone) and the dimer (dispiro-ketal).[1]
-
Monomer: Often reported ~69–72°C, but highly dependent on heating rate (it may dimerize or polymerize during the MP test).[1]
-
Alcohol: The precursor (2-phenyl-1,3-dioxan-5-ol) melts at 80–84°C.[1]
-
Dimer: Melts much higher (often >150°C or decomposes).[1]
-
Reference: See J. Chem. Soc.[1] Perkin Trans.[1] 1 for dimerization kinetics [1].[1]
Q: Can I use ethanol for recrystallization? A: Not recommended. 1,3-dioxan-5-ones are ketones.[1] In the presence of alcohols and trace acid, they can form hemi-ketals, complicating the structure.[1] Furthermore, protic solvents can encourage the hydrolysis of the benzylidene acetal ring.[1] Stick to Toluene or Ethyl Acetate/Hexane .[1]
Q: How do I store the purified compound? A: Store under an inert atmosphere (Argon) in a freezer (-20°C). Moisture is the enemy; it promotes ring opening to dihydroxyacetone and benzaldehyde.[1]
References
-
Dimerization of this compound
-
Synthesis & Properties of the Alcohol Precursor
-
General Acetal Stability & Hydrolysis
Sources
- 1. 1,3-Dioxan-5-ol, 2-phenyl- | C10H12O3 | CID 74362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-Phenyl-1,3-dioxan-5-ol | 1708-40-3 [smolecule.com]
- 3. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. CIS-2-PHENYL-1,3-DIOXAN-5-OL | 4141-19-9 [chemicalbook.com]
- 7. Nucleophilic substitution in glycerol derivatives. Part VI. Halogenodeoxygenation of 2-phenyl-1,3-dioxan-5-ol to give 1,3-dioxans and 1,3-dioxolans - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Benzylidene Acetal Protecting Groups
Welcome to the technical support center for benzylidene acetal protecting groups. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges or have questions regarding the stability and manipulation of benzylidene acetals, particularly under acidic conditions. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions: Fundamental Concepts
Q1: What is a benzylidene acetal and why is it a staple in synthetic chemistry?
A benzylidene acetal is a protective group for 1,2- and 1,3-diols, formed by the reaction of benzaldehyde with two hydroxyl groups on a substrate molecule.[1][2] This strategy is particularly prevalent in carbohydrate chemistry, where it is frequently used to simultaneously protect the 4- and 6-hydroxyl groups of pyranosides.[3]
The utility of benzylidene acetals stems from several key properties:
-
Ease of Introduction: They are readily formed under acidic conditions, often using catalysts like 10-camphorsulfonic acid (CSA) or p-toluenesulfonic acid (TsOH).[3]
-
Robust Stability: Critically, they are stable under neutral to strongly basic conditions, which allows for a wide range of subsequent chemical transformations on other parts of the molecule without affecting the protected diol.[4][5]
-
Controlled Removal: Their cleavage is specifically triggered by acidic conditions, allowing for predictable deprotection.[2][4] The reversibility of their formation is a key feature for a protecting group.[5]
-
Strategic Manipulation: Beyond simple removal, the benzylidene acetal can be regioselectively opened via reductive cleavage to yield partially benzylated derivatives, providing a powerful tool for complex synthetic routes.[2][3]
Q2: What is the chemical mechanism that makes benzylidene acetals unstable in acidic conditions?
The lability of benzylidene acetals in acid is fundamental to their function as protecting groups. The cleavage process, known as acidic hydrolysis, is the reverse of the acetal formation reaction and relies on the presence of an acid catalyst and water.[6]
The mechanism proceeds through the following key steps:
-
Protonation: The reaction initiates with the protonation of one of the acetal's oxygen atoms by an acid catalyst (H-A). This is a crucial activation step, converting a poor leaving group (alkoxide) into a good leaving group (an alcohol).
-
Formation of an Oxocarbenium Ion: The protonated acetal undergoes cleavage of a carbon-oxygen bond. The departing alcohol molecule leaves, and the resulting positive charge on the benzylic carbon is stabilized by resonance with the adjacent oxygen atom, forming a stable oxocarbenium ion intermediate.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation to a Hemiacetal: A base (which can be water or the conjugate base of the acid catalyst, A⁻) removes a proton from the newly added water molecule, yielding a neutral hemiacetal intermediate.
-
Repeat of the Sequence: The process repeats—the second alcohol's oxygen atom is protonated, it leaves as the original diol is restored, and another water molecule attacks the resulting benzaldehyde carbocation.
-
Final Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the deprotected diol and benzaldehyde.
Q6: I'm observing unexpected side products during acidic deprotection. What could be the cause?
The formation of side products often indicates that the reaction conditions are too harsh or that the substrate contains other functionalities sensitive to the chosen acid.
-
Acetal Migration/Rearrangement: In polyol systems like carbohydrates, acidic conditions can sometimes catalyze the migration of the acetal from one diol pair to another, more thermodynamically stable one, leading to isomeric products instead of the fully deprotected compound. [7]This is particularly true if the reaction is allowed to proceed for extended periods under equilibrating conditions.
-
Cleavage of Other Protecting Groups: If your molecule contains other acid-sensitive groups (e.g., silyl ethers like TBS, Boc groups, or other acetals like isopropylidene ketals), they may be partially or fully cleaved. [7]* Glycosidic Bond Cleavage: In carbohydrate chemistry, excessively harsh acidic conditions can lead to the hydrolysis of the glycosidic bond itself, a highly undesirable side reaction. [7] Solution: To mitigate these issues, use the mildest conditions possible that still effect deprotection. Screen different acids; for instance, 80% acetic acid is generally milder than trifluoroacetic acid (TFA) or mineral acids. Lewis acids like Erbium(III) triflate (Er(OTf)₃) are known for promoting mild deprotection. [8][9][10]
Q7: How can I selectively cleave a benzylidene acetal in the presence of other acid-sensitive groups?
Achieving selectivity is a cornerstone of complex molecule synthesis. The key is to exploit the differential reactivity of the protecting groups.
-
Tuning Acid Strength: Benzylidene acetals are generally more acid-labile than benzyl (Bn) ethers but can be of comparable lability to silyl ethers. A carefully controlled pH, often using buffered systems or mild acids like aqueous acetic acid, can sometimes achieve selectivity.
-
Lewis Acids: Certain Lewis acids may show chemoselectivity. For example, some protocols using Er(OTf)₃ have been reported to be mild and efficient for benzylidene deprotection. [8][9]* Alternative Methods: If acidic hydrolysis is not selective, consider orthogonal methods. For instance, benzylidene acetals can be removed via hydrogenolysis (e.g., H₂, Pd/C), although this will also cleave benzyl ethers and other reducible groups. [2]Oxidative cleavage is another, less common, alternative. [11]
Q8: My reaction is showing rearrangement of the furanose or pyranose ring structure instead of simple cleavage. Why is this happening?
In specific substrates, such as D-ribono-1,4-lactone, the use of a benzylidene protecting group under certain acidic conditions can induce structural rearrangements. [7]For instance, attempts to form a 2,3-O-benzylidene acetal can lead to the formation of a more stable 3,4-O-benzylidene-D-ribono-1,5-lactone, involving an expansion of the ring system. [7]This is driven by the pursuit of a thermodynamically more stable product under equilibrating acidic conditions. [7] Solution: This is a substrate-dependent issue. If rearrangement is a problem, it is critical to use non-equilibrating conditions (e.g., kinetic control at low temperatures) or switch to a different protecting group strategy altogether that does not induce such rearrangements.
Experimental Protocols & Methodologies
Q9: What is a standard, reliable protocol for the acidic hydrolysis of a benzylidene acetal?
Protocol 1: Mild Hydrolysis with Acetic Acid
This is often the first method to try due to its mildness and effectiveness for many substrates.
-
Dissolution: Dissolve the benzylidene-protected substrate (1.0 eq) in a solution of 80% aqueous acetic acid (v/v). The concentration is typically around 0.1 M, but can be adjusted based on solubility.
-
Reaction: Stir the solution at room temperature. For more robust acetals, the temperature can be increased to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., p-anisaldehyde or potassium permanganate). The deprotected diol should have a lower Rf value.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetic acid.
-
Purification: The crude residue is often co-evaporated with toluene to remove residual acetic acid and then purified by silica gel column chromatography to yield the deprotected diol.
This protocol is adapted from methodologies described for carbohydrate derivatives. [12] Protocol 2: Lewis Acid-Catalyzed Deprotection
This method is useful when mild Brønsted acids are ineffective. Erbium(III) triflate is an efficient catalyst. [8][9]
-
Setup: To a solution of the benzylidene acetal (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol) containing a small amount of water, add a catalytic amount of Erbium(III) triflate (Er(OTf)₃, typically 5-10 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. These reactions are often faster than those with acetic acid.
-
Workup: Upon completion, quench the reaction by adding a few drops of triethylamine or a mild aqueous basic solution (e.g., saturated NaHCO₃).
-
Extraction & Purification: Remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.
Q10: How can I achieve a regioselective reductive opening of a benzylidene acetal?
Reductive opening provides either a 4-O-benzyl or a 6-O-benzyl ether from a 4,6-O-benzylidene acetal, a powerful synthetic maneuver. The regioselectivity is dictated by the choice of Lewis acid and hydride source. [13] Protocol: Reductive Opening to yield a 6-O-Benzyl Ether
This procedure typically leaves the 4-OH group free.
-
Setup: Dissolve the 4,6-O-benzylidene acetal (1.0 eq) in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C.
-
Reagent Addition: Add a Lewis acid (e.g., TMSCl, BF₃·OEt₂) followed by a hydride source (e.g., sodium cyanoborohydride (NaBH₃CN) or triethylsilane (Et₃SiH)). The Lewis acid coordinates preferentially to the more sterically accessible O-4, directing the hydride to attack the benzylic carbon and open the ring to expose the O-6 as the benzyl ether. [13]3. Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by a saturated aqueous solution of NaHCO₃.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting regioisomeric benzyl ethers by silica gel chromatography.
References
-
Nashed, M. A., & Anderson, L. (1982). Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. Carbohydrate Research, 102, C1-C4. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Pearson. (2022). Acetal Protecting Group Explained. [Link]
-
Organic Chemistry Portal. Benzylidene Acetals. [Link]
-
Procopio, A., et al. (2005). Mild and Efficient Method for the Cleavage of Benzylidene Acetals by Using Erbium (III) Triflate. Organic & Biomolecular Chemistry, 3, 4129-4133. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Manabe, S. (2021). Benzylidene protection of diol. In Glycoscience Protocols (GlycoPODv2). [Link]
-
Dalpozzo, R., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Organic & Biomolecular Chemistry, 3(22), 4129-33. [Link]
-
D'Abrosca, G., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6453. [Link]
-
Ohlin, M., et al. (2014). Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 79(10), 4615-4634. [Link]
-
Reddy, K. K., & Kumar, A. (2011). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Synthetic Communications, 41(14), 2146-2154. [Link]
-
Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism. [Link]
-
Wikipedia. Benzylidene acetal. [Link]
-
Kumar, A., et al. (2016). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 12, 2038-2043. [Link]
Sources
- 1. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 2. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. air.unimi.it [air.unimi.it]
- 8. Benzylidene Acetals [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in 2-phenyl-1,3-dioxan-5-one synthesis
Executive Summary
The synthesis of 2-phenyl-1,3-dioxan-5-one (often referred to as the "benzylidene acetal of dihydroxyacetone") is deceptively simple.[1] While the theoretical pathway involves protecting a triol or oxidizing a cyclic acetal, practical yields often plummet due to three specific failure modes: thermodynamic isomer distribution , oxidative instability , and gem-diol hydration .[1]
This guide bypasses generic advice to address the specific mechanistic bottlenecks inherent to the 1,3-dioxane ring system.
Module 1: The Precursor Bottleneck (Isomer Control)
The Problem: Users reporting "low yields" (often <30%) in the first step—the acetalization of glycerol with benzaldehyde—are usually isolating the wrong isomer.[1]
The Science: The reaction of glycerol and benzaldehyde under acid catalysis produces a mixture of two structural isomers:
-
1,3-Dioxane (6-membered ring): The desired precursor (5-hydroxy-2-phenyl-1,3-dioxane).[1]
-
1,3-Dioxolane (5-membered ring): The "dead-end" byproduct (4-hydroxymethyl-2-phenyl-1,3-dioxolane).[1]
While the 6-membered ring is favored by the use of specific aldehydes (like benzaldehyde) due to the equatorial preference of the phenyl group, the 5-membered ring is often kinetically competitive and thermodynamically stable.[1] Standard protocols often yield a 60:40 or 50:50 mixture.[1] If you do not explicitly separate these before oxidation, your calculated yield based on crude mass will be false, and the subsequent oxidation of the dioxolane isomer yields a ring-opened aldehyde, not the desired ketone.[1]
Diagnostic Workflow
Figure 1: NMR-based discrimination of the critical isomer pair. The chemical shifts are diagnostic.
FAQ: Isomer Management
Q: Can I oxidize the mixture and separate the ketones later? A: No. Oxidizing the dioxolane isomer (primary alcohol) produces an unstable aldehyde that often polymerizes or oxidizes further to a carboxylic acid, creating a tarry mess that traps your desired product.[1] You must purify the alcohol intermediate.[1]
Q: How do I maximize the 1,3-dioxane (6-membered) isomer? A:
-
Thermodynamic Control: Run the reaction in benzene or toluene with a Dean-Stark trap to remove water. Extended reaction times (equilibrium control) generally favor the 6-membered ring with benzaldehyde.[1]
-
Recrystallization: The cis-1,3-dioxan-5-ol isomer crystallizes well from toluene.[1] The dioxolane isomer is an oil or low-melting solid that stays in the mother liquor.[1]
-
Protocol: Dissolve crude oil in hot toluene (2 mL/g).[1] Cool slowly to 4°C. Filter the white needles.
-
Module 2: The Oxidation Minefield
The Problem: "I have pure alcohol, but after oxidation, my product decomposes or yield is <40%."
The Science:
this compound is a beta-alkoxy ketone .[1] These are inherently prone to
-
Swern Oxidation: Requires triethylamine (base).[1] If the quench warms up too fast or excess base is used, the ring opens.[1]
-
Jones Oxidation: The acetal is acid-sensitive.[1] Strong aqueous acid will hydrolyze the benzylidene protecting group, destroying the molecule.[1]
Recommended Protocol: TEMPO/Bleach (Anelli Oxidation)
This method operates at slightly basic to neutral pH and avoids strong thermal gradients.[1]
Step-by-Step Protocol:
-
Dissolve: 10 mmol of pure 5-hydroxy-2-phenyl-1,3-dioxane in CH2Cl2 (30 mL).
-
Add Catalyst: Add TEMPO (0.1 mmol, 1 mol%) and KBr (1 mmol) in a small amount of water.
-
Cool: Chill the biphasic mixture to 0–5°C.
-
Oxidize: Dropwise add aqueous NaOCl (household bleach, buffered to pH 9.5 with NaHCO3) while vigorously stirring.
-
Critical: Do not allow temperature to rise above 10°C.[1]
-
-
Quench: As soon as TLC shows consumption of alcohol (usually <30 mins), quench with aqueous Na2S2O3.
Comparison of Oxidation Methods
| Method | Suitability | Risk Factor | Notes |
| Swern | Moderate | High (Base sensitivity) | Strict -78°C control required.[1] Elimination risk during Et3N addition. |
| PCC/PDC | Low | High (Workup) | Chromium waste; difficult to remove metal salts from the sensitive ketone.[1] |
| IBX | High | Low | Very gentle, but IBX is expensive and explosive.[1] Good for small scale (mg).[1][2] |
| TEMPO | Best | Low | Scalable, cheap, pH controlled.[1] |
Module 3: The "Vanishing" Product (Hydration & Workup)
The Problem: "The reaction looked perfect on TLC, but after aqueous workup, I lost 80% of the mass."
The Science: 1,3-Dioxan-5-ones have a highly electrophilic carbonyl carbon due to the inductive effect of the two adjacent oxygens.[1] In the presence of water, they exist in equilibrium with the gem-diol (hydrate) .[1]
If you wash your organic layer with large volumes of water or brine, you are extracting your product into the aqueous waste.[1]
Troubleshooting Flowchart: Workup Strategy
Figure 2: The hydration trap. Avoiding aqueous washes maximizes recovery.[1]
Correct Workup Procedure
-
Quench: Use the minimum amount of aqueous saturated Na2S2O3 needed to kill the oxidant.[1]
-
Extract: Extract the aqueous quench layer exhaustively with CH2Cl2 (3x).[1] The gem-diol will revert to the ketone in the organic phase if the equilibrium is shifted.[1]
-
No Washes: Do not wash the combined organic layers with water or dilute brine.[1]
-
Dry: Dry heavily over anhydrous MgSO4 or Na2SO4. This acts as a dehydrating agent, converting any extracted gem-diol back to the ketone.[1]
-
Evaporate: Remove solvent under reduced pressure. The product should be a white solid (mp ~69-72°C).[1]
References
-
Hibbert, H., & Carter, N. M. (1928).[1] Studies on Reactions Relating to Carbohydrates and Polysaccharides.[1] XVII. Structure of the Isomeric Methylidene Glycerols. Journal of the American Chemical Society, 50(11), 3120–3127.[1] Link
- Foundational text on the isomerism of glycerol acetals.
-
Showler, A. J., & Darley, P. A. (1967).[1] Condensation of Glycerol with Benzaldehyde.[1] Chemical Reviews, 67(4), 427–440.[1] Link
- Detailed review of the 5- vs 6-membered ring thermodynamic stability.
-
Gillis, J. L., et al. (2019).[1] Method for manufacturing 1,3-dioxane-5-one.[1][2][3] U.S. Patent Application No. 16/346,952.[1] Link
-
Anelli, P. L., et al. (1987).[1] Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[1] The Journal of Organic Chemistry, 52(12), 2559–2562.[1] Link[1]
- The standard protocol for TEMPO oxid
Sources
- 1. Dioxolane - Wikipedia [en.wikipedia.org]
- 2. Dimerisation of this compound: X-ray crystal structure of 2,10-diphenyl-1,3,6,9,11,13-hexaoxadispiro[4.1.5.2]tetradecane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one - Google Patents [patents.google.com]
Technical Support Guide: Deprotection of 1,3-O-Benzylidene-Dihydroxyacetone
Strategic Overview & Chemical Logic
Subject: Removal of the benzylidene acetal protecting group from 1,3-O-benzylidene-dihydroxyacetone (2-phenyl-1,3-dioxan-5-one) to regenerate dihydroxyacetone (DHA).
The Core Challenge: The deprotection of 1,3-O-benzylidene-DHA is a balancing act. While benzylidene acetals are classically cleaved via acidic hydrolysis, the product—Dihydroxyacetone (DHA)—is chemically fragile. DHA is prone to:
-
Isomerization: Under acidic or basic conditions, it can tautomerize to glyceraldehyde.
-
Dehydration: Strong acids promote the elimination of water to form methylglyoxal (MGO), a reactive electrophile that leads to browning and polymerization.
-
Dimerization: Free DHA exists in equilibrium between its monomeric ketone form and a hemiketal dimer.
The Solution: The "Gold Standard" approach utilizes heterogeneous acidic catalysis (Dowex 50W resin) or mild organic acid hydrolysis . These methods provide sufficient proton activity to activate the acetal oxygen without reaching the acidity threshold that triggers rapid dehydration to methylglyoxal.
Troubleshooting & FAQs
Direct answers to common failure points encountered in the lab.
Q1: The reaction is stalling. I see starting material by TLC after 4 hours. Should I increase the temperature?
Recommendation: Proceed with extreme caution. Mechanism: Benzylidene acetals are stable to base but hydrolyze in acid. However, this compound is crystalline and hydrophobic, leading to poor solubility in pure aqueous acid. Fix: Do not just crank the heat (which degrades DHA). Instead, ensure you are using a co-solvent (THF or Methanol) to solubilize the starting material. The reaction requires water for hydrolysis but needs the organic solvent to bring the acetal into the aqueous phase.
-
Optimal Ratio: 1:1 or 2:1 (Solvent:Water).
Q2: My product turned yellow/brown during concentration. What happened?
Diagnosis: You likely triggered the Maillard-type degradation or Aldol condensation . Cause:
-
Residual Acid: If you used mineral acid (HCl/H2SO4) and concentrated the solution without full neutralization, the pH dropped drastically as the water evaporated, catalyzing dehydration to methylglyoxal (yellow/brown).
-
Heat Stress: Rotary evaporation at >45°C promotes polymerization. Fix:
-
Use Dowex resin (filtration removes the acid source instantly).
-
If using liquid acid, neutralize to pH 6.5–7.0 before evaporation.
-
Keep water bath < 40°C.
Q3: How do I separate the Benzaldehyde byproduct from the water-soluble DHA?
Strategy: Leverage the extreme polarity difference.
-
DHA: Highly water-soluble (insoluble in non-polar organics).
-
Benzaldehyde: Oily, organic-soluble. Protocol: After hydrolysis, dilute with water and wash the aqueous phase 3x with Dichloromethane (DCM) or Diethyl Ether . The benzaldehyde partitions into the organic layer. The aqueous layer retains the DHA.
Q4: The NMR of my product looks messy. Is it impure?
Insight: Not necessarily. Explanation: In D2O, DHA exists as a mixture of:
-
Monomeric ketone (free carbonyl).
-
Hydrated ketone (gem-diol).
-
Dimeric hemiketal (major form in solid state). Verification: Check for characteristic signals. The monomer shows a singlet ~4.4 ppm. The dimer shows complex multiplets. This equilibrium is normal and does not indicate chemical degradation.
Experimental Protocols
Method A: Heterogeneous Catalysis (Recommended)
Best for: High purity, acid-sensitive substrates, and easy workup.
Materials:
-
Substrate: 1,3-O-benzylidene-DHA
-
Catalyst: Dowex 50W-X8 (H+ form), pre-washed with water.
-
Solvent: THF/Water (4:1 v/v).
Steps:
-
Dissolution: Dissolve 1.0 eq of substrate in THF. Add water (maintain 4:1 ratio; if precipitation occurs, add just enough THF to redissolve).
-
Activation: Add Dowex 50W-X8 resin (approx. 500 mg per mmol of substrate).
-
Reaction: Stir gently at 40°C . Monitor by TLC (Hexane:EtOAc 7:3).
-
Note: Reaction typically takes 3–6 hours.
-
-
Quenching: Filter off the resin beads. The filtrate is now neutral/slightly acidic but free of strong acid catalyst.
-
Purification:
-
Concentrate the filtrate to remove THF.
-
Dilute the remaining aqueous residue with water.
-
Extract 3x with DCM to remove benzaldehyde.
-
-
Isolation: Lyophilize (freeze-dry) the aqueous phase.
-
Result: White powder (DHA dimer).
-
Method B: Mild Organic Acid Hydrolysis
Best for: Large scale where resin cost is prohibitive.
Materials:
-
Solvent: 80% Acetic Acid (aq).
Steps:
-
Suspend substrate in 80% aqueous acetic acid (10 mL per gram).
-
Heat to 60°C for 2–4 hours.
-
Critical Step: Cool to room temperature. Dilute with water (2x volume).
-
Extraction: Wash with Et2O (Ether) 3x to remove benzaldehyde.
-
Acid Removal: The aqueous phase still contains acetic acid.
-
Option 1: Repeated co-evaporation with water/ethanol.
-
Option 2: Neutralize with weak basic resin (Amberlite IR-45) if pH sensitive.
-
-
Concentrate under high vacuum at low temp (<40°C).
Data Summary & Comparison
| Feature | Method A: Dowex Resin | Method B: Acetic Acid | Method C: Mineral Acid (HCl) |
| Yield | 85–95% | 70–80% | < 50% (High Degradation) |
| Purity | High (Clean NMR) | Moderate (Trace Acetate) | Low (MGO/Polymers) |
| Workup | Filtration (Simple) | Co-evaporation (Tedious) | Neutralization required |
| Risk | Low | Moderate (Thermal) | High (Aldol/Elimination) |
| Byproduct | Benzaldehyde (Extracted) | Benzaldehyde (Extracted) | Benzaldehyde (Extracted) |
Visual Workflow & Mechanism
Caption: Workflow for the heterogeneous acidic deprotection of benzylidene-DHA, prioritizing product stability via resin filtration and phase separation.
Caption: Mechanistic pathway showing the critical divergence between successful hydrolysis and acid-catalyzed dehydration to methylglyoxal (MGO).
References
-
Carlsen, P. H. J., et al. (1996).[1] "Synthesis of Benzylidene-Protected Dihydroxyacetone." Acta Chemica Scandinavica, 50, 185–187.[1]
-
Hu, S., et al. (2012). "Novel Process for 1,3-Dihydroxyacetone Production from Glycerol." Industrial & Engineering Chemistry Research, 51(9), 3715–3721.
-
Ganguly, N. C., & Barik, S. K. (2009).[2] "A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes... (Context on Acetal Stability)." Synthesis, 2009(08), 1393-1399.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for acetal hydrolysis conditions).
Sources
avoiding epimerization during 1,3-dioxan-5-one reactions
Ticket ID: #DXN-501-STEREO Subject: Preventing Epimerization/Racemization in 1,3-Dioxan-5-one Scaffolds Assigned Specialist: Senior Application Scientist, Chiral Synthesis Unit[1][2]
Executive Summary
The 1,3-dioxan-5-one scaffold is a versatile
The Core Issue: The inductive effect of the ring oxygens at positions 1 and 3 significantly increases the acidity of the C4/C6 protons compared to a standard cyclohexanone.[1] This facilitates rapid enolization under basic (and sometimes acidic) conditions, leading to the destruction of established stereocenters (epimerization) or the failure to establish them (racemization).[1][2]
This guide provides self-validating protocols to maintain stereochemical integrity during reaction, workup, and purification.
Mechanistic Root Cause Analysis
Before troubleshooting, you must visualize the enemy: Thermodynamic Equilibration. [1]
The Epimerization Pathway
The following diagram illustrates the failure mode. If your reaction conditions allow the system to reach equilibrium (Thermodynamic Control), the stereocenter at C4 will scramble to minimize 1,3-diaxial interactions, often favoring the trans (equatorial) isomer or a racemic mixture.[1]
Figure 1: The mechanism of epimerization via enolization.[1][2] The planar enolate destroys the stereochemical information at C4/C6.[1]
Troubleshooting & Optimization Protocols
Scenario A: Alkylation Reactions (The "Majewski" Protocol)
Issue: You are attempting to alkylate 2,2-dimethyl-1,3-dioxan-5-one using LDA, but obtaining low ee% or racemates. Diagnosis: Proton exchange between the product and the starting enolate is occurring faster than the alkylation event.[1]
The Fix: Kinetic Control & Internal Quench
You must operate strictly under kinetic control.[1] The standard "external quench" (adding the electrophile to the enolate) is often too slow, allowing the highly basic enolate to deprotonate the newly formed product.[1]
Optimized Protocol:
-
Base: Use Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[1][2]
-
Temperature: Maintain -78°C strictly.
-
The "Internal Quench" (Critical): Do not simply add the alkyl halide.[1] Instead, trap the enolate as a silyl enol ether first, or use additives like HMPA/DMPU to accelerate the alkylation relative to proton transfer.[1]
| Parameter | Standard Condition (Risk) | Optimized Condition (Safe) |
| Temperature | -40°C to 0°C | -78°C Constant |
| Base Stoichiometry | 1.0 eq | 1.1 - 1.2 eq (Ensure full consumption of ketone) |
| Quench | Water/Ammonium Chloride | Cold acidic buffer (pH 4-5) or TMSCl trap |
Scenario B: Aldol Reactions (Organocatalysis)
Issue: Loss of diastereoselectivity (dr) during the reaction of dioxanone with aldehydes using proline/threonine catalysts. Diagnosis: The reaction is reversible (Retro-Aldol).[1][2] If the reaction runs too long or gets too warm, the product reverts to starting materials and re-forms the thermodynamically stable (often anti) isomer or racemizes.[1]
The Fix: Reaction Monitoring & Cold Workup
-
Catalyst Selection: Use (S)-Proline (for anti-aldol) or Threonine-based catalysts (for syn-aldol).[1][2]
-
Time Management: Monitor conversion by TLC/NMR. Stop immediately upon consumption of the limiting reagent.[1] Do not "let it stir overnight" for good measure.
-
Solvent: DMSO often provides better stereocontrol than DMF or Chloroform due to tighter transition state organization (Houk-List model).[1][2]
Scenario C: Workup & Purification (The Silent Killer)
Issue: "My crude NMR showed a single diastereomer, but after flash column chromatography, it’s a 50:50 mixture." Diagnosis: Silica gel is slightly acidic.[1][2] This acidity is sufficient to catalyze enolization or retro-aldol of the sensitive dioxanone adducts.[1]
The Fix: Buffered Silica Chromatography
Never expose dioxanone aldol adducts to untreated silica gel.[1]
Protocol:
-
Pre-treat Silica: Slurry your silica gel in the eluent containing 1% Triethylamine (Et3N) .[1]
-
Eluent: Maintain 0.5% - 1% Et3N in the running solvent system.[1]
-
Thermal Safety: Evaporate solvents at <30°C . High vacuum/low temp is preferable to Rotavap bath heating.[1][2]
Data Summary: Base Selection Impact
Effect of base and conditions on the enantioselective deprotonation of 2-tert-butyl-1,3-dioxan-5-one (Model System).
| Base | Additive | Temp (°C) | ee% (Enol Silane) | Notes |
| LDA | None | -78 | <10% | Fast proton exchange (Racemization) |
| LDA | TMSCl (Internal) | -78 | 85-94% | Kinetic trap prevents equilibration |
| Li-Simpkins Base | LiCl | -78 | >90% | Chiral base desymmetrization |
| NaH | None | 0 | 0% | Thermodynamic control (Racemic) |
Decision Tree for Troubleshooting
Use this logic flow to identify where your stereocenter is being lost.
Figure 2: Diagnostic workflow for isolating the source of epimerization.
References
-
Majewski, M., Gleave, D. M., & Nowak, P. (1991).[1][2] 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates.[1][2][3][4] Canadian Journal of Chemistry.[1]
-
Enders, D., et al. (1996).[1][2] Asymmetric Synthesis of 1,3-Dioxan-5-ones.[1][2][4] (Foundational work on hydrazone auxiliaries for dioxanones).[1][2]
-
List, B. (2002).[1][2] Proline-catalyzed asymmetric reactions.[1][2] Tetrahedron.[1][2] (Basis for organocatalytic aldol protocols).
-
Markad, S. B., et al. (2021).[1][2] Functionalization/aldol reactions with pentanal and dioxanone.[1][5] ResearchGate.[1][5][6]
Sources
Technical Guide: Separation of cis- and trans-2-Phenyl-1,3-dioxan-5-ol
This technical guide details the identification, separation, and troubleshooting of cis- and trans-2-phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylideneglycerol).
Core Concepts & Isomer Identification
The reaction of benzaldehyde with glycerol under acid catalysis produces a mixture of two diastereomers: the cis and trans isomers of 2-phenyl-1,3-dioxan-5-ol. The 2-phenyl group is firmly anchored in the equatorial position to minimize steric strain (1,3-diaxial interactions). The isomers differ solely in the orientation of the hydroxyl group at position 5.
Isomer Characteristics
| Feature | cis-Isomer (Major) | trans-Isomer (Minor) |
| Conformation | Phenyl: Equatorial5-OH: Axial | Phenyl: Equatorial5-OH: Equatorial |
| Stabilization | Intramolecular H-bond (OH[1][2]···O) stabilizes the axial position. | Lacks intramolecular H-bond; sterically less congested but thermodynamically less favored in non-polar media. |
| Polarity (TLC) | Less Polar (Higher R | More Polar (Lower R |
| Narrow Multiplet (Eq H-5)Small couplings ( | Wide Multiplet (Ax H-5)Large diaxial couplings ( | |
| Melting Point | 83–86 °C | Typically lower or oil (often difficult to crystallize pure without seeding) |
Structural Visualization
Caption: Stereochemical relationship and formation of 2-phenyl-1,3-dioxan-5-ol isomers.
Troubleshooting & FAQs
Module 1: Synthesis & Initial Analysis
Q: Why is my crude NMR showing a mixture despite running the reaction for 24 hours? A: The formation of benzylidene acetals is an equilibrium process. Under thermodynamic control (acid catalysis), the cis-isomer (axial OH) is favored due to the stabilizing intramolecular hydrogen bond with the ring oxygens. You will typically observe a ratio between 60:40 and 80:20 (cis:trans), depending on the solvent and temperature. You cannot drive this to 100% completion for one isomer solely by reaction time.
Q: How do I definitively distinguish the isomers by NMR? A: Focus on the methine proton at position 5 (H-5).
-
The trans-isomer places the hydroxyl group equatorial, forcing the H-5 proton into the axial position. This axial proton experiences strong diaxial coupling with the axial protons at C-4 and C-6. Look for a wide triplet of triplets (or similar wide multiplet) with
values of ~10 Hz. -
The cis-isomer places the hydroxyl group axial, meaning the H-5 proton is equatorial . Equatorial protons exhibit small gauche couplings with C-4/C-6 protons. Look for a narrow multiplet (often a quintet-like appearance) with small
values (< 3 Hz).
Module 2: Separation by Crystallization
Q: I am trying to crystallize the cis-isomer, but I get an oil or a sticky solid. A: This is a common issue when the trans-isomer content is high, as it depresses the melting point.
-
Protocol: Dissolve the crude mixture in a minimum amount of hot benzene or toluene . Add petroleum ether (or hexanes) until slight turbidity appears. Cool slowly to 4°C.
-
Mechanism: The cis-isomer, being less polar and more symmetrical due to the internal H-bond, typically crystallizes first.
-
Troubleshooting: If it oils out, seed the mixture with a pure crystal of the cis-isomer if available. Alternatively, perform a rough "filtration" through a short silica plug to remove polar tar before attempting crystallization.
Module 3: Chromatographic Separation
Q: My TLC spots are overlapping. How do I separate them by flash chromatography?
A: The R
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Use a gradient of Hexanes:Ethyl Acetate . Start at 9:1 and slowly increase to 7:3 or 6:4.
-
Elution Order:
-
First Fraction: cis-Isomer (Axial OH). The intramolecular H-bond reduces its interaction with the silica silanols, making it move faster.
-
Second Fraction: trans-Isomer (Equatorial OH). The free hydroxyl group interacts more strongly with the silica, retarding its elution.
-
Q: Can I improve separation chemically?
A: Yes. If physical separation is difficult, convert the mixture to benzoate esters (using benzoyl chloride/pyridine). The resulting diesters often have significantly different physical properties (crystallinity or R
Step-by-Step Separation Workflow
Use this decision tree to determine the best separation strategy for your scale and purity requirements.
Caption: Decision matrix for the purification of 2-phenyl-1,3-dioxan-5-ol isomers.
References
-
Sigma-Aldrich. 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans.
-
Jochims, J. C., & Kobayashi, Y. (1976).[2] Bifurcated hydrogen bonds in z-2-phenyl-1,3-dioxan-5-ols. Tetrahedron Letters.
-
Alonso, J. L., & Wilson, E. B. (1980).[2] Study of an intramolecular, bifurcated hydrogen bond in 1,3-dioxan-5-ol by microwave spectroscopy. Journal of the American Chemical Society.
-
Aneja, R., & Davies, A. P. (1972). Ring Contraction Accompanying Nucleophilic Substitution in 1,3-Dioxan Derivatives? Journal of the Chemical Society, Chemical Communications. Link
-
BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
Sources
Validation & Comparative
High-Resolution NMR Profiling of 2-Phenyl-1,3-dioxan-5-one
This guide details the high-resolution 1H NMR profiling of 2-phenyl-1,3-dioxan-5-one , a critical pharmacophore and chiral building block. It moves beyond standard spectral listing to analyze the conformational dynamics that dictate its unique signal patterns.
Structural Dynamics, Solvent Resolution, and Comparative Analysis
Core Directive: The Structural "Lock"
To interpret the NMR spectrum of this compound, one must first understand its conformational reality. Unlike its flexible acyclic analogs, this molecule exists in a rigid chair conformation .
-
The Anchor: The bulky phenyl group at position 2 occupies the equatorial position (
kcal/mol preference) to avoid severe 1,3-diaxial interactions. -
The Consequence: This "locking" renders the ring static on the NMR timescale. Consequently, the protons at C4 and C6 are not equivalent by rapid flipping; instead, the axial and equatorial protons on the same carbon are diastereotopic .
Mechanistic Visualization
The following diagram illustrates the conformational equilibrium and the resulting signal differentiation.
Caption: The phenyl group anchors the ring, preventing rapid inversion. This distinguishes axial/equatorial protons, creating complex splitting patterns.
Detailed Spectral Analysis (1H NMR)
The spectrum of this compound is defined by a lack of vicinal coupling (due to the C5 ketone) and strong geminal coupling.
A. The Diagnostic Signals (400 MHz, Dioxane- )
| Position | Chemical Shift ( | Multiplicity | Structural Insight | |
| H-2 | 5.85 | Singlet (s) | - | The Anchor. Characteristic benzylic acetal proton. Sharp singlet confirms no coupling to C4/C6. |
| H-4, H-6 | 4.43, 4.48 | AB Quartet | The Fingerprint. These protons are diastereotopic. The large geminal coupling is typical for protons | |
| Ph-H | 7.36 - 7.47 | Multiplet (m) | - | Aromatic protons (meta/para and ortho). |
Critical Note: In lower-resolution instruments (e.g., 60 MHz) or specific solvents (e.g., CDCl
), the H-4/H-6 AB system may accidentally overlap, appearing as a deceptively simple singlet. Always inspect the peak width and top shape. A "fat" singlet often hides an AB quartet.
B. The "Silent" Carbonyl Effect
Unlike the precursor alcohol (see Section 3), the C5 ketone removes the H-5 proton. This eliminates vicinal (
Comparative Analysis: Performance vs. Alternatives
This section compares the target molecule against its precursor (the alcohol) and solvent alternatives to demonstrate signal evolution.
Comparison 1: Oxidation State Impact (5-One vs. 5-Ol)
Scenario: Monitoring the oxidation of 2-phenyl-1,3-dioxan-5-ol to the ketone.
| Feature | Precursor: 5-Ol (Alcohol) | Target: 5-One (Ketone) | Analytical Significance |
| H-5 Signal | Multiplet at ~3.5 - 4.0 ppm | Absent | Disappearance of H-5 confirms oxidation. |
| H-4/H-6 | Complex multiplets (dd) | AB Quartet | Loss of vicinal coupling simplifies the spectrum from "forest" to "trees." |
| Symmetry | Lower (chiral center at C5) | Higher ( | The ketone restores a plane of symmetry, making H-4 equivalent to H-6 (though H-4ax |
Comparison 2: Solvent Resolution (CDCl vs. C D )
Problem: In CDCl
-
Mechanism (ASIS Effect): Benzene molecules preferentially solvate the electron-deficient carbonyl carbon. The anisotropy of the benzene ring shields/deshields the axial and equatorial protons differently.
-
Result: The "singlet" in CDCl
often splits into a clear AB quartet in C D , allowing for accurate integration and verification of the rigid chair structure.
Experimental Protocol & Integrity Checks
Step-by-Step Characterization Workflow
This protocol ensures the distinction between the monomer, the hydrate, and the dimer (a common impurity).
-
Sample Preparation:
-
Dissolve ~10 mg of sample in 0.6 mL of anhydrous solvent (Dioxane-
or Benzene- ). -
Integrity Check: Avoid wet solvents. The C5 ketone is highly reactive and readily forms the gem-diol (hydrate) in the presence of water.
-
-
Acquisition:
-
Run standard 1H NMR (16 scans).
-
Crucial Step: If H-4/H-6 appears as a singlet, run a J-Resolved 2D experiment or switch solvents to confirm it is not an accidental overlap.
-
-
Dimer Detection (The Pitfall):
-
This compound is prone to dimerization (forming a bis-dioxane structure) upon standing or acid catalysis.
-
Red Flag: Look for a new set of signals, particularly multiple acetal protons around 5.5-6.0 ppm and loss of the characteristic AB quartet.
-
Decision Logic for Spectral Assignment
Caption: Operational workflow to validate the structure and resolve signal overlap.
References
-
Lundt, I., & Madsen, R. (1996). "Deoxygenation of this compound to 2-phenyl-1,3-dioxane." Acta Chemica Scandinavica, 50, 851-857.
- Primary source for Dioxane- chemical shifts and coupling constants ( Hz).
-
Majewski, M., et al. (1989). "1,3-Dioxan-5-ones: Synthesis, deprotonation, and reactions of their lithium enolates." Canadian Journal of Chemistry, 67(11), 1753-1761.
- Details the synthesis and enolate chemistry, confirming the reactivity of the C5 position.
- Snyder, J. R., & Serianni, A. S. (1986). "Carbohydrate Models: 1H and 13C NMR studies of 2-substituted 1,3-dioxan-5-ones." Carbohydrate Research, 163, 169.
Spectroscopic Profiling of 5-Oxo-1,3-Dioxane Derivatives: A Comparative Diagnostic Guide
Executive Summary
The 5-oxo-1,3-dioxane scaffold (specifically 1,3-dioxan-5-one ) represents a critical "masked" dihydroxyacetone equivalent, widely employed in the synthesis of chiral building blocks, carbohydrates, and complex natural products. Unlike its isomer, 1,3-dioxan-4-one (a lactone), the 5-oxo derivative functions chemically as a ketone.[1]
This guide provides a definitive spectroscopic comparison of 5-oxo-1,3-dioxane derivatives against their structural isomers and acyclic analogs.[1] The primary diagnostic challenge in synthesizing these compounds is distinguishing the target ketone (C=O at ~1715–1725 cm⁻¹) from potential lactone isomers (C=O at ~1750 cm⁻¹) or hydrolysis products (broad OH at ~3400 cm⁻¹) .[1]
Structural Context & Diagnostic Importance
In drug development, 1,3-dioxan-5-ones are often used to rigidify the molecular skeleton, allowing for stereoselective additions to the carbonyl group. The position of the carbonyl relative to the ring oxygens dictates the vibrational frequency.
-
1,3-Dioxan-5-one: The carbonyl is at position 5.[1][2] The ring oxygens are at positions 1 and 3.[1][3] The carbonyl is beta to the oxygen atoms (
).[1] The inductive withdrawal is attenuated, resulting in a vibrational frequency close to standard saturated ketones.[1] -
1,3-Dioxan-4-one: The carbonyl is at position 4, adjacent to the ring oxygen at position 3.[1] This forms a lactone (cyclic ester).[1] The strong inductive effect of the adjacent oxygen raises the bond order, significantly increasing the wavenumber.
Pathway Visualization: Synthesis & Degradation
The following diagram illustrates the synthesis of the commercially relevant derivative 2,2-dimethyl-1,3-dioxan-5-one and the spectral shifts associated with common failure modes.
Figure 1: Synthesis pathway of 2,2-dimethyl-1,3-dioxan-5-one showing divergent spectral signatures for the target molecule versus common byproducts.
Comparative IR Analysis
The following table contrasts the target 5-oxo derivative with its primary spectroscopic competitors. Data is synthesized from standard carbonyl frequency rules and specific heterocyclic literature.[1]
Table 1: Diagnostic IR Peaks of 1,3-Dioxane Derivatives
| Compound Class | Specific Example | Carbonyl (C=O) ν [cm⁻¹] | C-O-C / Ring ν [cm⁻¹] | Diagnostic Notes |
| 5-Oxo-1,3-Dioxane | 2,2-Dimethyl-1,3-dioxan-5-one | 1715 – 1725 | 1120, 1080 | Target. Frequency is similar to cyclohexanone. Lack of shift indicates |
| Lactone Isomer | 1,3-Dioxan-4-one | 1740 – 1760 | 1200 – 1150 | Lactone. Significant blue shift due to adjacent oxygen (-I effect). Strong C-O stretch of ester.[4][5] |
| Cyclic Carbonate | 5,5-Dimethyl-1,3-dioxan-2-one | 1750 – 1780 | 1250 (Broad) | Carbonate. Two oxygens adjacent to carbonyl cause massive blue shift. |
| Reference Ketone | Cyclohexanone | 1715 | N/A | Reference standard for 6-membered ring ketones.[1] |
| Acyclic Analog | 4-Methoxy-2-butanone | 1718 | 1100 |
Mechanism of Frequency Shifts[1]
-
Inductive Effect (-I): Electron-withdrawing groups (Oxygen) adjacent to the carbonyl (alpha-position) pull electron density through the sigma bond, shortening the C=O bond and increasing the frequency (force constant
increases). This is why the 4-one (lactone) absorbs at ~1750 cm⁻¹.[1] -
Field Effect: In the 5-one , the oxygens are beta.[1] The inductive effect is weak. However, through-space field effects and dipolar coupling in the rigid chair conformation may cause a minor shift to ~1720-1725 cm⁻¹ compared to cyclohexanone (1715 cm⁻¹).[1]
Experimental Protocol: Synthesis & Analysis
This protocol describes the generation of the standard reference material, 2,2-dimethyl-1,3-dioxan-5-one , and the method for acquiring high-fidelity spectral data.
A. Synthesis (In-Situ Generation)[1]
-
Reagents: Dihydroxyacetone dimer (1.0 eq), 2,2-Dimethoxypropane (excess), p-Toluenesulfonic acid (catalytic).
-
Solvent: Acetone or DMF (if solubility is an issue).[1]
-
Procedure:
-
Suspend dihydroxyacetone dimer in 2,2-dimethoxypropane.
-
Add p-TsOH and stir at room temperature for 2-4 hours. The suspension will clear as the acetal forms.[1]
-
Neutralize with triethylamine (critical to prevent hydrolysis during workup).[1]
-
Concentrate under reduced pressure.
-
Purification: Distillation (bp ~60-70°C at reduced pressure) is preferred over column chromatography to avoid hydrolysis on acidic silica.[1]
-
B. IR Sampling Methodology
To distinguish subtle shifts (e.g., 1715 vs 1725 cm⁻¹), sample preparation is vital.[1]
-
Technique: ATR (Attenuated Total Reflectance) is recommended for the liquid oil.
-
Alternative: Transmission cell (NaCl plates) with a thin film.[1]
-
-
Solvent Effects: If analyzing in solution (e.g., for reaction monitoring), use a non-polar solvent like CCl₄ or CH₂Cl₂ .[1] Avoid alcohols or wet solvents, as Hydrogen bonding will lower the C=O frequency and broaden the peak, masking the diagnostic sharp band.[1]
-
Scan Parameters:
Decision Tree for Spectral Identification
Use this logic flow to identify your isolated product based on its IR spectrum.
Figure 2: Logic gate for classifying 1,3-dioxane derivatives based on IR spectral features.
References
-
Synthesis and Characterization of 1,3-Dioxan-5-ones
-
IR Data for 2,2-Dimethyl-1,3-dioxan-5-one
-
General IR Interpretation of Heterocycles
-
Carbonyl Frequency Rules
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1,3-DIOXANE(505-22-6) IR Spectrum [chemicalbook.com]
- 7. 2,2-Dimethyl-1,3-dioxolane-4-methanol(100-79-8) IR Spectrum [chemicalbook.com]
A Comparative Guide to Benzylidene and Acetonide Protecting Groups in the Synthesis of DHA Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the development of complex bioactive molecules like docosahexaenoic acid (DHA) derivatives, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct the course of a synthesis towards the desired product. This guide provides an in-depth, objective comparison of two commonly employed protecting groups for diols: benzylidene acetals and acetonides (isopropylidene ketals), with a specific focus on their application in the synthesis of DHA-containing compounds.
The Critical Role of Diol Protection in DHA Chemistry
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid with six double bonds, is a vital component of cell membranes, particularly in the brain and retina. Its unique structure and profound physiological importance have made it a key target for the development of novel therapeutics and structured lipids. Many synthetic routes towards DHA derivatives, such as monoglycerides, diglycerides, and other esters, often start from a glycerol backbone or other diol-containing scaffolds. Protecting the hydroxyl groups of these scaffolds is a critical step to achieve regioselectivity and to prevent undesired reactions during the subsequent esterification with DHA or other chemical transformations.
The choice of the protecting group is not trivial. It must be stable under the reaction conditions required for subsequent steps, yet readily and selectively removable under mild conditions that do not compromise the sensitive polyunsaturated chain of DHA. Benzylidene acetals and acetonides are two of the most common choices for the protection of 1,2- and 1,3-diols, each with its own set of advantages and disadvantages.
Benzylidene Acetal: A Versatile Aryl Acetal Protecting Group
The benzylidene acetal is a widely used protecting group for diols, formed by the acid-catalyzed reaction of a diol with benzaldehyde or its derivatives.[1] This reaction typically results in the formation of a cyclic acetal, which can be a five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) ring, depending on the diol's structure.[2][3]
Mechanism of Protection and Deprotection
The formation of a benzylidene acetal proceeds through a standard acid-catalyzed acetalization mechanism. Protonation of the benzaldehyde carbonyl group enhances its electrophilicity, allowing for nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent dehydration and intramolecular cyclization with the second hydroxyl group leads to the formation of the cyclic acetal.
Deprotection of benzylidene acetals can be achieved under various conditions, offering a degree of versatility.[3] Acidic hydrolysis is a common method, but for substrates sensitive to acid, such as those containing a polyunsaturated fatty acid chain, milder methods are preferable.[4] Catalytic hydrogenolysis (e.g., using H₂/Pd-C) is a particularly useful method for deprotection, as it proceeds under neutral conditions.[5] However, care must be taken as this method can also reduce the double bonds in the DHA chain if not performed selectively.
Caption: Formation and deprotection of a benzylidene acetal.
Experimental Protocol: Benzylidene Acetal Protection of Glycerol
The following is a general protocol for the benzylidene acetal protection of glycerol, a common precursor in DHA-glyceride synthesis.
-
Dissolve Glycerol: Dissolve glycerol (1 equivalent) in a suitable aprotic solvent such as toluene or acetonitrile.
-
Add Reagent and Catalyst: Add benzaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.05 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine). Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the benzylidene acetal of glycerol. This may be a mixture of the 5- and 6-membered ring isomers.
Acetonide (Isopropylidene Ketal): A Sterically Less Demanding Choice
The acetonide, or isopropylidene ketal, is another prevalent protecting group for 1,2- and 1,3-diols. It is formed by the acid-catalyzed reaction of a diol with acetone or, more commonly, 2,2-dimethoxypropane.[6]
Mechanism of Protection and Deprotection
Similar to benzylidene acetal formation, acetonide formation is an acid-catalyzed process. The reaction with 2,2-dimethoxypropane is often favored as it drives the equilibrium towards the product by the formation of methanol, which can be removed.
Deprotection of acetonides is almost exclusively achieved by acid-catalyzed hydrolysis.[7] The lability of acetonides to acid can be a double-edged sword when working with acid-sensitive substrates. However, by carefully controlling the pH and reaction time, selective deprotection can often be achieved.
Caption: Formation and deprotection of an acetonide.
Experimental Protocol: Acetonide Protection of Glycerol (Solketal Synthesis)
The acetonide of glycerol, known as solketal, is a common synthetic intermediate.[8]
-
Combine Reagents: In a round-bottom flask, combine glycerol (1 equivalent), acetone (or 2,2-dimethoxypropane, 1.2 equivalents), and a catalytic amount of p-TsOH (0.02 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Neutralization: Upon completion, neutralize the acid catalyst with a solid base like sodium bicarbonate.
-
Filtration and Concentration: Filter the mixture to remove the solid base and then remove the excess acetone and solvent under reduced pressure.
-
Purification: The resulting solketal (1,2-O-isopropylidene-sn-glycerol) is often pure enough for subsequent steps, or it can be purified by distillation.
Head-to-Head Comparison: Benzylidene vs. Acetonide for DHA Synthesis
The choice between a benzylidene acetal and an acetonide protecting group for the synthesis of DHA derivatives depends on several factors, including the desired regioselectivity, the planned subsequent reaction steps, and the required deprotection conditions.
| Feature | Benzylidene Acetal | Acetonide (Isopropylidene Ketal) |
| Reagents for Protection | Benzaldehyde, Benzaldehyde dimethyl acetal | Acetone, 2,2-Dimethoxypropane |
| Typical Catalysts | p-TsOH, CSA, Lewis acids | p-TsOH, Amberlyst resins |
| Regioselectivity | Tends to favor 1,3-diol protection (six-membered ring) | Tends to favor 1,2-diol protection (five-membered ring) |
| Stability | Generally stable to basic, reductive, and many oxidative conditions. | Generally stable to basic, oxidative, and reductive conditions. |
| Deprotection Methods | Acidic hydrolysis, Catalytic hydrogenolysis, Oxidative cleavage | Acidic hydrolysis |
| Orthogonal Deprotection | Possible via hydrogenolysis in the presence of acid-labile groups. | More limited to acidic conditions. |
| Impact on DHA Chain | Hydrogenolysis for deprotection risks reduction of DHA's double bonds.[3] | Acidic deprotection needs to be mild to avoid degradation of the polyunsaturated chain. |
Field-Proven Insights and Experimental Causality
Regioselectivity is a Key Determinant:
The primary consideration when choosing between these two protecting groups is often regioselectivity. For the synthesis of 2-monoglycerides of DHA, where the hydroxyl groups at positions 1 and 3 of glycerol need to be protected, a benzylidene acetal is the more logical choice due to its preference for forming a six-membered ring with 1,3-diols.[9][10] Conversely, for the synthesis of 1- or 3-monoglycerides, where the 1,2- or 2,3-diols are protected, an acetonide is typically preferred as it favors the formation of a five-membered ring.[8]
Navigating the Challenges of the Polyunsaturated DHA Chain:
The presence of six double bonds in DHA introduces a significant challenge: susceptibility to oxidation and isomerization. Therefore, all synthetic manipulations, including protection and deprotection steps, must be conducted under mild and carefully controlled conditions.
-
For Benzylidene Acetals: While hydrogenolysis is an attractive deprotection method due to its neutral conditions, it poses a significant risk of reducing the double bonds in the DHA chain.[3] Selective hydrogenation of an alkene in the presence of a benzyl ether (a related functionality) has been reported, but achieving this selectivity with a polyunsaturated system like DHA is challenging and requires careful catalyst selection and optimization.[3] Therefore, for DHA-containing molecules, acidic deprotection of the benzylidene group, using very mild conditions (e.g., catalytic p-TsOH in a protic solvent), is often the more prudent, albeit slower, approach.
-
For Acetonides: The reliance on acidic deprotection for acetonides requires careful optimization to avoid acid-catalyzed degradation of the DHA chain.[6] Using mildly acidic conditions, such as aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS), and monitoring the reaction closely can mitigate this risk. The steric bulk of the acetonide group is less than that of the benzylidene group, which can sometimes be advantageous in subsequent reactions.
Orthogonal Protection Strategies:
In more complex syntheses involving multiple protecting groups, the ability to deprotect one group selectively in the presence of others is crucial.[11] Here, the benzylidene acetal offers a distinct advantage. It can be removed by hydrogenolysis, leaving acid-labile groups like silyl ethers or acetonides intact. This orthogonality is a powerful tool in the synthesis of complex structured lipids containing DHA.
Decision-Making Workflow
Caption: A workflow to guide the selection of a protecting group.
Conclusion
Both benzylidene acetals and acetonides are valuable tools for the protection of diols in the synthesis of DHA derivatives. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route.
-
Benzylidene acetals are the preferred choice for the protection of 1,3-diols and offer the advantage of orthogonal deprotection via hydrogenolysis, although this requires careful execution to preserve the polyunsaturated DHA chain.
-
Acetonides are ideal for the protection of 1,2-diols and are generally straightforward to use, with their primary limitation being their lability to acid, which necessitates mild deprotection conditions.
By understanding the nuances of each protecting group and considering the factors outlined in this guide, researchers can make informed decisions to navigate the challenges of DHA chemistry and successfully synthesize novel, high-value compounds for a range of applications in research, drug development, and materials science.
References
-
Wikipedia. (2023). Benzylidene acetal. [Link]
-
Beilstein Journals. (2011). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]
-
ResearchGate. (n.d.). The protection reaction of glycerol to 1,2-acetonide glycerol. [Link]
-
Beilstein Journals. (2011). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. [Link]
-
NCBI Bookshelf. (2021). Benzylidene protection of diol. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]
-
PubMed Central (PMC). (2019). Combinatorial Library of Cyclic Benzylidene Acetal-Containing pH-Responsive Lipidoid Nanoparticles for Intracellular mRNA Delivery. [Link]
-
ResearchGate. (n.d.). The protection reaction of glycerol to 1,2-acetonide glycerol. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. [Link]
-
PubMed Central (PMC). (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. [Link]
-
ResearchGate. (2021). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2-ZrO2 catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups. [Link]
- Google Patents. (n.d.). Method for producing glycerides of conjugated, polyunsaturated fatty acids on the basis of their alkyl esters.
-
ResearchGate. (n.d.). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Acetonides. [Link]
-
PubMed. (n.d.). Preservation of polyunsaturated fatty acyl glycerides via intramolecular antioxidant coupling. [Link]
-
AIR Unimi. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. [Link]
-
ResearchGate. (2015). Structured Lipids: Synthesis, Genetic Engineering, and Applications. [Link]
-
ResearchGate. (n.d.). Example syntheses of protected-DHA homopolymers performed by: (a).... [Link]
-
ResearchGate. (n.d.). Acetalization of Glycerol with Acetone over UAV-59 Catalyst: Mild Reaction Conditions and Enhanced Selectivity. [Link]
-
PubMed. (2004). Enzymatic synthesis of structured lipids. [Link]
-
RSC Publishing. (2012). Organic & Biomolecular Chemistry. [Link]
-
PubMed Central (PMC). (2023). Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Green Chemistry (RSC Publishing). (2011). Glycerol as a cheap, safe and sustainable solvent for the catalytic and regioselective β,β-diarylation of acrylates over palladium nanoparticles. [Link]
-
PubMed. (2008). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. [Link]
-
ACS Publications. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. [Link]
-
MDPI. (2019). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. [Link]
-
Neliti. (2020). Synthesis of Structured Triglycerides Based on Canarium Oil for Food Application. [Link]
- Google Patents. (n.d.). Methods for making 1,3-dihydroxyacetone (DHA)
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
RSC Publishing. (2019). Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose. [Link]
-
PubMed. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. [Link]
-
ResearchGate. (n.d.). Table 2 Reaction conditions and yield for acetonide deprotection.... [Link]
-
PubMed Central (PMC). (2008). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. [Link]
-
ResearchGate. (n.d.). Optimization of the microbial synthesis of dihydroxyacetone from glycerol with Gluconobacter oxydans. [Link]
-
eCFR. (n.d.). 21 CFR 172.854 -- Polyglycerol esters of fatty acids. [Link]
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- 1. A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. worldwidejournals.com [worldwidejournals.com]
comparison of 2-phenyl-1,3-dioxan-5-one and 2,2-dimethyl-1,3-dioxan-5-one
The following guide provides a technical comparison between 2-phenyl-1,3-dioxan-5-one (benzylidene protection) and 2,2-dimethyl-1,3-dioxan-5-one (isopropylidene/acetonide protection).
Content Type: Technical Application Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Specialists
Executive Summary: The Strategic Choice
In the synthesis of complex carbohydrates, rare sugars, and chiral pools, the protection of the 1,3-diol moiety of dihydroxyacetone (DHA) is a critical decision point. While both This compound (1) and 2,2-dimethyl-1,3-dioxan-5-one (2) serve as masked DHA equivalents, they offer distinct strategic advantages based on their stability profiles and conformational rigidity.
-
Select this compound when you require orthogonal deprotection (cleavable by hydrogenolysis while stable to mild acid) or rigid stereochemical control (via the locking effect of the equatorial phenyl group).
-
Select 2,2-Dimethyl-1,3-dioxan-5-one for rapid throughput , ease of NMR analysis (singlet methyls), and applications where acid-lability is a desired feature for late-stage global deprotection.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
| Feature | This compound | 2,2-Dimethyl-1,3-dioxan-5-one |
| Structure | Cyclic Benzylidene Acetal | Cyclic Isopropylidene Ketal (Acetonide) |
| CAS Number | 52941-82-9 | 74181-34-3 |
| Molecular Weight | 178.19 g/mol | 130.14 g/mol |
| Physical State | White Solid / Crystalline | Liquid or Low-Melting Solid |
| Melting Point | 33–35 °C | ~12 °C (often handled as liquid) |
| Boiling Point | ~122 °C (reduced pressure) | 40–46 °C (14 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF | Miscible with most organic solvents |
| Stability | Acid Stable (Relative), Base Stable | Acid Labile, Base Stable |
Conformational Analysis & Stereocontrol
The performance difference in asymmetric synthesis largely stems from the conformational preferences of the six-membered dioxane ring.
The "Locking" Effect
-
2-Phenyl Analog: The bulky phenyl group at the C2 position has a strong thermodynamic preference for the equatorial orientation (A-value ~3.0 kcal/mol). This effectively "locks" the ring into a specific chair conformation. In aldol reactions, this rigidity minimizes the number of accessible transition states, often leading to higher diastereoselectivity (dr).
-
2,2-Dimethyl Analog: While it also adopts a chair conformation, the presence of two methyl groups (one axial, one equatorial) introduces 1,3-diaxial interactions with any incoming nucleophiles or axial substituents at C4/C6. It is generally more conformationally mobile than the phenyl analog.
Figure 1: Conformational impact on reactivity. The equatorial phenyl anchor provides a rigid scaffold for stereoselective additions.
Synthesis & Scalability
The synthesis of the dimethyl analog is generally more direct ("one-pot" from DHA), whereas the high-purity phenyl analog often requires an oxidation sequence to avoid mixtures.
Pathway A: 2,2-Dimethyl-1,3-dioxan-5-one (Direct Ketalization)
This is the industry-standard route due to the low cost of acetone/dimethoxypropane.
-
Precursors: Dihydroxyacetone (DHA) dimer + 2,2-Dimethoxypropane.
-
Catalyst: p-TsOH (cat).
-
Yield: High (>80%).
Pathway B: this compound (Oxidative Route)
Direct condensation of DHA with benzaldehyde can yield complex mixtures. The preferred high-purity route involves forming the acetal on glycerol, followed by oxidation.
-
Step 1: Glycerol + Benzaldehyde
2-Phenyl-1,3-dioxan-5-ol (Isomer mixture). -
Step 2: Oxidation (e.g., Swern, TEMPO/NaOCl)
this compound.
Figure 2: Synthetic workflows. The dimethyl analog allows for a shorter, more direct synthesis.
Experimental Protocols
Protocol A: Synthesis of 2,2-Dimethyl-1,3-dioxan-5-one
Use this protocol for rapid generation of building blocks.
-
Setup: To a flame-dried flask under
, add Dihydroxyacetone dimer (10.0 g, 55.5 mmol) and dry acetone (150 mL). -
Reagent Addition: Add 2,2-dimethoxypropane (20 mL, excess) to scavenge water and drive equilibrium.
-
Catalysis: Add p-Toluenesulfonic acid monohydrate (0.5 g, catalytic).
-
Reaction: Stir at room temperature for 4–6 hours. The suspension will clear as the DHA reacts.
-
Quench: Neutralize with solid
(1.0 g), stir for 30 mins, and filter. -
Purification: Concentrate in vacuo. The residue is distilled under reduced pressure (bp ~45 °C @ 14 mmHg) to yield the product as a colorless liquid.
Protocol B: Orthogonal Deprotection of this compound
Demonstrating the unique advantage of the benzylidene group: removal without acid.
-
Substrate: Dissolve the 2-phenyl-dioxanone derivative (1.0 equiv) in MeOH/EtOAc (1:1 v/v).
-
Catalyst: Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt% loading).
-
Hydrogenation: Stir under
atmosphere (balloon pressure or 1 atm) for 12 hours at RT. -
Result: The benzylidene group is cleaved to release the free diol, while acid-sensitive groups (e.g., silyl ethers, trityl groups) elsewhere on the molecule remain intact.
-
Contrast: The 2,2-dimethyl analog would require aqueous acid (e.g., AcOH, TFA), which might cleave other sensitive protecting groups.
-
Performance in Aldol Reactions (Case Study)
In the synthesis of rare sugars (e.g., D-psicose), the choice of protecting group influences the diastereomeric ratio (dr) of the aldol addition.
-
Reaction: Proline-catalyzed aldol reaction with an aldehyde.
-
2,2-Dimethyl: Typically yields anti-aldol products with moderate to good dr (e.g., 4:1 to 10:1 depending on the aldehyde).
-
2-Phenyl: Often yields higher dr (>15:1) due to the rigid chair conformation preventing ring flip and enforcing a specific Zimmerman-Traxler transition state.
References
-
Majewski, M. et al. "1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates." Canadian Journal of Chemistry, 1995, 73(10): 1616-1626. Link
-
Enders, D. et al. "Highly Diastereoselective Boron-Mediated anti-Aldol Reactions of 4-Silyl Substituted 2,2-Dimethyl-1,3-dioxan-5-one."[1] ChemInform, 1996. Link
-
Ulven, T. & Carlsen, P.H.J. "this compound."[2][3][1] European Journal of Organic Chemistry, 2001.[4] Link
-
Kuramshina, A.E. & Kuznetsov, V.V. "Conformational Analysis of 5-Substituted 1,3-Dioxanes." Russian Journal of Organic Chemistry, 2010. Link
-
Vilarrasa, J. et al. "Relative Tendency of Carbonyl Compounds To Form Enamines." Organic Letters, 2012, 14(2): 536-539. Link
Sources
Comparative Guide: Benzylidene Acetal vs. Isopropylidene Acetal in Carbohydrate Synthesis
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Structural properties, stability profiles, and the strategic utility of regioselective ring openings.
Executive Summary
In the architecture of complex oligosaccharides and polyol natural products, the choice between benzylidene acetals (phenyl-substituted 1,3-dioxanes) and isopropylidene acetals (acetonides, dimethyl-substituted 1,3-dioxolanes) is rarely arbitrary. While isopropylidene groups are excellent for transient protection of cis-1,2-diols due to their kinetic ease of formation and acid lability, benzylidene acetals offer a superior strategic advantage for late-stage functionalization.
The core advantage of the benzylidene group lies in its "Janus-faced" reactivity : it serves as a robust protecting group that withstands glycosylation conditions, yet can be regioselectively opened to generate a specific hydroxyl/benzyl ether pair. This capability effectively "differentiates" two hydroxyl groups that were simultaneously protected, reducing the step count in total synthesis.
Structural & Mechanistic Foundations
The divergent utility of these two groups stems from their thermodynamic preference for different ring sizes, governed by the Hannessian and Evans rules regarding acetal stability.
Thermodynamic Preference: Ring Size
-
Benzylidene Acetals (Benzaldehyde): Preferentially form 6-membered rings (1,3-dioxanes) . In hexopyranoses (e.g., Glucose, Mannose), this locks the C4 and C6 hydroxyls into a rigid trans-decalin type system.
-
Isopropylidene Acetals (Acetone): Preferentially form 5-membered rings (1,3-dioxolanes) . In hexopyranoses, this typically protects cis-1,2-diols (e.g., Galactose, Mannose) or 5,6-diols (Glucofuranose).
Diagram: Thermodynamic Selectivity
The following diagram illustrates the divergent formation pathways based on the carbonyl source.
Figure 1: Divergent thermodynamic preferences of benzaldehyde (1,3-dioxane) vs. acetone (1,3-dioxolane) in hexose protection.[1][2][3]
Comparative Performance Matrix
The following table contrasts the physicochemical properties and stability profiles of both protecting groups.
| Feature | Benzylidene Acetal (4,6-O-) | Isopropylidene Acetal (1,2-O-) |
| Acid Stability | Moderate to High. Stable to mild acidic conditions used in glycosylations. Requires strong acid (pH < 1) or heat for hydrolysis. | Low. Very acid-labile. Cleaves easily with aqueous AcOH or catalytic TsOH/MeOH. |
| Base Stability | Excellent. Stable to strong bases (NaH, LDA, KOtBu). | Excellent. Stable to strong bases. |
| Orthogonality | High. Cleavable by Hydrogenolysis (H₂/Pd-C) (neutral conditions) or Oxidative Cleavage (NBS). | Low. Strictly acid-cleavable. Not sensitive to hydrogenolysis or oxidation. |
| Crystallinity | High. Adds rigidity and aromatic stacking; derivatives often crystallize, simplifying purification. | Low. Derivatives are often oils or syrups; usually requires chromatography. |
| NMR Diagnostics | Distinct singlet for benzylic proton (~5.5 ppm). | Two methyl singlets (~1.3–1.5 ppm). |
| Strategic Use | Permanent protection; Regioselective opening.[2][3][4][5][6] | Transient protection; Terminal functionalization. |
The Strategic Advantage: Regioselective Opening[2]
The "Killer Application" of the benzylidene acetal is the ability to reductively cleave the acetal C-O bond regioselectively.[2] By selecting the appropriate hydride donor and Lewis acid, the chemist can dictate which oxygen retains the benzyl group (becoming a benzyl ether) and which becomes a free alcohol.
Mechanism of Regiocontrol
The regioselectivity is governed by the coordination of the Lewis Acid (LA) to the acetal oxygens.[7]
-
O6 is more basic (nucleophilic) than O4 due to reduced steric hindrance (primary vs. secondary).
-
Pathway A (Free 6-OH): A bulky Lewis acid (e.g., AlCl₃) coordinates to the more accessible O6. This weakens the C-O6 bond. Hydride attack breaks this bond, releasing O6 as an alcohol and leaving the benzyl group on O4.
-
Pathway B (Free 4-OH): When using reagents where the hydride delivery is sterically demanding or directed by specific borane coordination (e.g., Et₃SiH/TfOH or NaCNBH₃/HCl), the reaction kinetics favor opening the C-O4 bond (or the transition state leads to the more stable 6-O-benzyl ether product).
Decision Tree: Regioselective Reagents
Figure 2: Reagent-controlled divergent synthesis of benzyl ethers from a single benzylidene precursor.
Experimental Protocols
Protocol A: Formation of 4,6-O-Benzylidene Acetal
Standard thermodynamic protection of a hexoside (e.g., Methyl
-
Reagents: Methyl
-D-glucopyranoside (1.0 eq), Benzaldehyde dimethyl acetal (1.5 eq), Camphorsulfonic acid (CSA) or -TsOH (0.1 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Suspend the starting material in anhydrous MeCN under inert atmosphere (N₂).
-
Add benzaldehyde dimethyl acetal and the acid catalyst.
-
Heat to 50–60 °C. The suspension will clear as the product forms (usually 1–3 hours).
-
Workup: Neutralize with Et₃N. Concentrate in vacuo.
-
Purification: Recrystallize from EtOH/Hexanes. (Benzylidene derivatives crystallize readily, unlike acetonides).
-
Protocol B: Regioselective Opening to 4-O-Benzyl Ether (Free 6-OH)
Target: Accessing the primary alcohol for oxidation or sulfation.
-
Reagents: LiAlH₄ (4.0 eq), AlCl₃ (4.0 eq).
-
Solvent: Et₂O / CH₂Cl₂ (1:1).
-
Procedure:
-
Caution: AlCl₃ is hygroscopic; handle in a glovebox or rapid weighing.
-
Dissolve the benzylidene substrate in dry Et₂O/CH₂Cl₂. Cool to 0 °C.
-
Add LiAlH₄ slowly (gas evolution).
-
Add AlCl₃ in portions.
-
Warm to reflux (40 °C) for 1–2 hours.
-
Quench: Cool to 0 °C. Carefully add EtOAc, then water dropwise (Fieser workup).
-
Result: The bulky AlCl₃ blocks O6, directing hydride attack to the acetal carbon, cleaving the C-O6 bond.
-
Protocol C: Regioselective Opening to 6-O-Benzyl Ether (Free 4-OH)
Target: Accessing the secondary alcohol for glycosylation or inversion.
-
Reagents: Et₃SiH (Triethylsilane, 3.0 eq), TfOH (Triflic acid, 0.2 eq) or Molecular Iodine (0.1 eq).
-
Solvent: CH₂Cl₂ (DCM).
-
Procedure:
-
Dissolve substrate in dry DCM. Add activated molecular sieves (4Å).
-
Cool to -78 °C (for TfOH) or 0 °C (for Iodine).
-
Add Et₃SiH followed by the acid/iodine catalyst.[10]
-
Stir for 1 hour, allowing to warm slowly.
-
Workup: Quench with saturated NaHCO₃. Wash organic layer with water.[3]
-
Result: Under these conditions, the reaction favors the formation of the thermodynamically more stable primary ether (6-OBn), leaving the 4-OH free.
-
Ref: Garegg, P. J. et al. Carbohydr.[4][8][9] Res. 1982.[2][3] [2]
-
Protocol D: The Hanessian-Hullar Reaction (Oxidative Cleavage)
Unique to Benzylidene: Converts the acetal into a 6-bromo-6-deoxy derivative and a 4-benzoate.
-
Reagents: NBS (N-Bromosuccinimide), BaCO₃ (Buffer).
-
Solvent: CCl₄ or PhCl (Reflux).
-
Mechanism: Radical bromination of the benzylic position followed by rearrangement.
-
Outcome: Useful for generating 6-deoxy sugars (e.g., Rhamnose derivatives) directly from the protected precursor.
References
-
Lipták, A., Jodál, I., & Nánási, P. (1979). Stereoselective ring-cleavage of 4,6-O-benzylidene derivatives of hexopyranosides with the LiAlH4-AlCl3 reagent.[2][10][11] Carbohydrate Research, 72, 119-129. Link
-
Garegg, P. J., Hultberg, H., & Wallin, S. (1982). A novel, reductive ring-opening of carbohydrate benzylidene acetals.[4] Carbohydrate Research, 108(1), 97-101. Link
-
Johnsson, R., Ohlin, M., & Ellervik, U. (2010).[7] Reductive Openings of Benzylidene Acetals Revisited: A Mechanistic Scheme for Regio- and Stereoselectivity. The Journal of Organic Chemistry, 75(23), 8003–8011.[7] Link
-
Panchadhayee, R., & Misra, A. K. (2010).[4][8] Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine.[4][8][12] Synlett, 2010(8), 1193-1196. Link
-
Hanessian, S. (1966). The Reaction of O-Benzylidene Sugars with N-Bromosuccinimide. Carbohydrate Research, 2(1), 86-88. Link
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- 2. researchgate.net [researchgate.net]
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- 5. Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive openings of benzylidene acetals revisited: a mechanistic scheme for regio- and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
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- 12. researchgate.net [researchgate.net]
hydrogenolysis of 2-phenyl-1,3-dioxan-5-one derivatives
This guide provides an in-depth technical analysis of the hydrogenolysis and reductive transformations of 2-phenyl-1,3-dioxan-5-one derivatives. It is structured to address the specific reactivity of the benzylidene acetal moiety versus the ketone functionality at the C5 position.
Executive Summary
This compound is a pivotal "chiral glycerol equivalent" scaffold. Its utility relies on the differential reactivity between the C5-ketone and the benzylidene acetal protecting group.
For researchers, "hydrogenolysis" in this context typically refers to one of two distinct objectives:
-
Deprotection (C–O Bond Cleavage): Removal of the benzylidene group to release the 1,3-diol (dihydroxyacetone or glycerol derivatives).
-
Regioselective Ring Opening: Cleavage of one C–O bond to generate a 1-O-benzyl or 2-O-benzyl ether (often achieved via hydride reduction, but frequently compared to catalytic hydrogenolysis).
This guide compares Catalytic Hydrogenolysis (Pd/C) against Acid Hydrolysis and Hydride-Mediated Opening , providing protocols for high-fidelity deprotection and functionalization.
Mechanistic Pathways & Chemical Logic
The reactivity of this compound under hydrogenolytic conditions is governed by the competition between ketone hydrogenation and acetal hydrogenolysis.
-
Path A: Ketone Hydrogenation (Kinetic Product): Under neutral conditions with Pd/C, the C=O bond is reduced to the alcohol (2-phenyl-1,3-dioxan-5-ol) before the acetal is cleaved. The dioxane ring remains intact.
-
Path B: Acetal Hydrogenolysis (Thermodynamic Cleavage): Under acidic conditions or with active catalysts (Pd(OH)₂), the benzylic C–O bonds are cleaved, releasing toluene and the free diol.
Reaction Network Diagram
The following diagram illustrates the divergent pathways based on catalyst and condition selection.
Caption: Divergent reductive pathways for this compound derivatives.
Performance Comparison: Deprotection Strategies
When the goal is removing the benzylidene group (Deprotection), catalytic hydrogenolysis offers a neutral alternative to harsh acid hydrolysis.
| Feature | Catalytic Hydrogenolysis (Pd/C) | Acid Hydrolysis (HCl/AcOH) | Transfer Hydrogenation (Pd/C + Et₃SiH) |
| Mechanism | Metal-surface C–O cleavage | Proton-catalyzed acetal hydrolysis | H-donor mediated cleavage |
| Primary Utility | Removing benzylidene from acid-sensitive substrates | Standard deprotection for robust substrates | Mild deprotection without H₂ gas cylinder |
| Selectivity | High: Cleaves benzylidene; reduces C=C and C=O. | Low: Cleaves all acetals/ketals; leaves C=C intact. | High: Can be tuned to spare C=O or C=C. |
| Byproducts | Toluene (inert) | Benzaldehyde (reactive electrophile) | Toluene + Silyl ethers |
| Yield | 85–95% | 70–90% (equilibrium limited) | 80–95% |
| Key Risk | Unwanted reduction of other groups (alkenes). | Isomerization/migration of acyl groups. | Incomplete reaction without Lewis acid. |
Expert Insight: For this compound, Acid Hydrolysis is often problematic because the resulting 1,3-dihydroxy-2-propanone (DHA) is unstable and prone to dimerization or polymerization in acid. Hydrogenolysis is superior as it yields the product in a neutral organic solvent from which it can be crystallized or derivatized immediately.
Experimental Protocols
Protocol A: Selective Ketone Reduction (Preserving the Acetal)
Target: Synthesis of cis/trans-2-phenyl-1,3-dioxan-5-ol.[1] Rationale: Neutral Pd/C reduces the ketone faster than it cleaves the acetal.
-
Preparation: Dissolve this compound (10 mmol) in dry THF or EtOAc (50 mL).
-
Catalyst Loading: Add 5 wt% Pd/C (10% Pd loading). Note: Do not use Pd(OH)₂ (Pearlman’s catalyst) as it promotes acetal cleavage.
-
Hydrogenation: Purge with H₂ (balloon pressure, 1 atm) and stir vigorously at 25°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Ketone spot (Rf ~0.5) disappears; Alcohol spot (Rf ~0.3) appears.[2][3][4][5][6]
-
Workup: Filter through a Celite pad. Concentrate filtrate.
-
Yield: Expect >90% yield of the alcohol. The cis-isomer (axial -OH) is typically favored due to the anomeric effect and steric approach.
Protocol B: Total Hydrogenolysis (Deprotection)
Target: 1,3-Dihydroxyacetone or Glycerol (if ketone also reduced). Rationale: Acidic additives or active catalysts are required to cleave the benzylic C–O bond.
-
Solvent System: Dissolve substrate in MeOH containing 1–5% Acetic Acid (v/v). The acid activates the acetal oxygen, facilitating C–O bond breaking.
-
Catalyst: Use 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst). This is significantly more active for benzyl cleavage than Pd/C.
-
Conditions: Pressurize to 50 psi (3.4 bar) H₂ at 40–50°C for 12 hours.
-
Workup: Filter and neutralize with weak base (e.g., NaHCO₃) before concentration to prevent acid-catalyzed degradation of the free diol.
Regioselective Reductive Opening (The Alternative)
While not strictly "hydrogenolysis," researchers often confuse this with Reductive Ring Opening . If the goal is to convert the dioxane ring into a benzyl ether (e.g., 2-O-benzyl glycerol), H₂/Pd is not the correct method.
Method: Hydride Donor + Lewis Acid.
-
Reagents: Et₃SiH (Triethylsilane) + I₂ (Catalytic) OR TiCl₄.
-
Mechanism: The Lewis acid coordinates to one acetal oxygen, directing the hydride attack to the acetal carbon.
-
Outcome: Regioselective formation of the primary benzyl ether (1-O-benzyl glycerol) or secondary benzyl ether depending on steric control.
Comparison Table: Ring Opening vs. Hydrogenolysis
| Method | Reagents | Product Structure |
| Hydrogenolysis | H₂ / Pd(OH)₂ | HO-CH₂-CH(OH)-CH₂-OH (Glycerol) |
| Reductive Opening | Et₃SiH / TfOH | BnO-CH₂-CH(OH)-CH₂-OH (Benzyl Ether) |
References
-
Review of Benzylidene Acetal Cleavage
- Title: "Removal of benzylidene acetal and benzyl ether in carbohydrate deriv
- Source:Beilstein Journal of Organic Chemistry, 2007.
-
URL:[Link]
-
Ketone Hydrogenation Specifics
-
Regioselective Opening Protocols
-
General Stability Data
- Title: "Protective Groups in Organic Synthesis (Greene's)"
- Source:Wiley Online Library (Reference text).
-
URL:[Link]
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- 4. Benzylidene Acetals [organic-chemistry.org]
- 5. JP6405443B2 - Process for producing 1,3-dioxane-5-ones - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine [organic-chemistry.org]
orthogonal deprotection of benzylidene acetals vs silyl ethers
Executive Summary: The Orthogonal Pair
In complex molecule synthesis—particularly carbohydrate and polyketide chemistry—the ability to differentiate between hydroxyl protecting groups is paramount.[1] The combination of Benzylidene Acetals and Silyl Ethers (specifically TBDMS/TBS, TBDPS, and TIPS) represents a classic "orthogonal pair."
Orthogonality Defined: Two protecting groups are orthogonal if Group A can be removed in the presence of Group B, and Group B can be removed in the presence of Group A, using entirely different chemical mechanisms.
-
Silyl Ethers are chemically distinct due to the high affinity of Silicon for Fluoride (
bond strength: ~135 kcal/mol). -
Benzylidene Acetals are chemically distinct due to their susceptibility to catalytic hydrogenolysis or strong acid hydrolysis.
This guide details the mechanistic logic, experimental protocols, and decision frameworks required to exploit this orthogonality with high fidelity.
Mechanistic Comparison
The success of this strategy relies on exploiting the specific reactivity profiles of the silicon atom versus the benzylic carbon.
Silyl Ethers (TBS, TBDPS, TIPS)[2]
-
Cleavage Mechanism: Nucleophilic attack at silicon.[2]
-
Primary Reagent: Fluoride sources (TBAF, HF·Pyridine, TASF).
-
Key Insight: While silyl ethers are acid-labile, relying on acid for orthogonality against benzylidenes is risky because benzylidenes are also acid-labile. True orthogonality is achieved via Fluoride .
-
Steric Hierarchy: Stability generally increases with steric bulk: TMS < TES < TBS < TBDPS < TIPS.
Benzylidene Acetals[2][4]
-
Cleavage Mechanism: Hydrogenolysis (C-O bond cleavage via metal catalyst) or Acid Hydrolysis (Acetal exchange).
-
Primary Reagent:
(Hydrogenolysis) or aqueous acid. -
Key Insight: Benzylidene acetals are completely inert to Fluoride. This is the cornerstone of their stability during silyl deprotection. Conversely, standard silyl ethers (like TBS) are stable to neutral hydrogenolysis conditions.
Comparative Stability Matrix
The following table summarizes the reactivity of these groups under standard deprotection conditions.
| Reagent / Condition | Benzylidene Acetal | Silyl Ether (TBS/TBDPS) | Result |
| TBAF / THF | Stable | Labile | Selective Silyl Removal |
| Labile | Stable (mostly) | Selective Benzylidene Removal | |
| Aq.[3] AcOH (80%) | Labile (Slow) | Labile (Fast for TBS) | Non-Orthogonal (Avoid) |
| TFA / DCM | Labile (Fast) | Labile (Slow for TBDPS) | Poor Selectivity |
| NaH / DMF | Stable | Stable | Both Survive (Alkylation) |
Strategic Workflows & Decision Trees
Visualization: The Orthogonality Decision Tree
Caption: Figure 1. Orthogonal deprotection logic flow. Path A utilizes fluoride affinity; Path B utilizes catalytic hydrogenation.
Experimental Protocols (Self-Validating Systems)
Protocol A: Selective Removal of Silyl Ethers (The Fluoride Route)
Objective: Remove TBS/TBDPS in the presence of Benzylidene Acetals. Challenge: Basic TBAF can cause acyl migration or elimination. Solution: Use Buffered TBAF.[4][5]
-
Preparation: Dissolve the substrate (1.0 equiv) in dry THF (0.1 M concentration).
-
Buffering (Critical Step): Add Glacial Acetic Acid (1.1 equiv relative to TBAF). This neutralizes the highly basic naked fluoride ion, creating a milder source of
. -
Reagent Addition: Add TBAF (1.0 M in THF, 1.2 - 1.5 equiv) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT). Monitor by TLC.[6]
-
Validation: TBS usually cleaves in <1 hour. TBDPS may require 4-12 hours. Benzylidene should remain at baseline (unchanged).
-
-
Quench: Dilute with
, add sat. aq. . -
Workup: Extract, dry (
), and concentrate.
Protocol B: Selective Removal of Benzylidene Acetals (The Hydrogenolysis Route)
Objective: Remove Benzylidene in the presence of Silyl Ethers. Challenge: Acid generated during Pd-catalyzed reactions can cleave silyl ethers. Solution: Neutral Hydrogenolysis.
-
Preparation: Dissolve substrate in EtOAc or EtOH (avoid MeOH if transesterification is a risk).
-
Catalyst: Add 10% Pd/C (10-20 wt% of substrate mass).
-
Atmosphere: Purge with Argon, then introduce
(balloon pressure is usually sufficient). -
Reaction: Stir vigorously at RT.
-
Validation: Benzylidene cleavage reveals a polar diol (lower
). Silyl groups (TBS/TBDPS) are generally stable to neutral . -
Note: If the reaction is sluggish, a drop of acetic acid can accelerate it, but this risks silyl cleavage. Stick to neutral conditions for maximum orthogonality.
-
-
Filtration: Filter through a Celite pad to remove Pd/C.
-
Workup: Concentrate filtrate.
Advanced Nuance: The "Reductive Opening"
While not simple deprotection, it is vital to note that Benzylidene acetals can be regioselectively opened to give a primary alcohol and a secondary benzyl ether using DIBAL-H or
-
Silyl Compatibility:
Visualization: Mechanistic Divergence
Caption: Figure 2. Why Acid is the enemy of orthogonality in this pair. Fluoride provides the specific vector for silyl removal.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[8]
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." J. Am. Chem. Soc.[9]1972 , 94, 6190.
-
Hanessian, S.; Lavallee, P. "The preparation and synthetic utility of tert-butyldiphenylsilyl ethers." Can. J. Chem.1975 , 53, 2975.
-
BenchChem. "Conditions for removing TBDMS group in the presence of other protecting groups." BenchChem Technical Guides.
-
Organic Chemistry Portal. "Benzylidene Acetals - Stability and Deprotection."
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. Benzylidene Acetals [organic-chemistry.org]
Safety Operating Guide
2-Phenyl-1,3-dioxan-5-one proper disposal procedures
Topic: 2-Phenyl-1,3-dioxan-5-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, Lab Managers, HSE Officers[1][2]
Executive Summary: Immediate Action Protocol
This compound (often an intermediate derived from the benzylidene protection of dihydroxyacetone) presents a specific disposal challenge due to its acetal linkage .[1][2] While it is generally classified as non-halogenated organic waste, its sensitivity to acidic environments requires strict segregation to prevent inadvertent hydrolysis in the waste drum.
Core Disposal Directive:
-
Primary Stream: Non-Halogenated Organic Solvent Waste.[1]
-
Critical Restriction: DO NOT mix with acidic waste streams (pH < 4).[1]
-
Disposal Method: Thermal Incineration via licensed contractor.[1]
Chemical Hazard & Stability Profiling
To ensure safety, you must understand the causality behind the disposal protocols. This compound is not merely "organic waste"; it is a cyclic acetal ketone .
The Acid-Sensitivity Risk (The "Why")
The 2-phenyl-1,3-dioxane ring is a benzylidene acetal.[1][2] In the presence of strong acids (often found in "General Organic/Acid" waste containers), this compound undergoes hydrolysis.
-
Mechanism: Acid-catalyzed ring opening.[1]
-
Byproducts: Releases Benzaldehyde (strong, almond-like odor) and Dihydroxyacetone (or its degradation products).[1][2]
-
Operational Consequence: Dumping this into an acidic waste container can generate unexpected heat (exothermic hydrolysis) and powerful odors that may trigger false "chemical leak" alarms in the facility due to the volatility of benzaldehyde.
Table 1: Chemical Safety Profile
| Property | Specification | Operational Implication |
| Chemical Class | Cyclic Acetal / Ketone | Susceptible to acid hydrolysis.[1][2] |
| Flammability | Combustible Liquid/Solid (Grade dependent) | Must be stored in flammables cabinet/waste area.[1] |
| Reactivity | Acid-Labile | Strict Segregation: Keep away from HCl, H₂SO₄, and acidic aqueous waste.[1][2] |
| Toxicity | Irritant (Skin/Eye/Resp) | Standard Nitrile gloves and safety glasses required.[1] |
| RCRA Status | Non-Listed (Characteristic D001 likely) | Treat as Ignitable Waste.[1] |
Operational Disposal Protocol (Step-by-Step)
This protocol is a self-validating system.[1] Each step includes a "Check" to ensure the previous action was successful.
Phase 1: Pre-Disposal Stabilization
-
Goal: Ensure the material is chemically stable before entering the waste stream.
-
Step 1: Check the pH of the material if it is in solution.
-
Action: If the solution is acidic (from a reaction workup), neutralize it with saturated Sodium Bicarbonate (NaHCO₃) until pH 7–8.[2]
-
Validation: Use pH paper to confirm neutrality.
-
Reasoning: Prevents benzaldehyde formation in the storage drum.
-
Phase 2: Waste Stream Segregation
-
Goal: Select the correct waste stream.
-
Step 2: Segregate based on solvent composition.[1]
-
Scenario A (Pure Solid/Oil): Dissolve in a minimal amount of acetone or ethanol to facilitate transfer, or dispose of the solid container directly if allowed by your contractor.[2]
-
Scenario B (In Solution): If dissolved in DCM/Chloroform -> Halogenated Waste .[1][2] If dissolved in Acetone/Ethyl Acetate/Hexanes -> Non-Halogenated Waste .[1]
-
Phase 3: Containerization & Labeling
-
Goal: Regulatory compliance and physical safety.
-
Step 3: Transfer to a High-Density Polyethylene (HDPE) or Glass safety container.[1][2]
-
Warning: Avoid metal containers if the material is wet or slightly acidic, as corrosion can occur.
-
-
Step 4: Labeling.[1]
Visualization: Logical Workflows
Figure 1: The Acid Hydrolysis Risk Pathway
This diagram illustrates why acid segregation is mandatory.[1][2]
Caption: Acid-catalyzed hydrolysis mechanism leading to the release of Benzaldehyde.[1][2] Avoidance of this pathway is the primary safety objective.
Figure 2: Disposal Decision Tree
Follow this logic to determine the final waste drum.
Caption: Logic flow for selecting the correct regulatory waste stream based on physical state and solvent composition.
Emergency Contingencies
In the event of a spill or accidental exposure during disposal:
-
Spill Cleanup:
-
Absorb with vermiculite or clay-based absorbents .[1]
-
Do not use paper towels if the material is concentrated, as oxidizable ketones can heat up.
-
Place absorbed material in a sealed bag and label as "Solid Organic Waste."
-
-
Accidental Acid Mixing:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74362, 2-Phenyl-1,3-dioxan-5-ol (Analogous Structure Safety).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]
Sources
Navigating the Safe Handling of 2-Phenyl-1,3-dioxan-5-one: A Comprehensive Guide
For the diligent researcher, scientist, and drug development professional, the introduction of any new chemical intermediate into a workflow necessitates a rigorous evaluation of its handling and safety protocols. 2-Phenyl-1,3-dioxan-5-one, a valuable building block in organic synthesis, is no exception. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for its safe integration into your laboratory operations. Our commitment is to empower your research with the highest standards of safety and operational excellence.
Hazard Assessment: An Evidence-Based Approach
-
Structural Analog Analysis:
-
2,2-Dimethyl-1,3-dioxan-5-one: An analogous compound, is not classified as hazardous under the US OSHA Hazard Communication Standard 2024[1]. However, the presence of a phenyl group in place of the dimethyl groups in our compound of interest can significantly alter its toxicological profile.
-
2-Phenyl-1,3-dioxan-5-ol: A precursor, is classified as a combustible solid, necessitating the use of eyeshields and gloves.
-
2-Phenyl-1,3-dioxolane: Another structurally related compound, is identified as a skin and eye irritant[2].
-
-
Inferred Hazard Profile: Based on this analysis, it is prudent to handle this compound as a compound that is potentially:
-
A skin and eye irritant.
-
A combustible solid.
-
Harmful if inhaled or ingested, warranting measures to minimize dust and vapor generation.
-
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for mitigating the risks identified in the hazard assessment. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields | Chemical-resistant gloves (Nitrile) | Laboratory coat | Not generally required |
| Weighing & Aliquoting | Chemical splash goggles | Chemical-resistant gloves (Nitrile) | Laboratory coat | N95 respirator (if not in a fume hood) |
| In-Solution Handling | Chemical splash goggles or face shield | Chemical-resistant gloves (Nitrile) | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Appropriate respirator based on spill size |
Causality of PPE Choices:
-
Eye Protection: The potential for eye irritation, as suggested by the 2-phenyl-1,3-dioxolane analogue, necessitates robust eye protection. Chemical splash goggles are recommended over safety glasses when handling the solid or solutions to provide a better seal against dust and splashes[3][4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact and potential irritation[4][5]. For prolonged handling or in the event of a spill, consider thicker, heavy-duty gloves.
-
Body Protection: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing[3][6].
-
Respiratory Protection: Due to the unknown inhalation toxicity, it is crucial to minimize the potential for inhaling dust or vapors. All handling of the solid and any heating of solutions should be conducted within a certified chemical fume hood[7][8]. If a fume hood is not available for weighing, an N95 respirator should be used to prevent inhalation of fine particles.
Operational Workflow: From Receipt to Disposal
A self-validating protocol for handling this compound involves a series of logical steps designed to minimize exposure and ensure a safe working environment.
Experimental Workflow Diagram
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. nbinno.com [nbinno.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. ozyegin.edu.tr [ozyegin.edu.tr]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 8. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
